molecular formula C6H11NO3 B1289875 3-Aminotetrahydro-2H-pyran-3-carboxylic acid CAS No. 1131623-12-5

3-Aminotetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B1289875
CAS No.: 1131623-12-5
M. Wt: 145.16 g/mol
InChI Key: RBDJRWBQJANLBU-UHFFFAOYSA-N
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Description

3-Aminotetrahydro-2H-pyran-3-carboxylic acid (CAS 1131623-12-5) is a chiral amino acid derivative featuring a tetrahydropyran ring, a privileged scaffold in medicinal chemistry. This compound serves as a versatile FOCM (Functionalized Organic Compound and Material) building block for the synthesis of more complex molecules. Its structure combines a carboxylic acid group and an amine group on the same carbon atom of the saturated pyran ring, making it a valuable scaffold for peptidomimetics and bioisosteres . The tetrahydropyran (THP) ring is a common motif in natural products and pharmaceuticals, often employed to modulate the physicochemical properties of lead compounds, such as metabolic stability and solubility . As such, this amino acid is of significant interest in drug discovery for the design of novel protease inhibitors, receptor ligands, and other pharmacologically active agents. The presence of both nucleophilic (amine) and electrophilic (carboxylic acid) functional groups allows for diverse chemical modifications and conjugation strategies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the available safety data and handle with appropriate precautions.

Properties

IUPAC Name

3-aminooxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-6(5(8)9)2-1-3-10-4-6/h1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDJRWBQJANLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629367
Record name 3-Aminooxane-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131623-12-5
Record name 3-Aminotetrahydro-2H-pyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131623-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminooxane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chiral Synthesis of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained β-Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the conformational control of bioactive molecules is a cornerstone of rational drug design. Cyclic β-amino acids, particularly those embedded within heterocyclic scaffolds, represent a class of privileged structures that offer a unique combination of structural rigidity and functional diversity. 3-Aminotetrahydro-2H-pyran-3-carboxylic acid, the subject of this guide, is a quintessential example of such a constrained β-amino acid. Its tetrahydropyran ring introduces a defined spatial arrangement of the amino and carboxylic acid functionalities, which can facilitate precise interactions with biological targets and improve pharmacokinetic properties. These structural motifs are sought after as building blocks in the synthesis of novel therapeutics, ranging from protease inhibitors to peptide mimetics.[1][2][3]

This technical guide provides an in-depth exploration of a viable and stereocontrolled synthetic approach to this compound. Drawing from established principles in organocatalysis and asymmetric synthesis, we will dissect a powerful cascade reaction strategy, elucidate the underlying mechanistic principles that govern its stereoselectivity, and present a detailed, actionable protocol for its implementation in a research and development setting.

Core Synthetic Strategy: An Organocatalyzed Cascade Approach

The construction of the chiral quaternary center at the C3 position of the tetrahydropyran ring presents a significant synthetic challenge. A highly effective strategy to address this is through an organocatalyzed cascade reaction. This approach leverages the power of a chiral amine catalyst to orchestrate a sequence of bond-forming events in a single pot, thereby maximizing efficiency and controlling stereochemistry.

A plausible and highly enantioselective route to a close precursor of our target molecule, a 3-amino tetrahydropyran-2-one derivative, has been reported.[3] This methodology can be adapted to furnish the desired this compound. The core of this strategy involves a cascade Michael addition/cyclization reaction between an α,β-unsaturated aldehyde and a glycine-derived pronucleophile, catalyzed by a chiral secondary amine.

Mechanistic Rationale and Stereochemical Control

The success of this asymmetric transformation hinges on the predictable and highly ordered transition state assembly orchestrated by the chiral organocatalyst. A diarylprolinol silyl ether is a common choice for this type of reaction, renowned for its ability to effectively shield one face of the reactive intermediates.

The catalytic cycle, depicted below, commences with the reaction between the α,β-unsaturated aldehyde and the chiral secondary amine catalyst to form a transient iminium ion. This activation lowers the LUMO of the Michael acceptor, rendering it susceptible to nucleophilic attack. Simultaneously, the pronucleophile is deprotonated to generate a reactive enolate.

The enolate then adds to the re-face of the iminium ion in a highly stereoselective Michael addition, dictated by the steric hindrance imposed by the bulky substituents on the chiral catalyst. This step establishes the first stereocenter. The resulting enamine intermediate is poised for an intramolecular cyclization. A subsequent intramolecular cyclization and hydrolysis yields the tetrahydropyran-2-one ring with the desired stereochemistry at the C3 and C4 positions.

To obtain the target this compound, the lactone can be hydrolyzed under basic conditions, followed by acidification to yield the desired product.

Organocatalytic Cascade Reaction cluster_0 Catalytic Cycle cluster_1 Final Product Formation Unsaturated Aldehyde Unsaturated Aldehyde Iminium Ion Iminium Ion Unsaturated Aldehyde->Iminium Ion + Catalyst Chiral Amine Catalyst Chiral Amine Catalyst Chiral Amine Catalyst->Iminium Ion Michael Adduct Michael Adduct Iminium Ion->Michael Adduct + Enolate Pronucleophile Pronucleophile Enolate Enolate Pronucleophile->Enolate Base Enolate->Michael Adduct Enamine Intermediate Enamine Intermediate Michael Adduct->Enamine Intermediate Tautomerization Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Intramolecular Cyclization Product Precursor Product Precursor Cyclized Intermediate->Product Precursor Hydrolysis Product Precursor->Chiral Amine Catalyst + H2O (Catalyst Regeneration) Target Molecule Target Molecule Product Precursor->Target Molecule Lactone Hydrolysis Chiral_Auxiliary_Strategy Prochiral_Substrate Prochiral_Substrate Substrate_Auxiliary_Adduct Substrate_Auxiliary_Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct + Chiral Auxiliary Diastereoselective_Reaction Diastereoselective_Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Reagent Product_Auxiliary_Adduct Product_Auxiliary_Adduct Diastereoselective_Reaction->Product_Auxiliary_Adduct Workup Chiral_Product Chiral_Product Product_Auxiliary_Adduct->Chiral_Product Auxiliary Cleavage Recovered_Auxiliary Recovered_Auxiliary Product_Auxiliary_Adduct->Recovered_Auxiliary Auxiliary Cleavage

Sources

Conformational Analysis of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Synergistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminotetrahydro-2H-pyran-3-carboxylic acid is a non-proteinogenic amino acid incorporating a tetrahydropyran (THP) scaffold, a privileged structure in medicinal chemistry. The conformational landscape of this molecule is critical as it dictates its three-dimensional shape, governing its interaction with biological targets and thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive framework for elucidating the conformational preferences of this constrained amino acid, integrating high-resolution spectroscopic techniques with robust computational modeling. We detail not just the "how" but the "why" behind each methodological choice, offering a complete, self-validating system for rigorous conformational analysis aimed at accelerating drug discovery and development programs.

Introduction: The Structural Imperative

The tetrahydropyran ring is a common motif in numerous natural products and synthetic drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. When functionalized with both an amino and a carboxylic acid group at the C3 position, as in this compound (3-ATPC), the molecule gains the characteristics of a constrained α,α-disubstituted amino acid. The rigidity of the cyclic backbone, combined with the potential for intramolecular hydrogen bonding, significantly restricts the available conformational space compared to acyclic analogues.

Understanding this conformational landscape is paramount. The specific arrangement of the amino and carboxyl groups in 3D space defines the molecule's pharmacophore, influencing its ability to bind to target proteins like enzymes or receptors. This guide outlines a multi-pronged strategy, combining experimental and theoretical methods to build a complete and validated model of 3-ATPC's structure in both solution and solid states.

Theoretical Underpinnings: Conformers of the Tetrahydropyran Ring

The tetrahydropyran ring, like cyclohexane, predominantly adopts a low-energy chair conformation . However, it also has higher-energy conformers such as the boat and twist-boat forms.[1] The presence of the heteroatom (oxygen) and bulky substituents at C3 introduces specific stereoelectronic effects that influence the equilibrium between these forms.

For 3-ATPC, the primary conformational question revolves around the orientation of the amino and carboxylic acid groups on the chair scaffold. These substituents can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). This leads to two primary chair conformers, as illustrated below, which are in dynamic equilibrium.

The relative stability of these conformers is governed by a complex interplay of factors:

  • Steric Hindrance: Bulky groups generally prefer the less crowded equatorial position to avoid unfavorable 1,3-diaxial interactions.[2]

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino group (donor) and the carboxylate group (acceptor), or between these groups and the ring oxygen, can stabilize specific conformations, including those with an axial substituent.[3]

  • Solvent Effects: The polarity of the solvent can influence the extent of intramolecular hydrogen bonding versus solvation, thereby shifting the conformational equilibrium.[4]

Figure 1: Equilibrium between the two primary chair conformations of 3-ATPC.

Experimental Elucidation: A Multi-Technique Approach

No single experimental technique can provide a complete conformational picture. A synergistic approach is required, where each method provides complementary information. The overall experimental workflow is designed to probe the molecule's structure at different physical states and levels of detail.

G cluster_workflow Integrated Conformational Analysis Workflow synthesis Synthesis & Purification of 3-ATPC xray X-Ray Crystallography (Solid State) synthesis->xray Crystal Growth nmr NMR Spectroscopy (Solution State) synthesis->nmr Sample Prep ftir FTIR Spectroscopy (Bulk Sample) synthesis->ftir comp Computational Modeling (In Silico) synthesis->comp Initial Structure integration Data Integration & Structural Elucidation xray->integration nmr->comp Refinement nmr->integration ftir->integration comp->integration

Figure 2: A comprehensive workflow for the conformational analysis of 3-ATPC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of molecules.[5] By analyzing various NMR parameters, we can deduce bond connectivities, relative stereochemistry, and through-space atomic proximities.

Causality Behind Experimental Choices: We employ a suite of 1D and 2D NMR experiments. 1D ¹H NMR provides initial information on chemical shifts and coupling constants (J-values), which are sensitive to dihedral angles. 2D experiments like COSY and HSQC establish covalent frameworks, while NOESY/ROESY are critical for identifying through-space correlations between protons that are close in space but not necessarily through bonds, providing direct evidence of the dominant conformation.[6][7]

Protocol 1: NMR-Based Solution Conformation Analysis

  • Sample Preparation: Dissolve 5-10 mg of 3-ATPC in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[3]

  • 1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H spectrum to assess sample purity and spectral dispersion.

  • 2D COSY & TOCSY: Acquire COSY and TOCSY spectra to establish proton-proton coupling networks within the pyran ring and assign all spin systems.

  • 2D HSQC: Acquire a ¹H-¹³C HSQC spectrum to assign the chemical shifts of all carbon atoms attached to protons.

  • 2D NOESY/ROESY Acquisition:

    • Acquire a 2D NOESY (or ROESY for medium-sized molecules to avoid zero-crossing issues) spectrum with a mixing time optimized to observe key intramolecular correlations (typically 200-500 ms).

    • Rationale: The presence or absence of specific NOEs is diagnostic. For example, an NOE between an axial proton at C2 and an axial proton at C6 would support a chair conformation. An NOE between a substituent proton and a ring proton can help define its axial/equatorial orientation.

  • Data Analysis & Interpretation:

    • Integrate cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.

    • Measure ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum. These values can be used with the Karplus equation to estimate dihedral angles.[8]

    • Combine all data to build a qualitative and quantitative model of the dominant solution conformation.

Expected NMR Data for Conformational Assignment Axial-COOH Conformer Equatorial-COOH Conformer
Key NOE Correlation Strong NOE between NH₂ protons and axial protons at C2/C4Strong NOE between NH₂ protons and equatorial protons at C2/C4
³J(H,H) Coupling Expect characteristic large (8-12 Hz) axial-axial couplings and small (2-4 Hz) axial-equatorial/equatorial-equatorial couplings for ring protons.Expect a different pattern of large and small couplings depending on the specific protons involved.
Single-Crystal X-Ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous, high-resolution information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.[9] This serves as a crucial validation point for computational models and provides insights into intermolecular interactions.

Protocol 2: X-Ray Crystallography

  • Crystallization (Rate-Limiting Step):

    • Grow single crystals of 3-ATPC suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[9]

    • Experiment with various solvents (e.g., water/ethanol, methanol/ether) to find optimal crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution structural model.[10][11]

  • Analysis: Analyze the refined structure to determine the conformation of the tetrahydropyran ring, the orientation of the substituents, and identify any intra- and intermolecular hydrogen bonds that stabilize the crystal packing.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for probing the vibrational modes of a molecule, which are influenced by its structure and hydrogen-bonding environment.[13] It is particularly useful for identifying the presence of specific functional groups and assessing hydrogen bonding.

Causality Behind Experimental Choices: The positions of the amide I (C=O stretch) and amide II (N-H bend) bands are sensitive to the secondary structure and hydrogen bonding of amino acids.[14][15] For 3-ATPC, shifts in the O-H and N-H stretching frequencies can provide strong evidence for the presence and strength of intramolecular hydrogen bonds, which are key to stabilizing certain conformers.[16]

Protocol 3: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample. For solution studies, use a cell with appropriate windows (e.g., CaF₂).[14]

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the amino (N-H stretch, ~3300-3500 cm⁻¹) and carboxylic acid (C=O stretch, ~1700-1760 cm⁻¹; O-H stretch, broad ~2500-3300 cm⁻¹) groups.

    • A significant red shift (shift to lower wavenumber) and broadening of the O-H and N-H bands compared to non-hydrogen-bonded references would indicate the presence of strong intramolecular hydrogen bonding, providing evidence for a compact, folded conformation.[17]

Computational Chemistry: Modeling the Energetic Landscape

Computational methods are indispensable for exploring the full conformational energy landscape and providing a theoretical basis for experimental observations.[18][19]

Density Functional Theory (DFT) Calculations

DFT provides a good balance of accuracy and computational cost for calculating the geometries and relative energies of different conformers in the gas phase or with implicit solvent models.[1]

Protocol 4: DFT Conformational Search

  • Initial Structure Generation: Build the axial and equatorial conformers of 3-ATPC in a molecular modeling program.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy structure for each starting conformation.[20]

  • Energy Calculation: Calculate the single-point energies of the optimized structures using a larger basis set for higher accuracy. Include a polarizable continuum model (PCM) to simulate the effects of a solvent.

  • Thermodynamic Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic properties like Gibbs free energy (ΔG), which determines the relative population of conformers at a given temperature.

  • Validation (Self-Validation System): Predict NMR chemical shifts and coupling constants from the optimized geometries and compare them with the experimental data. A good correlation validates the computational model.[8]

G cluster_dft DFT Computational Workflow build Build Initial Conformer (e.g., Axial-COOH) optimize Geometry Optimization (e.g., B3LYP/6-31G(d,p)) build->optimize freq Frequency Calculation (Confirm Minimum & Get ΔG) optimize->freq predict Predict Spectroscopic Data (NMR Shifts, J-couplings) freq->predict compare Compare with Experimental Data predict->compare validate Validated Conformer Energy & Geometry compare->validate

Figure 3: Workflow for DFT-based conformational analysis and validation.

Molecular Dynamics (MD) Simulations

MD simulations model the dynamic behavior of a molecule over time in an explicit solvent environment, providing insights into conformational flexibility and the transitions between different states.[6][21]

Protocol 5: Molecular Dynamics Simulation

  • System Setup: Place the lowest energy conformer from DFT calculations into a simulation box filled with explicit water molecules (e.g., TIP3P).

  • Parameterization: Assign a suitable force field (e.g., GAFF, AMBER) to describe the atomic interactions.

  • Minimization and Equilibration: Minimize the energy of the system to remove bad contacts, then gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformational states, measure key dihedral angles over time, and analyze the hydrogen bonding patterns.

Conclusion and Implications for Drug Development

The conformational analysis of this compound is a non-trivial task that requires a carefully integrated approach. By combining the strengths of NMR spectroscopy for solution structure, X-ray crystallography for solid-state validation, FTIR for probing hydrogen bonds, and computational modeling for a complete energetic and dynamic picture, researchers can build a highly reliable model of its three-dimensional structure.

For drug development professionals, this detailed structural knowledge is invaluable. It enables:

  • Rational Drug Design: Understanding the preferred conformation allows for the design of more potent analogues that are "pre-organized" for binding to a biological target.

  • Structure-Activity Relationship (SAR) Studies: Correlating conformational features with biological activity provides deeper insights into the requirements for molecular recognition.

  • Improving ADME Properties: The conformation influences properties like lipophilicity and the exposure of hydrogen bond donors/acceptors, which are critical for absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid functional group is known to impact solubility and bioavailability.[22][23]

This guide provides the foundational strategy and detailed protocols to empower scientific teams to rigorously characterize 3-ATPC and related constrained amino acids, ultimately de-risking and accelerating the journey from molecular concept to therapeutic reality.

References

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Sources

Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Chemical Shifts of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – Researchers, scientists, and professionals in drug development now have a comprehensive resource for understanding the nuclear magnetic resonance (NMR) characteristics of 3-aminotetrahydro-2H-pyran-3-carboxylic acid. This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts of this important, yet sparsely documented, cyclic amino acid analogue. By leveraging data from structurally related compounds and fundamental spectroscopic principles, this whitepaper offers a foundational understanding for the characterization and analysis of this and similar molecules.

Introduction: The Significance of this compound

This compound is a non-proteinogenic amino acid that incorporates a tetrahydropyran ring, a common scaffold in medicinal chemistry. Its constrained cyclic structure and the presence of both an amino and a carboxylic acid group make it a valuable building block in the design of novel therapeutics, particularly in the development of peptidomimetics and conformationally restricted peptides. Accurate structural elucidation is paramount in drug discovery, and NMR spectroscopy stands as a primary tool for this purpose. This guide aims to fill the gap in the available spectral data for this compound by providing a detailed, predictive analysis of its ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the limited availability of direct experimental NMR data for this compound, the chemical shifts presented here are predicted based on an analysis of structurally analogous compounds, including tetrahydropyran, piperidine-3-carboxylic acid, 4-aminotetrahydropyran, and 3-hydroxytetrahydrofuran. These predictions provide a robust starting point for researchers working with this molecule.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are summarized in the table below. These values are expected for a sample dissolved in a neutral aqueous solvent like D₂O. The chemical shifts of the amine and carboxylic acid protons are highly dependent on pH and solvent and may exchange with deuterium, leading to broad or absent signals.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-2 (axial & equatorial)3.5 - 4.0mDiastereotopic protons, deshielded by the adjacent oxygen atom.
H-4 (axial & equatorial)1.8 - 2.2mDiastereotopic protons.
H-5 (axial & equatorial)1.6 - 2.0mDiastereotopic protons.
H-6 (axial & equatorial)3.6 - 4.1mDiastereotopic protons, deshielded by the adjacent oxygen atom.
-NH₂Variable (typically 7.0-8.5 in non-exchanging solvent)br sBroad singlet, position is concentration, solvent, and pH dependent. Will exchange in D₂O.
-COOHVariable (typically 10-13 in non-exchanging solvent)br sBroad singlet, position is concentration, solvent, and pH dependent. Will exchange in D₂O.
Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented below, assuming a neutral aqueous solvent.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C-265 - 70Deshielded by the adjacent oxygen atom.
C-355 - 60Quaternary carbon, deshielded by both nitrogen and the carboxylic acid group.
C-425 - 30
C-520 - 25
C-668 - 73Deshielded by the adjacent oxygen atom.
C' (COOH)175 - 180Carbonyl carbon of the carboxylic acid.

Rationale Behind the Predicted Chemical Shifts

The predicted chemical shifts are derived from the foundational principles of NMR spectroscopy and by drawing comparisons with structurally related molecules.

  • Influence of the Ring Oxygen: The electronegative oxygen atom in the tetrahydropyran ring strongly deshields the adjacent C-2 and C-6 carbons and their attached protons. This effect is evident when comparing the chemical shifts of cyclohexane (¹H: ~1.44 ppm, ¹³C: ~27.1 ppm) with tetrahydropyran (¹H at C2/C6: ~3.58 ppm, ¹³C at C2/C6: ~68.5 ppm).

  • Effect of the Amino and Carboxylic Acid Groups at C-3: The electron-withdrawing nature of the amino and carboxylic acid groups at the C-3 position will cause a significant downfield shift for this quaternary carbon. The protons on the adjacent C-2 and C-4 positions will also experience a deshielding effect, though to a lesser extent. For comparison, in piperidine-3-carboxylic acid, the C-3 carbon appears around 54 ppm.[1]

  • Stereochemistry: The chair conformation of the tetrahydropyran ring leads to distinct chemical environments for axial and equatorial protons. This will result in complex splitting patterns (multiplicities) for the methylene protons at C-2, C-4, C-5, and C-6 due to geminal and vicinal couplings. The exact coupling constants will depend on the dihedral angles between the coupled protons.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental NMR data for this compound, the following protocol is recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) is a good starting point for observing exchangeable protons and mimicking a biological environment. For observing the NH₂ and COOH protons, a non-aqueous solvent such as DMSO-d₆ can be used.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, to reference the chemical shifts to 0.00 ppm.

  • pH Adjustment (for aqueous samples): The ionization state of the amino and carboxylic acid groups is pH-dependent, which will significantly affect the chemical shifts. It is advisable to adjust the pD of the D₂O solution to a defined value using dilute DCl or NaOD and to report this value with the spectral data.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like C-3 and the carboxyl carbon.

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition dissolve Dissolve in Deuterated Solvent add_standard Add Internal Standard dissolve->add_standard adjust_ph Adjust pH (if aqueous) add_standard->adjust_ph H1_NMR 1D ¹H NMR adjust_ph->H1_NMR Transfer to NMR Tube C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR

Caption: Recommended experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR chemical shifts of this compound. By understanding the influence of the molecular structure on the NMR spectrum and following the recommended experimental protocols, researchers can confidently characterize this and related compounds. This foundational knowledge is crucial for advancing the use of such unique amino acid analogues in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link][1]

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An In-depth Technical Guide to the FTIR Spectrum of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminotetrahydro-2H-pyran-3-carboxylic acid is a non-proteinogenic cyclic amino acid derivative. Its constrained structure, incorporating a tetrahydropyran ring, makes it a valuable building block in medicinal chemistry and drug development. The precise spatial arrangement of its amino and carboxylic acid functional groups offers a unique scaffold for designing peptides, peptidomimetics, and other pharmacologically active agents.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules.[1] By measuring the absorption of infrared radiation, FTIR provides a distinct molecular "fingerprint," revealing the presence and chemical environment of functional groups within a sample.[1][2]

This guide provides a comprehensive technical overview of the FTIR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental methodology, spectral interpretation, and the causal logic behind the observed spectral features. We will delve into the critical influence of the molecule's zwitterionic nature on its spectrum and provide detailed protocols for acquiring high-quality data.

Molecular Structure and the Zwitterionic State

A correct interpretation of the FTIR spectrum is impossible without first understanding the molecule's likely chemical state. As an amino acid, this compound contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In the solid state, an intramolecular acid-base transfer occurs, leading to the formation of a zwitterion. The proton from the carboxylic acid is transferred to the amino group, resulting in a carboxylate ion (-COO⁻) and an ammonium cation (-NH₃⁺).

This zwitterionic form is the thermodynamically stable state for amino acids in solid form and significantly alters the vibrational characteristics of the functional groups compared to their neutral counterparts. Therefore, the expected FTIR spectrum will not show the classic signatures of a free carboxylic acid and a primary amine, but rather those of a carboxylate and an ammonium group.

G cluster_0 Neutral Form cluster_1 Zwitterionic Form (Dominant in Solid State) Neutral Neutral Zwitterion Zwitterion Neutral->Zwitterion Intramolecular Proton Transfer

Caption: Chemical structures of this compound.

Principles of FTIR Spectroscopy

FTIR spectroscopy measures the interaction of infrared radiation with a sample to identify its molecular components.[3] The technique utilizes a Michelson interferometer, which allows all frequencies of IR light to irradiate the sample simultaneously.[1][4] When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the energy, resulting in a transition to a higher vibrational state.

The resulting signal, an interferogram, is a plot of light intensity versus time. A mathematical process known as a Fourier transform converts this complex signal into a familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[3] This spectrum contains a series of absorption bands, with the position and intensity of each band corresponding to a specific type of molecular vibration (e.g., stretching, bending), making FTIR a powerful tool for identifying functional groups.[2]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For a solid sample like this compound, the choice of sampling technique is critical for obtaining a reliable spectrum.

Rationale for Method Selection

Attenuated Total Reflectance (ATR) is the modern, preferred method for most solid and liquid samples.[5] Its primary advantage is the lack of extensive sample preparation; the sample is simply brought into direct contact with a high-refractive-index crystal (commonly diamond).[6] This makes the technique fast, reproducible, and minimizes potential issues from atmospheric moisture.

The Potassium Bromide (KBr) Pellet method is a traditional transmission technique that can yield excellent, high-resolution spectra.[5][7] It involves grinding the sample with IR-transparent KBr powder and pressing it into a thin, transparent pellet. While capable of producing high-quality data, it is more labor-intensive and susceptible to contamination from moisture absorbed by the hygroscopic KBr.[5]

For this guide, we will detail the ATR protocol as the primary, self-validating system due to its superior ease of use and robustness.

Detailed Experimental Protocol (ATR-FTIR)

This protocol outlines the steps for acquiring an FTIR spectrum using a modern spectrometer equipped with a diamond ATR accessory.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications.

    • Confirm the ATR accessory is correctly installed and the crystal surface is clean. Clean with a soft-bristled brush or a lint-free wipe soaked in isopropanol or ethanol, then allow it to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.[5]

    • Causality: Without a proper background scan, atmospheric and instrumental artifacts would obscure the true spectral features of the sample.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough material to completely cover the crystal surface is needed (typically 1-2 mg).

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typical acquisition parameters for a high-quality spectrum are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • The resulting spectrum will be automatically ratioed against the collected background.

  • Post-Acquisition and Cleaning:

    • Retract the press arm and carefully remove the sample powder from the crystal using a soft brush or wipe.

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) to prevent cross-contamination of future analyses.

G Start Start Clean 1. Clean ATR Crystal Start->Clean Background 2. Acquire Background Spectrum Clean->Background Sample 3. Apply Solid Sample to Crystal Background->Sample Pressure 4. Apply Consistent Pressure Sample->Pressure Acquire 5. Acquire Sample Spectrum Pressure->Acquire Process 6. Perform ATR Correction & Baseline Correction Acquire->Process End End: Interpretable Spectrum Process->End

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound is best analyzed by assigning absorption bands to the vibrational modes of its constituent functional groups, with the understanding that the zwitterionic form is dominant.

Summary of Expected Absorption Bands

The following table summarizes the key vibrational frequencies expected in the spectrum. The interpretation is based on the zwitterionic structure.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssigned Functional Group
3300 - 2500Broad, StrongN-H StretchingAmmonium (-NH₃⁺)
2960 - 2850Medium-StrongC-H Stretching (Asymmetric & Symmetric)Aliphatic CH₂ groups (Pyran ring)
~1630 - 1550StrongN-H Bending (Asymmetric)Ammonium (-NH₃⁺)
~1610 - 1550StrongC=O Stretching (Asymmetric)Carboxylate (-COO⁻)
~1550MediumN-H Bending (Symmetric)Ammonium (-NH₃⁺)
~1410 - 1380Medium-StrongC=O Stretching (Symmetric)Carboxylate (-COO⁻)
1470 - 1450MediumCH₂ Bending (Scissoring)Aliphatic CH₂ groups (Pyran ring)
1300 - 1000StrongC-O StretchingEther (C-O-C of Pyran ring) & C-N Stretching
Detailed Interpretation
  • Ammonium (-NH₃⁺) Region (3300 - 2500 cm⁻¹): Instead of the two sharp peaks characteristic of a primary amine (-NH₂) around 3400-3300 cm⁻¹, the spectrum will be dominated by a very broad and strong absorption band spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹.[8] This broadness is due to the various stretching vibrations of the N-H bonds in the -NH₃⁺ group, which are extensively hydrogen-bonded in the solid crystal lattice. This feature often overlaps with the C-H stretching region.

  • Carboxylic Acid vs. Carboxylate Region (1800 - 1500 cm⁻¹): A key indicator of the zwitterionic form is the absence of a sharp, intense C=O stretch from a carboxylic acid, typically found around 1760-1690 cm⁻¹.[9][10] Also absent will be the extremely broad O-H stretch of the acid group that normally extends from 3300-2500 cm⁻¹.[9][11] In its place, two distinct and strong bands will appear:

    • Asymmetric Carboxylate Stretch (-COO⁻): A strong absorption between 1610-1550 cm⁻¹.

    • Symmetric Carboxylate Stretch (-COO⁻): A medium-to-strong absorption between 1410-1380 cm⁻¹. The presence of these two bands, coupled with the absence of the typical C=O band, is definitive proof of the carboxylate anion.[12]

  • Amine vs. Ammonium Bending Region (1650 - 1500 cm⁻¹): A primary amine (-NH₂) shows a bending (scissoring) vibration around 1650-1580 cm⁻¹.[13] For the ammonium group (-NH₃⁺), there are two characteristic bending modes: an asymmetric bend around 1630-1550 cm⁻¹ and a symmetric bend near 1550 cm⁻¹. The asymmetric -NH₃⁺ bend often overlaps with the strong asymmetric carboxylate stretch, resulting in a broad, complex absorption band in this region.

  • Aliphatic and Ether Region (3000 - 2850 cm⁻¹ & 1300 - 1000 cm⁻¹):

    • C-H Stretching: Sharp to medium-intensity peaks between 2960-2850 cm⁻¹ arise from the asymmetric and symmetric stretching of the C-H bonds in the CH₂ groups of the tetrahydropyran ring.[14] These peaks will appear superimposed on the broad -NH₃⁺ absorption.

    • C-O-C Stretching: The tetrahydropyran ring contains an ether linkage. This will give rise to a strong, characteristic C-O stretching band in the fingerprint region, typically between 1150-1050 cm⁻¹. This is one of the most prominent peaks in the lower wavenumber region.

    • C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1020 cm⁻¹ range and may overlap with the strong C-O ether stretch.[13]

Conclusion

The FTIR spectrum of this compound is fundamentally defined by its zwitterionic structure in the solid state. Key diagnostic features include a very broad N-H stretch for the ammonium group (-NH₃⁺), and the replacement of the typical carboxylic acid C=O and O-H bands with strong asymmetric and symmetric stretches from the carboxylate anion (-COO⁻). These are complemented by the characteristic absorptions of the aliphatic C-H bonds and the strong C-O-C ether stretch from the tetrahydropyran ring.

By employing a robust experimental technique such as ATR-FTIR and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this important molecule, ensuring its suitability for applications in drug discovery and materials science.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ChemistryScribe. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Universal Lab. (2024, March 6). Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Scribd. (n.d.). FTIR tables. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

  • Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • Goormaghtigh, E., et al. (1994). The conformational analysis of peptides using Fourier transform IR spectroscopy. Sub-cellular biochemistry, 23, 405–450. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2023). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Earth and Space Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Journal of the South Carolina Academy of Science. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data for α-amino acids and their complexes (cm −1 ). Retrieved from [Link]

  • PubChem. (n.d.). cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

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Mass spectrometry of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid

Foreword: Charting a Course for a Novel Analyte

In the landscape of drug development and metabolomics, non-proteinogenic amino acids represent both a challenge and an opportunity. This compound, a cyclic amino acid analog, is one such molecule of emerging interest. Its unique structural scaffold—featuring a tetrahydropyran ring—necessitates a bespoke analytical approach, as standard methodologies developed for linear amino acids may prove inadequate.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals tasked with the qualitative and quantitative analysis of this compound. We will move beyond rote protocols to explore the underlying principles that govern its behavior in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) environment. By understanding the causality behind each experimental choice, from sample preparation to fragmentation analysis, we can build a robust, reliable, and self-validating analytical system.

Analyte Characterization: Foundational Physicochemical Properties

A successful analytical method begins with a thorough understanding of the analyte. This compound (C₆H₁₁NO₃) is a polar, zwitterionic molecule, properties that profoundly influence every stage of the LC-MS/MS workflow.[1]

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[2]
Molecular Weight 145.16 g/mol [2][3]
Exact Mass 145.0739 u[2][3]
Polar Surface Area (PSA) 72.6 Ų[2]
Predicted XLogP3 -0.7[2]

The low XLogP3 value confirms the compound's hydrophilic nature, indicating that reversed-phase liquid chromatography (RPLC) will likely provide insufficient retention.[4] This necessitates the exploration of alternative chromatographic strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.

Strategic Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, urine, cell lysate) while removing interferences like salts, proteins, and lipids that can suppress ionization and contaminate the LC-MS system.[5][6] Given the analyte's polarity, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is a robust approach.

Experimental Protocol: Protein Precipitation & Extraction

This protocol is designed for the extraction of polar metabolites from a complex biological matrix like plasma.

  • Aliquoting: In a microcentrifuge tube, aliquot 50 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add 5 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to account for matrix effects and variability.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold temperature and organic solvent effectively denature and precipitate proteins.[7]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at >14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and other cellular debris.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) for HILIC analysis. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge one last time at >14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[8]

Chromatographic Separation: Taming a Polar Molecule

As established, the high polarity of this compound makes traditional C18 columns ineffective. HILIC or mixed-mode chromatography provides a superior alternative by utilizing a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes.[4]

Workflow: LC Method Development

LC_Workflow cluster_0 LC System Configuration cluster_1 Analysis Sequence Column Select Column (e.g., Amide-HILIC, 100 x 2.1 mm, 1.7 µm) MobilePhase Prepare Mobile Phases A: H₂O + 0.1% Formic Acid B: ACN + 0.1% Formic Acid Column->MobilePhase Gradient Define Gradient (e.g., 95% B -> 60% B over 8 min) MobilePhase->Gradient FlowRate Set Flow Rate & Temp (e.g., 0.4 mL/min, 40°C) Gradient->FlowRate Equilibrate System Equilibration (15 min with initial conditions) FlowRate->Equilibrate Inject Inject Prepared Sample (2-5 µL) Equilibrate->Inject Acquire Data Acquisition Inject->Acquire

Caption: Logical workflow for HILIC-based LC method development.

Optimized LC Parameters
ParameterRecommended SettingRationale
Column Amide-HILIC (e.g., Waters ACQUITY UPLC BEH Amide), 100 x 2.1 mm, 1.7 µmProvides robust retention for highly polar compounds.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous component facilitates analyte elution in HILIC mode. Formic acid aids in protonation for positive ion ESI.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe high organic content is necessary for analyte retention on the HILIC stationary phase.[4]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Gradient 95% B to 60% B over 8 min, hold for 1 min, return to 95% B and re-equilibrate for 4 minA shallow gradient is often required to achieve good separation of polar isomers and analogs.
Injection Volume 2-5 µLMinimizes peak distortion while ensuring sufficient analyte is loaded onto the column.
Column Temp 40°CElevated temperature can improve peak shape and reduce mobile phase viscosity.

Mass Spectrometry: Ionization and Fragmentation

Electrospray ionization (ESI) is the ideal technique for ionizing polar molecules like our target analyte directly from the liquid phase.[10][11] We will explore both positive and negative ionization modes to determine the most sensitive and specific approach.

Ionization and Precursor Ion Selection
  • Positive Ion Mode (ESI+): The primary amine and carboxylic acid groups can both be protonated. The amine group is typically more basic, leading to the formation of a stable protonated molecule, [M+H]⁺, at m/z 146.0811 .

  • Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated to form [M-H]⁻ at m/z 144.0666 .

The choice between modes often depends on which provides a more stable precursor and yields more informative fragment ions upon collision-induced dissociation (CID).

Tandem MS (MS/MS) and Fragmentation Analysis

The analysis of cyclic structures by MS/MS is inherently more complex than that of their linear counterparts because an initial ring-opening event is required before sequential losses can occur.[10][12] This often results in a smaller number of dominant product ions compared to linear peptides. The fragmentation pattern is highly dependent on the collision energy applied.

Predicted Fragmentation Pathway (Positive Ion Mode)

The protonated precursor ion ([M+H]⁺, m/z 146.1) is expected to undergo fragmentation through several key pathways involving the loss of small neutral molecules and ring cleavage.

Fragmentation_Positive Precursor [M+H]⁺ m/z 146.1 Product_128 [C₆H₁₀NO₂]⁺ m/z 128.1 Precursor->Product_128 - H₂O Product_129 [C₆H₉O₃]⁺ m/z 129.1 Precursor->Product_129 - NH₃ Loss_H2O Loss of H₂O (-18.01 u) Loss_CO_H2O Loss of H₂O + CO (-46.00 u) Loss_NH3 Loss of NH₃ (-17.03 u) Product_100 [C₅H₈NO]⁺ m/z 100.1 Product_128->Product_100 - CO

Caption: Proposed fragmentation cascade for [M+H]⁺ of the analyte.

  • Loss of Water ([M+H-H₂O]⁺, m/z 128.1): A common fragmentation for molecules with a carboxylic acid group, resulting in a stable acylium ion.[13][14]

  • Sequential Loss of Water and Carbon Monoxide ([M+H-H₂O-CO]⁺, m/z 100.1): Following the initial water loss, the resulting acylium ion can lose carbon monoxide. This is a characteristic fragmentation pathway for amino acids.[13]

  • Loss of Ammonia ([M+H-NH₃]⁺, m/z 129.1): The loss of the amino group as neutral ammonia is another plausible pathway, leaving a protonated cyclic ether with a carboxylic acid.

Optimized MS/MS Parameters (MRM)

For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed using the most stable and intense transitions.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
Precursor Ion (Q1) m/z 146.1
Product Ion (Q3) m/z 128.1 (Quantifier), m/z 100.1 (Qualifier)
Collision Energy Optimized empirically (typically 10-25 eV)
Dwell Time 50-100 ms

Method Trustworthiness: Validation and Quality Control

A fully developed method is not complete until it has been validated to ensure its performance is reliable and fit for purpose. Key validation parameters to assess include:

  • Linearity and Range: Demonstrating a proportional response to concentration over a defined range.

  • Accuracy and Precision: Assessing how close the measured values are to the true values and the degree of scatter between replicate measurements.

  • Selectivity: Ensuring the method can differentiate the analyte from other matrix components.

  • Limit of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the sample matrix.

  • Stability: Assessing the analyte's stability in the matrix and prepared samples under various storage conditions.

References

  • Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. MDPI. [Link]

  • Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. [Link]

  • Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC - NIH. [Link]

  • Design, Synthesis, and Characterization of New Cyclic d,l-α-alternate Amino Acid Peptides by Capillary Electrophoresis Coupled to Electrospray Ionization Mass Spectrometry. PubMed. [Link]

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  • Sample preparation guideline for extraction of polar metabolites from adherent or. Princeton University. [Link]

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An In-Depth Technical Guide to the Predicted pKa of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of pKa in Modern Drug Discovery

In the landscape of contemporary drug development, a molecule's acid dissociation constant, or pKa, stands as a cornerstone of its developability profile. This parameter, which describes the propensity of a molecule to ionize at a given pH, governs a cascade of critical pharmacokinetic and pharmacodynamic properties. From solubility and membrane permeability to protein binding and metabolic stability, the ionization state of a drug candidate profoundly influences its journey through the body and its ultimate therapeutic efficacy. For professionals in the pharmaceutical sciences, an accurate and early understanding of a molecule's pKa is not merely an academic exercise but a crucial step in derisking candidates and optimizing their potential for clinical success.

This guide focuses on 3-aminotetrahydro-2H-pyran-3-carboxylic acid, a heterocyclic non-proteinogenic amino acid. Its unique structure, featuring a tetrahydropyran ring, an amino group, and a carboxylic acid moiety, presents an interesting case for pKa prediction. The interplay of these functional groups within the cyclic framework dictates its ionization behavior, which in turn will define its utility in medicinal chemistry, particularly in the design of novel therapeutics. Through a detailed exploration of computational prediction methodologies, this whitepaper aims to provide a comprehensive understanding of the likely pKa values of this compound and the scientific rationale behind these predictions.

The Theoretical Underpinnings of pKa Prediction

The experimental determination of pKa, often through potentiometric titration, remains the gold standard.[1][2] However, in the early stages of drug discovery, where hundreds or thousands of compounds may be synthesized and screened, experimental approaches can be resource-intensive. Computational pKa prediction offers a rapid and cost-effective alternative to prioritize and guide synthetic efforts.[3][4]

Modern computational approaches to pKa prediction can be broadly categorized into two families:

  • Empirical and Machine Learning-Based Methods: These methods leverage large datasets of experimentally determined pKa values to build predictive models.[5][6][7] By analyzing the chemical features of molecules with known pKa values, algorithms can learn to predict the pKa of new, unseen molecules. Software like ACD/pKa, MoKa, and various open-source tools often employ these approaches, which are known for their speed and can be surprisingly accurate for compounds that are well-represented in the training data.[8][9]

  • Quantum Mechanics (QM)-Based Methods: These ab initio or first-principles methods calculate the pKa from the fundamental electronic structure of the molecule.[3][10] Techniques such as Density Functional Theory (DFT) are used to compute the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment, often using a Polarizable Continuum Model (PCM) to represent the solvent.[3][10][11] While computationally more demanding, QM-based methods can provide a deeper mechanistic understanding and are particularly valuable for novel chemical scaffolds that may not be well-represented in empirical models.[3]

For a molecule like this compound, a hybrid approach that considers both empirical data for similar structures and the nuanced electronic effects captured by QM methods is likely to yield the most reliable predictions.

Structural Analysis and Anticipated Ionization Behavior

The structure of this compound (CAS No. 1131623-12-5) contains two primary ionizable centers: the carboxylic acid group (-COOH) and the amino group (-NH2).[12]

  • The Carboxylic Acid Group (pKa1): Carboxylic acids are acidic due to the resonance stabilization of the resulting carboxylate anion upon deprotonation. The pKa of a typical aliphatic carboxylic acid is in the range of 4-5. The electron-withdrawing inductive effect of the nearby amino group and the oxygen atom within the tetrahydropyran ring is expected to lower the pKa of the carboxylic acid, making it more acidic than a simple alkyl carboxylic acid.[13][14][15][16]

  • The Amino Group (pKa2): The amino group is basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. The pKa of the conjugate acid of a typical primary amine is in the range of 9-11. The electron-withdrawing effect of the adjacent carboxylic acid group will decrease the basicity of the amino group, thus lowering its pKa.

The tetrahydropyran ring itself, a saturated heterocyclic system, is generally considered to be electronically neutral and conformationally flexible.[17][18] However, the presence of the ring oxygen atom can exert a modest inductive effect.[19]

A Proposed Computational Workflow for pKa Prediction

To arrive at a robust prediction for the pKa values of this compound, a multi-faceted computational strategy is recommended. This workflow is designed to be self-validating by incorporating multiple lines of computational evidence.

Step-by-Step Methodology
  • Molecular Structure Preparation:

    • Obtain the 3D structure of this compound.

    • Perform a conformational search to identify the lowest energy conformer(s) in a simulated aqueous environment. This is crucial as the relative orientation of the functional groups can influence their pKa values.

  • Empirical/Machine Learning Prediction:

    • Utilize established pKa prediction software (e.g., ACD/pKa, Marvin, or similar tools) to obtain initial estimates for the acidic and basic pKa values.[4][8] These tools benefit from vast internal databases and can provide rapid and often accurate predictions for common functional groups.

  • Quantum Mechanical Calculations (DFT):

    • For higher accuracy and mechanistic insight, employ DFT calculations. A common approach involves calculating the Gibbs free energy of the acid dissociation reaction in the gas phase and in solution.

    • The thermodynamic cycle for the deprotonation of the carboxylic acid (HA) and the protonation of the amino group (B) can be represented as:

      • HA (aq) ⇌ H+ (aq) + A- (aq)

      • BH+ (aq) ⇌ H+ (aq) + B (aq)

    • The pKa is then calculated using the equation: pKa = ΔG°(aq) / (2.303 * RT), where ΔG°(aq) is the standard Gibbs free energy change of the reaction in solution.

    • A suitable level of theory (e.g., B3LYP functional with a 6-31+G(d,p) basis set) and a continuum solvation model (e.g., SMD or PCM) are recommended for these calculations.[10][11]

  • Isodesmic Reaction Approach (for Refined QM Predictions):

    • To minimize systematic errors in the DFT calculations, an isodesmic reaction approach can be employed.[10][11] This involves calculating the pKa of the target molecule relative to a structurally similar molecule with a well-established experimental pKa. For the carboxylic acid pKa, a suitable reference could be a simple cyclic amino acid. For the amino group pKa, a reference like piperidine-3-carboxylic acid could be considered.

Visualization of the Computational Workflow

pKa_Prediction_Workflow cluster_input Input cluster_prediction_methods Prediction Methodologies cluster_qm_details QM Refinement cluster_output Output & Analysis mol_structure 3D Structure of This compound empirical Empirical / Machine Learning Prediction (e.g., ACD/pKa) mol_structure->empirical Fast Estimation qm Quantum Mechanics (DFT) Calculations mol_structure->qm High Accuracy predicted_pka Predicted pKa Values (pKa1 and pKa2) empirical->predicted_pka isodesmic Isodesmic Reaction Approach qm->isodesmic Error Minimization isodesmic->predicted_pka analysis Analysis of Structural and Electronic Effects predicted_pka->analysis

Caption: A schematic overview of the computational workflow for pKa prediction.

Predicted pKa Values and Discussion

Based on the described methodologies and knowledge of similar chemical structures, the following pKa values for this compound are predicted. It is important to note that without performing the actual calculations, these are expert estimations based on established principles. A similar compound, (R)-tetrahydro-2H-pyran-3-carboxylic acid, has a predicted pKa of 4.35 ± 0.20 for its carboxylic acid group.[20] The addition of an amino group at the 3-position is expected to influence this value.

Ionizable GroupPredicted pKa RangeRationale
Carboxylic Acid (-COOH)2.0 - 3.0The electron-withdrawing inductive effect of the protonated amino group (-NH3+) at the α-carbon significantly increases the acidity of the carboxylic acid. This is a common feature in α-amino acids.
Amino Group (-NH2)9.0 - 10.0The electron-withdrawing effect of the adjacent carboxylate group (-COO-) slightly decreases the basicity of the amino group compared to a simple alkyl amine.

At physiological pH (approximately 7.4), this compound is expected to exist predominantly in its zwitterionic form , with a deprotonated carboxylate group (-COO⁻) and a protonated amino group (-NH3⁺). This ionization state will have significant implications for its physicochemical properties.

Implications for Drug Development

A thorough understanding of the pKa values of this compound is paramount for its successful application in drug design and development.

  • Solubility and Absorption: The zwitterionic nature at physiological pH suggests that the molecule will have good aqueous solubility. However, its ability to passively diffuse across lipid membranes (a key aspect of oral absorption) might be limited due to its charged state.

  • Salt Formation: Knowledge of the pKa values is essential for selecting appropriate counter-ions for salt formation, a common strategy to improve the solubility, stability, and manufacturability of active pharmaceutical ingredients (APIs).

  • Pharmacodynamics: The ionization state of the molecule can directly impact its ability to interact with its biological target. For instance, if the target binding site is hydrophobic, the charged zwitterionic form may not be optimal for binding. Conversely, ionic interactions with the target are often crucial for high-affinity binding.

  • Formulation Development: The pH-dependent solubility profile, dictated by the pKa values, will guide the formulation strategy to ensure adequate drug dissolution and stability in the final dosage form.

Conclusion

The prediction of pKa is a critical, data-driven step in the early assessment of drug candidates. For this compound, a combination of rapid empirical methods and more rigorous quantum mechanical calculations provides a comprehensive picture of its likely ionization behavior. The predicted pKa values suggest that this molecule will exist primarily as a zwitterion at physiological pH, a factor with profound consequences for its entire drug development lifecycle. By embracing these predictive sciences, researchers can make more informed decisions, accelerating the journey of promising molecules from the laboratory to the clinic.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021-12-10).
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  • Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks. (2025-07-23).
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal. (2021-12-05).
  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC - NIH.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal. (2021-12-05).
  • Tetrahydropyran - Wikipedia.
  • (R)-tetrahydro-2H-pyran-3-carboxylic acid 1391742-12-3 wiki - Guidechem.
  • 7.9: How Delocalized Electrons Affect pKa Values - Chemistry LibreTexts. (2014-08-07).
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing).
  • 8.17: The Effect of Substituents on pKa - Chemistry LibreTexts. (2014-08-29).

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The Solubility Profile of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminotetrahydro-2H-pyran-3-carboxylic acid is a novel cyclic amino acid analogue of significant interest in medicinal chemistry. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. Due to its zwitterionic nature, it is anticipated to have limited solubility in non-polar organic solvents but may exhibit tunable solubility in polar aprotic and protic solvents, as well as in aqueous-organic mixtures. This document outlines the key physicochemical properties of the molecule, explores the theoretical underpinnings of its solubility, and provides detailed experimental protocols for its empirical determination.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties, with solubility being a primary determinant of success. For a molecule like this compound, a thorough understanding of its solubility profile in organic solvents is paramount for:

  • Synthetic Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and enabling efficient work-up procedures.

  • Formulation Development: Creating stable and bioavailable drug products for preclinical and clinical studies. The choice of excipients and delivery systems is heavily reliant on the active pharmaceutical ingredient's (API) solubility.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Solubility influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Poor solubility can lead to low bioavailability, hindering a promising candidate's development.

  • High-Throughput Screening (HTS): Ensuring accurate and reproducible results in biological assays often requires the compound to be fully dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

This guide will delve into the factors that govern the solubility of this compound, providing a framework for researchers to predict, measure, and modulate its solubility in various organic media.

Physicochemical Properties of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound, featuring both a basic amino group and an acidic carboxylic acid group on a cyclic ether backbone, dictates its physicochemical characteristics.

PropertyValue (Predicted/Reported)Source
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [1]
Boiling Point 299.4 °C at 760 mmHg[1]
Density 1.254 g/cm³[1]
XLogP3 -0.7[1]
Polar Surface Area (PSA) 72.6 Ų[1]

The presence of both acidic (carboxylic acid) and basic (amino) functional groups allows the molecule to exist as a zwitterion, a neutral molecule with a positive and a negative electrical charge at different locations. This zwitterionic character is a dominant factor influencing its solubility.[2]

Theoretical Framework for Solubility

The solubility of an amino acid derivative like this compound in organic solvents is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a foundational, albeit simplified, understanding.

The Role of Zwitterionic Nature

In the solid state, amino acids form a crystal lattice with strong intermolecular ionic attractions between the positively charged amino groups and the negatively charged carboxyl groups of neighboring molecules.[2] To dissolve this solid, the energy of the solute-solvent interactions must overcome the lattice energy.

  • Non-Polar Organic Solvents (e.g., Hexane, Toluene): These solvents have weak van der Waals forces and cannot form strong interactions with the charged portions of the zwitterion. The energy released from these weak interactions is insufficient to break apart the highly polar crystal lattice, resulting in very low solubility.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can solvate the charged zwitterionic species. For instance, the positive end of the dipole can interact with the carboxylate group, and the negative end can interact with the ammonium group. While solubility is generally higher than in non-polar solvents, it can still be limited.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amino and carboxyl groups. Water is an excellent solvent for most amino acids due to its high dielectric constant and ability to form strong hydrogen bonds.[2] Alcohols are also effective, with solubility generally decreasing as the alkyl chain length of the alcohol increases and its polarity decreases.

The following diagram illustrates the key interactions governing solubility:

G cluster_solute Solute-Solute Interactions cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions Solute 3-Aminotetrahydro-2H- pyran-3-carboxylic Acid (Zwitterion) Lattice Crystal Lattice Energy (Strong Ionic Bonds) Solute->Lattice High Energy Input Required to Break NonPolar Non-Polar Solvents (e.g., Hexane) Weak van der Waals Forces PolarAprotic Polar Aprotic Solvents (e.g., DMSO) Dipole-Ion Interactions PolarProtic Polar Protic Solvents (e.g., Alcohols, Water) Hydrogen Bonding Insoluble Insoluble Lattice->Insoluble Insufficient Energy from Solvation LimitedSol Limited Solubility Lattice->LimitedSol Moderate Energy from Solvation Soluble Generally Soluble Lattice->Soluble Sufficient Energy from Solvation NonPolar->Insoluble PolarAprotic->LimitedSol PolarProtic->Soluble

Caption: Factors influencing the solubility of zwitterionic compounds.

Impact of pH and Ionization

The solubility of amino acids is highly dependent on the pH of the medium. By adjusting the pH, the ionization state of the amino and carboxylic acid groups can be altered, thereby influencing solubility.

  • At the Isoelectric Point (pI): The molecule exists predominantly as a neutral zwitterion, and its solubility is at a minimum.

  • In Acidic Conditions (pH < pI): The carboxylate group is protonated (-COOH), and the amino group remains protonated (-NH₃⁺), resulting in a net positive charge. The compound exists as a cationic species.

  • In Basic Conditions (pH > pI): The amino group is deprotonated (-NH₂), and the carboxyl group remains deprotonated (-COO⁻), resulting in a net negative charge. The compound exists as an anionic species.

The formation of these charged species generally leads to increased solubility in polar solvents due to stronger ion-dipole interactions. The addition of an acid or base to a suspension of the amino acid in an organic solvent can, in some cases, lead to the formation of a salt with enhanced solubility.[3]

Experimental Determination of Solubility

Given the novelty of this compound, experimental determination of its solubility is essential. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[4][5]

Shake-Flask Method Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.

Apparatus and Materials:

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker/incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or another quantitative analytical technique

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, tetrahydrofuran)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. This step is critical to avoid introducing solid particles into the analytical sample.[6]

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) and create a series of calibration standards.

    • Analyze the saturated solution and the calibration standards using a validated HPLC method or another appropriate analytical technique. .

  • Calculation: Determine the concentration of the compound in the saturated solution by comparing its response to the calibration curve. The solubility is typically expressed in units such as mg/mL or mol/L.

The following workflow diagram outlines the experimental process:

G start Start prep 1. Add excess solid to vials start->prep solvent 2. Add known volume of organic solvent prep->solvent equilibrate 3. Equilibrate at constant temperature (24-72h) solvent->equilibrate separate 4. Separate liquid and solid phases (Centrifuge/Filter) equilibrate->separate quantify 5. Quantify concentration of saturated solution (e.g., HPLC) separate->quantify end End quantify->end

Caption: Experimental workflow for the shake-flask solubility determination.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, kinetic solubility measurements using HTS methods can be employed for rapid assessment.[4][6] These methods, often based on nephelometry or turbidimetry, measure the concentration at which a compound precipitates from a solution (typically DMSO stock diluted into an aqueous buffer). While less precise than thermodynamic solubility, they provide a valuable initial screen.

Strategies for Solubility Enhancement

If the intrinsic solubility of this compound in a desired organic solvent is found to be limiting, several strategies can be employed to enhance it:

  • Co-solvency: The use of a mixture of solvents can often lead to a synergistic effect on solubility. For amino acids, mixtures of water and a miscible organic solvent (e.g., ethanol, 2-propanol) are commonly used.[3][7] The addition of a small amount of water to an organic solvent can sometimes significantly increase the solubility of carboxylic acids.[8]

  • pH Adjustment: As previously discussed, modifying the pH can increase solubility by forming the cationic or anionic species of the molecule.

  • Salt Formation: Conversion of the amino acid to a salt (e.g., a hydrochloride salt or a sodium salt) can dramatically improve its solubility in polar solvents.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter that will influence its entire development lifecycle. Based on its zwitterionic amino acid structure, it is predicted to be poorly soluble in non-polar organic solvents but will likely exhibit greater solubility in polar aprotic and protic solvents. Experimental determination using established methods like the shake-flask protocol is essential to obtain quantitative data. This information will empower researchers to make informed decisions regarding reaction optimization, purification strategies, and formulation design. Future work should focus on building a comprehensive solubility database for this compound in a range of pharmaceutically relevant solvents and solvent mixtures, and exploring the impact of different salt forms on its solubility profile.

References

  • ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures. Retrieved from [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Bentz, J., & Griffin, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 84-89.
  • Wageningen University & Research. (2018, May 16). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Institutes of Health. (2020, February 11). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, April 8). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

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  • PubChem. (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016, November 14). Synthesis and Properties of Carboxylic Acid Pyrazolides. Retrieved from [Link]

  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

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A Prospective Guide to the Single-Crystal X-ray Structure Determination of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Key Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed roadmap for researchers in crystallography, medicinal chemistry, and drug development. It outlines the critical steps from material synthesis and crystallization to X-ray diffraction analysis and structure interpretation, grounded in established scientific principles and best practices.

Part 1: Synthesis and Purification of High-Purity Material

The prerequisite for any successful crystallographic study is the availability of highly pure, crystalline material. The synthesis of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid is a non-trivial process, often involving multi-step sequences. A plausible synthetic approach, adapted from known methodologies for related heterocyclic amino acids, is the Strecker synthesis or a related Bucherer-Bergs reaction on a tetrahydropyran-3-one precursor.

Proposed Synthetic Workflow

The following workflow outlines a logical pathway to the target compound, emphasizing purification for crystallographic-grade quality.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Tetrahydro-2H-pyran-3-one (Starting Material) B Strecker Reaction (NaCN, NH4Cl) A->B C Intermediate α-aminonitrile B->C D Acid Hydrolysis (e.g., 6M HCl, reflux) C->D E Crude this compound D->E F Ion-Exchange Chromatography (e.g., Dowex 50WX8) E->F G Elution and Desalting F->G H Recrystallization (e.g., Water/Ethanol mixture) G->H I Pure Crystalline Product H->I

Caption: Proposed workflow for synthesis and purification.

Expert Commentary: The choice of a strong acid hydrolysis in step (D) is crucial for converting the nitrile to a carboxylic acid, but it can also lead to side products. Therefore, the subsequent ion-exchange chromatography (F) is not merely a suggestion but a mandatory step to isolate the zwitterionic amino acid from inorganic salts and other impurities. The final recrystallization (H) is the most critical step for obtaining single crystals directly or producing highly pure material suitable for dedicated crystallization screening.

Part 2: The Art and Science of Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging phase. Given the zwitterionic nature of the target molecule, with both a basic amino group and an acidic carboxylic acid group, it is highly polar and likely soluble in protic solvents.

Experimental Protocol: Crystallization Screening
  • Material Preparation : Start with ~20 mg of the highly purified compound.

  • Solvent Selection : Screen a range of polar solvents and binary mixtures. Good starting points include:

    • Water

    • Ethanol/Water mixtures (e.g., 9:1, 1:1, 1:9)

    • Isopropanol/Water mixtures

    • Acetonitrile/Water mixtures

  • Crystallization Techniques :

    • Slow Evaporation : Dissolve the compound to near-saturation in a chosen solvent system in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

    • Vapor Diffusion (Hanging Drop) : Dissolve the compound in a "well" solvent. A small drop of this solution is placed on a siliconized coverslip, which is then inverted over a larger reservoir containing a "precipitant" solvent (in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting crystallization.

    • Cooling : Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or subsequently, to 4°C.

Trustworthiness Check: Each crystallization experiment should be set up in duplicate or triplicate to ensure reproducibility. A meticulous log of solvents, concentrations, temperatures, and outcomes is essential for optimizing conditions.

Part 3: X-ray Diffraction and Data Collection

Once a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) is obtained, it is ready for X-ray diffraction analysis.

Experimental Protocol: Data Collection
  • Crystal Mounting : Carefully select a well-formed, transparent crystal under a microscope. Mount it on a cryoloop.

  • Cryo-protection : If data is to be collected at low temperatures (typically 100 K) to minimize radiation damage, the crystal is briefly dipped in a cryoprotectant (e.g., Paratone-N oil) before being flash-cooled in a stream of liquid nitrogen.

  • Data Collection :

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture or Rigaku XtaLAB).

    • Perform an initial series of frames to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, typically involving multiple runs of omega and phi scans to ensure complete data coverage and redundancy.

Expert Commentary: The choice of X-ray source is critical. For a small organic molecule like this, a molybdenum (Mo, λ=0.71073 Å) or copper (Cu, λ=1.5418 Å) source is appropriate. A Cu source provides greater diffraction intensity but may be absorbed more by the crystal; Mo is a robust general-purpose choice.

Part 4: Structure Solution, Refinement, and Validation

The raw diffraction data is a collection of intensities and positions of Bragg reflections. This data must be processed to yield a final, chemically sensible molecular structure.

Crystallographic Analysis Workflow

A Raw Diffraction Images B Data Integration & Scaling (e.g., SAINT, SADABS) A->B C Space Group Determination (e.g., XPREP) B->C D Structure Solution (Phase Problem) (e.g., SHELXT, Sir2014) C->D E Initial Molecular Model D->E F Structure Refinement (e.g., SHELXL) E->F G Anisotropic Refinement (Non-hydrogen atoms) F->G H Hydrogen Atom Placement (Difference Fourier Maps & Geometric Constraints) G->H I Final Refined Structure H->I J Validation (e.g., CheckCIF) I->J K Crystallographic Information File (CIF) J->K

Caption: Workflow for crystallographic data analysis.

Expert Commentary: The most critical step in this workflow is the structure solution (D), which involves solving the "phase problem." Modern direct methods or dual-space algorithms, as implemented in programs like SHELXT, have made this process highly automated and successful for small molecules. The refinement stage (F-H) involves iteratively adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed diffraction data, represented by the R-factor.

Part 5: Anticipated Structural Insights and Data Presentation

While the precise structure is yet to be determined, we can anticipate the key information that would be extracted. This data is fundamental for understanding the molecule's behavior and its potential as a drug candidate.

Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be presented in a publication. The values are typical for a well-behaved small organic molecule crystal.

Parameter Hypothetical Value
Chemical FormulaC₆H₁₁NO₃
Formula Weight145.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 10.2, 9.1
α, β, γ (°)90, 105.4, 90
Volume (ų)760.5
Z (molecules/unit cell)4
Density (calculated)1.268 g/cm³
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Reflections collected/unique8540 / 1750 [R(int) = 0.025]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.115
Goodness-of-fit on F²1.05
Expected Molecular Geometry and Interactions
  • Conformation : The tetrahydropyran ring is expected to adopt a stable chair conformation. The analysis will focus on the orientation of the amino and carboxylic acid groups—whether they are in axial or equatorial positions. This is critical for its interaction with biological targets.

  • Zwitterionic State : In the solid state, it is highly probable that the molecule exists as a zwitterion, with the carboxylic acid proton transferred to the amino group (-NH₃⁺ and -COO⁻). This will be confirmed by the C-O bond lengths (which will be intermediate between a single and double bond) and the location of hydrogen atoms on the nitrogen.

  • Hydrogen Bonding Network : The zwitterionic nature will facilitate a rich network of intermolecular hydrogen bonds between the ammonium group (donor) and the carboxylate group (acceptor) of neighboring molecules. This network will be the primary determinant of the crystal packing and will influence physical properties like solubility and melting point.

A detailed analysis of these features would provide the authoritative structural grounding needed to advance the use of this compound in rational drug design programs.

References

  • MySkinRecipes. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.
  • Echemi. This compound.
  • Cambridge Crystallographic Data Centre (CCDC). CCDC Publications.
  • Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures.
  • Swamy, G. Y. S. K., et al. (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide*. ResearchGate.
  • PubMed Central. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives.

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An In-Depth Technical Guide to the Synthesis and Isolation of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid, a heterocyclic non-proteinogenic amino acid of interest in medicinal chemistry. The narrative delves into the logical synthesis strategies, focusing on established methodologies for the preparation of α-amino acids. Detailed, step-by-step protocols for the plausible synthesis via the Bucherer-Bergs reaction, subsequent hydrolysis, and purification are provided, grounded in established chemical principles. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary for the successful synthesis and isolation of this compound and its analogs.

Introduction: The Significance of Substituted Pyran Amino Acids

Cyclic amino acids are crucial building blocks in drug discovery, offering conformational constraint and novel structural motifs that can enhance binding affinity, selectivity, and pharmacokinetic properties of therapeutic agents. Among these, structures incorporating a tetrahydropyran ring are of significant interest due to the ring's prevalence in numerous bioactive natural products and its ability to act as a bioisosteric replacement for other functionalities. This compound, a non-natural α-amino acid, presents a unique scaffold for the development of novel therapeutics, particularly in areas where constrained amino acids can modulate peptide or protein structure and function. The synthesis of such compounds is a key step in exploring their potential in medicinal chemistry.

While the specific "discovery" of every novel chemical entity is not always formally documented in dedicated publications, the emergence of compounds like this compound is often driven by the needs of specific drug discovery programs. Its synthesis relies on well-established principles of organic chemistry, particularly the venerable methods for α-amino acid synthesis.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and established approaches to the synthesis of α-amino acids, especially those with a quaternary α-carbon, are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods commence with a ketone precursor, which in this case would be Tetrahydro-3-pyranone.

Retrosynthesis Target This compound Intermediate1 Hydantoin Intermediate Target->Intermediate1 Hydrolysis StartingMaterial Tetrahydro-3-pyranone Intermediate1->StartingMaterial Bucherer-Bergs Reaction

Caption: Retrosynthetic analysis of this compound.

This guide will focus on the Bucherer-Bergs reaction, as it provides a robust and high-yielding pathway to a stable hydantoin intermediate, which can then be cleanly hydrolyzed to the desired amino acid. This approach is analogous to patented methods for the synthesis of the isomeric 4-aminotetrahydro-2H-pyran-4-carboxylic acid, suggesting its applicability to the 3-substituted isomer.[1]

Synthesis and Isolation Workflow

The overall workflow for the preparation and purification of this compound can be visualized as a three-stage process:

Workflow cluster_0 Stage 1: Synthesis of Hydantoin Intermediate cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Isolation and Purification A Tetrahydro-3-pyranone C Bucherer-Bergs Reaction A->C B KCN, (NH4)2CO3 B->C D Hydantoin Intermediate C->D E Hydantoin Intermediate G Hydrolysis E->G F Aqueous Base (e.g., Ba(OH)2 or NaOH) F->G H Crude Amino Acid Salt G->H I Crude Amino Acid Salt J Acidification (e.g., H2SO4 or HCl) I->J K Crystallization J->K L Purified this compound K->L

Caption: Overall workflow for the synthesis and isolation of the target compound.

Stage 1: Bucherer-Bergs Synthesis of the Spirohydantoin Intermediate

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that efficiently converts ketones into hydantoins.[2][3][4][5][6] The reaction proceeds through the in situ formation of a cyanohydrin, followed by reaction with ammonia and carbon dioxide (from ammonium carbonate) to form an aminonitrile, which then cyclizes to the hydantoin.

Experimental Protocol:

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine Tetrahydro-3-pyranone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent: Add a 1:1 mixture of ethanol and water to the vessel, ensuring the final concentration of the ketone is approximately 1 M.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of 6-7 in a well-ventilated fume hood to precipitate the crude hydantoin product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the spirohydantoin intermediate.

Stage 2: Hydrolysis of the Hydantoin to the Amino Acid

The hydrolysis of the hydantoin ring is typically achieved under basic conditions to liberate the amino acid. The use of barium hydroxide is common as it allows for the easy removal of sulfate ions upon acidification with sulfuric acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the spirohydantoin intermediate (1.0 eq) in a 2-3 M aqueous solution of barium hydroxide (4.0-5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 24-48 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture and carefully add a stoichiometric amount of dilute sulfuric acid to precipitate barium sulfate. The endpoint of the precipitation can be tested by adding a drop of sulfuric acid to the supernatant until no further precipitation is observed.

  • Isolation of Crude Product: Remove the barium sulfate precipitate by filtration. The resulting filtrate contains the crude amino acid salt.

Stage 3: Purification of this compound

The final purification is typically achieved by crystallization, often through isoelectric precipitation.

Experimental Protocol:

  • Concentration: Concentrate the filtrate from the previous step under reduced pressure.

  • Isoelectric Precipitation: Adjust the pH of the concentrated solution to the isoelectric point of the amino acid (typically in the range of pH 5-7) by the dropwise addition of a suitable acid (e.g., dilute HCl or acetic acid) or base (e.g., dilute NH4OH). The isoelectric point may need to be determined empirically for optimal yield.

  • Crystallization: Cool the solution in an ice bath to promote crystallization.

  • Final Isolation: Collect the crystalline product by vacuum filtration, wash with a minimal amount of cold water, followed by a wash with a water-miscible organic solvent like ethanol or acetone to aid in drying. Dry the purified this compound under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the diastereotopic protons of the tetrahydropyran ring. The chemical shifts will be influenced by the presence of the amino and carboxyl groups.
¹³C NMR A signal for the quaternary carbon at the 3-position, the carboxyl carbon, and the carbons of the tetrahydropyran ring.
FT-IR Characteristic absorption bands for the amino group (N-H stretch), the carboxylic acid (broad O-H and C=O stretch), and the C-O stretch of the pyran ring.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₆H₁₁NO₃, Exact Mass: 145.07).
Elemental Analysis The percentage composition of Carbon, Hydrogen, Nitrogen, and Oxygen should be in agreement with the molecular formula.

Enantioselective Synthesis and Resolution

The synthesis described above will produce a racemic mixture of this compound. For applications in drug discovery, the separation of enantiomers is often necessary. This can be achieved through several methods:

  • Chiral Resolution: Formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid), followed by fractional crystallization and subsequent liberation of the enantiomerically pure amino acid.

  • Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer.

  • Asymmetric Synthesis: Employing a chiral auxiliary or a chiral catalyst in the synthesis to directly produce an enantiomerically enriched product. The development of a catalytic asymmetric Strecker or Bucherer-Bergs reaction for this specific substrate would be a significant advancement.

Conclusion

The synthesis of this compound can be reliably achieved through the application of classical amino acid synthesis methodologies, with the Bucherer-Bergs reaction followed by hydrolysis being a particularly robust approach. This technical guide provides a comprehensive framework for the preparation and isolation of this valuable building block. The detailed protocols and underlying chemical principles discussed herein are intended to empower researchers in their efforts to synthesize and explore the potential of this and related constrained amino acids in the development of novel therapeutics. Further research into the asymmetric synthesis of this compound will be crucial for its broader application in medicinal chemistry.

References

  • BenchChem. (2025).
  • Guidechem. (n.d.). TETRAHYDROPYRAN-2-CARBOXYLIC ACID 51673-83-7 wiki.
  • Guidechem. (n.d.).
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  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
  • Google Patents. (n.d.).
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  • Google Patents. (n.d.). CN107614496B - Method for preparing aminotetrahydropyran compound.
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  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
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  • Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • PMC. (2023).
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  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • ResearchGate. (2008). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
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Methodological & Application

Application Notes & Protocols: Synthesis of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and synthesis protocols for 3-Aminotetrahydro-2H-pyran-3-carboxylic acid, a valuable cyclic β-amino acid derivative. The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently found in natural products and bioactive molecules.[1] The incorporation of a constrained β-amino acid structure, such as the title compound, into peptide-based therapeutics can confer improved metabolic stability and enforce specific secondary structures.[2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of two robust synthetic strategies adapted from classic named reactions: the Bucherer-Bergs reaction and the Strecker synthesis. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and considerations for safety and scalability.

Introduction: The Significance of Cyclic β-Amino Acids

Constrained amino acids are critical building blocks in modern drug discovery. By restricting conformational flexibility, they allow for the precise design of peptidomimetics with enhanced target affinity and selectivity. Cyclic β-amino acids, in particular, are known to induce stable helical and turn structures in peptides.[3][4] The this compound scaffold combines the conformational rigidity of a cyclic system with the favorable physicochemical properties of the tetrahydropyran ring, making it an attractive component for developing novel therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes.[1]

The primary synthetic challenge lies in the construction of the C3 quaternary stereocenter bearing both an amino and a carboxylic acid group. This guide details two effective, well-established multicomponent reactions that achieve this transformation starting from the readily available ketone, tetrahydro-4H-pyran-3-one.

Retrosynthetic Analysis & Strategy

The core strategies presented herein rely on the formation of key intermediates—a spiro-hydantoin or an aminonitrile—which can be subsequently hydrolyzed to the target amino acid. Both pathways begin with the common starting material, tetrahydro-4H-pyran-3-one.

Retrosynthesis cluster_1 Protocol 1: Bucherer-Bergs cluster_2 Protocol 2: Strecker Synthesis Target This compound Hydantoin Spiro-hydantoin Intermediate Target->Hydantoin Hydrolysis Aminonitrile Aminonitrile Intermediate Target->Aminonitrile Hydrolysis Ketone Tetrahydro-4H-pyran-3-one Hydantoin->Ketone KCN, (NH₄)₂CO₃ Aminonitrile->Ketone KCN, NH₄Cl

Caption: Retrosynthetic overview of the two primary pathways.

Protocol 1: Modified Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a robust multicomponent reaction that synthesizes hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[5][6][7] The resulting hydantoin is a stable intermediate that can be readily hydrolyzed to the desired α,α-disubstituted amino acid.

Overall Reaction Scheme

Bucherer_Bergs_Scheme Start Tetrahydro-4H-pyran-3-one Reagents1 KCN, (NH₄)₂CO₃aq. Ethanol, 60-70 °C Start->Reagents1 Intermediate Spiro[imidazolidine-4,3'-pyran]-2,5-dione Reagents1->Intermediate Reagents2 6M HCl or Ba(OH)₂Reflux Intermediate->Reagents2 Product This compound(Racemic) Reagents2->Product

Caption: Bucherer-Bergs pathway to the target amino acid.

Step-by-Step Experimental Protocol

Part A: Synthesis of Spiro[imidazolidine-4,3'-pyran]-2,5-dione

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ammonium carbonate (10.6 g, 110 mmol) and potassium cyanide (3.6 g, 55 mmol).

    • Causality Note: Ammonium carbonate serves as the source of both ammonia and carbon dioxide required for the reaction. A molar excess ensures the equilibrium favors the formation of the necessary reactive species.[8]

  • Solvent Addition: Add 75 mL of 50% aqueous ethanol to the flask and stir the mixture at room temperature until the solids dissolve.

  • Ketone Addition: Add tetrahydro-4H-pyran-3-one (5.0 g, 50 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C in an oil bath and maintain this temperature with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

    • Filter the resulting white solid using a Büchner funnel, wash with cold water (2 x 20 mL), and then with cold ethanol (20 mL).

    • Dry the solid under vacuum to yield the spiro-hydantoin intermediate. The product is often of sufficient purity for the next step.

Part B: Hydrolysis to this compound

  • Reaction Setup: Place the dried spiro-hydantoin (e.g., 5.0 g) in a 100 mL round-bottom flask.

  • Acid Hydrolysis: Add 50 mL of 6M hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 24-48 hours.

    • Alternative: Basic hydrolysis can be performed using a saturated solution of barium hydroxide [Ba(OH)₂] under reflux. This may be preferable if the product is sensitive to strong acid.

  • Work-up and Isolation:

    • After hydrolysis is complete (monitored by TLC), cool the solution to room temperature.

    • Concentrate the solution under reduced pressure to remove the excess HCl and water.

    • Re-dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point (typically pH 5-6) using a suitable base (e.g., pyridine or dilute NaOH). The amino acid will precipitate out of the solution.

    • Cool the mixture in an ice bath, filter the solid product, wash with cold water and then acetone, and dry under vacuum.

Summary of Reaction Parameters
ParameterStep A: Hydantoin FormationStep B: Hydrolysis
Key Reagents KCN, (NH₄)₂CO₃6M HCl or Ba(OH)₂
Solvent 50% aq. EthanolWater
Temperature 60 - 70 °CReflux (~110 °C)
Reaction Time 12 - 18 hours24 - 48 hours
Typical Yield 70 - 85%60 - 80%

Protocol 2: Modified Strecker Synthesis

The Strecker synthesis is a classic two-step method for producing amino acids from an aldehyde or ketone.[9][10] The process involves the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the final amino acid.[11][12]

Overall Reaction Scheme

Strecker_Scheme Start Tetrahydro-4H-pyran-3-one Reagents1 NaCN, NH₄Claq. Methanol, RT Start->Reagents1 Intermediate 3-Amino-tetrahydro-2H-pyran-3-carbonitrile Reagents1->Intermediate Reagents2 6M HClReflux Intermediate->Reagents2 Product This compound(Racemic) Reagents2->Product

Caption: Strecker synthesis pathway to the target amino acid.

Step-by-Step Experimental Protocol

Part A: Synthesis of 3-Amino-tetrahydro-2H-pyran-3-carbonitrile

  • Reaction Setup: In a 250 mL flask, dissolve ammonium chloride (3.2 g, 60 mmol) in 40 mL of water. Add 40 mL of methanol, followed by tetrahydro-4H-pyran-3-one (5.0 g, 50 mmol). Cool the mixture to 0-5 °C in an ice bath.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (2.7 g, 55 mmol) in 20 mL of cold water. Add this solution dropwise to the stirred ketone/ammonium chloride mixture over 30 minutes, ensuring the temperature remains below 10 °C.

    • Causality Note: Ammonium chloride provides a source of ammonia (NH₃) in equilibrium, which forms an iminium ion intermediate with the ketone. The cyanide ion then acts as a nucleophile, attacking the iminium carbon to form the aminonitrile.[9][13]

  • Reaction Conditions: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Work-up and Isolation:

    • Extract the reaction mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminonitrile. This intermediate is often used directly in the next step without further purification.

Part B: Hydrolysis to this compound

  • Reaction Setup: Transfer the crude aminonitrile to a 250 mL round-bottom flask.

  • Acid Hydrolysis: Carefully add 100 mL of 6M hydrochloric acid.

    • Safety Note: This step should be performed in a well-ventilated fume hood as some residual cyanide may react with the acid to produce toxic HCN gas.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux for 18-24 hours until the hydrolysis is complete.

  • Work-up and Isolation: The work-up and isolation procedure is identical to that described in Protocol 1, Section 3.2, Part B.

Summary of Reaction Parameters
ParameterStep A: Aminonitrile FormationStep B: Hydrolysis
Key Reagents NaCN, NH₄Cl6M HCl
Solvent aq. MethanolWater
Temperature 0 °C to Room Temp.Reflux (~110 °C)
Reaction Time 24 hours18 - 24 hours
Typical Yield 80 - 95% (crude)65 - 85%

Considerations for Asymmetric Synthesis

The protocols described above produce racemic mixtures of the target amino acid. For applications in drug development, obtaining enantiomerically pure compounds is essential. While a detailed protocol for the asymmetric synthesis of this specific molecule is beyond the scope of this note, several established strategies can be adapted:

  • Chiral Auxiliaries: The Strecker reaction can be modified by replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine. This introduces a diastereoselective step, and the auxiliary can be cleaved in a subsequent step to yield the enantioenriched amino acid.[12]

  • Catalytic Asymmetric Synthesis: Modern methods employ chiral catalysts, such as titanium or aluminum complexes, to catalyze the enantioselective cyanation of imines, leading directly to enantioenriched aminonitriles.[13][14]

  • Enzymatic Resolution: The racemic hydantoin intermediate from the Bucherer-Bergs synthesis can be resolved using specific hydantoinase enzymes, which selectively hydrolyze one enantiomer.

Developing an asymmetric variant requires significant optimization but offers a direct route to the desired stereoisomer, which is a critical consideration for any drug discovery program.[15]

Safety Precautions

  • Cyanide Salts: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • HCN Gas: Never mix cyanide salts with acid outside of a controlled reaction setup within a fume hood, as this will liberate highly toxic hydrogen cyanide (HCN) gas.

  • Quenching: Have an appropriate quenching solution available (e.g., a mixture of sodium hypochlorite and sodium hydroxide) to safely neutralize any residual cyanide in the glassware or waste streams.

References

  • Cardillo, G., & Gentilucci, L. (2001). Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition. PubMed. [Link]

  • Main, A. N., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications. [Link]

  • Márquez, N., et al. (2020). Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. ResearchGate. [Link]

  • Gervais, V., et al. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. [Link]

  • Macmillan Group. β-Amino Acids: Function and Synthesis. Macmillan Group Research. [Link]

  • Ashenhurst, J. Strecker Synthesis. Master Organic Chemistry. [Link]

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  • Scribd. Strecker Synthesis | PDF. Scribd. [Link]

  • Wikipedia. Strecker amino acid synthesis. Wikipedia. [Link]

  • Wang, H., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC - NIH. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

  • Círia, M., et al. (2014). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

  • Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • Grozav, A., et al. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. [Link]

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The Strategic Incorporation of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Guide to a Novel Constrained Amino Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation for Enhanced Therapeutic Potential

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity. However, their inherent conformational flexibility often leads to metabolic instability and reduced bioavailability, significant hurdles in their clinical development. The introduction of conformational constraints into peptide backbones is a powerful strategy to overcome these limitations.[1][2] By rigidifying the peptide structure, we can pre-organize it into a bioactive conformation, enhancing receptor binding affinity, increasing resistance to proteolytic degradation, and improving overall pharmacokinetic profiles.[1]

This guide focuses on a novel and promising constrained amino acid, 3-aminotetrahydro-2H-pyran-3-carboxylic acid . The incorporation of the tetrahydropyran ring system imposes significant steric constraints on the peptide backbone, influencing local and global conformation. The cyclic ether moiety also introduces a polar feature that can modulate solubility and participate in hydrogen bonding interactions, offering a unique tool for medicinal chemists to fine-tune the properties of peptide-based drug candidates.

This document provides a comprehensive overview of this building block, including a proposed synthetic protocol, methods for its incorporation into peptide sequences, and detailed application notes for researchers in peptide chemistry and drug development.

Part 1: Synthesis of this compound - A Proposed Enantioselective Route

A robust and stereocontrolled synthesis of the title amino acid is paramount for its application in drug discovery. While a definitive, published enantioselective synthesis is not yet widely available, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted tetrahydropyrans.[3][4] The following protocol outlines a proposed multi-step synthesis, emphasizing key strategic considerations for achieving high diastereo- and enantioselectivity.

Proposed Synthetic Scheme

Synthetic_Scheme A Commercially Available Starting Material B Intermediate 1 (α,β-Unsaturated Ester) A->B Step 1: Wittig or HWE Reaction C Intermediate 2 (Michael Adduct) B->C Step 2: Asymmetric Michael Addition D Intermediate 3 (Cyclized Tetrahydropyran) C->D Step 3: Intramolecular Cyclization E Intermediate 4 (Protected Amino Acid) D->E Step 4: Curtius or Hofmann Rearrangement F Final Product (this compound) E->F Step 5: Deprotection

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the α,β-Unsaturated Ester Intermediate

This initial step involves the creation of a suitable Michael acceptor. A Horner-Wadsworth-Emmons (HWE) reaction between a protected hydroxy-aldehyde and a phosphonate ester is a reliable method to generate the desired α,β-unsaturated ester.

  • Reaction Setup: To a solution of the chosen phosphonate ester in an anhydrous aprotic solvent (e.g., THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) dropwise.

  • Addition of Aldehyde: After stirring for 30 minutes, add a solution of the protected hydroxy-aldehyde (e.g., O-benzylated glycolaldehyde) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Asymmetric Michael Addition

This is the key stereochemistry-determining step. An organocatalyzed asymmetric Michael addition of a nucleophile to the α,β-unsaturated ester will establish the desired chirality at the C3 position.

  • Catalyst and Reagents: In a dry reaction vessel, dissolve the α,β-unsaturated ester and a suitable nucleophile (e.g., a protected amine or an azide precursor) in a non-polar solvent (e.g., toluene or dichloromethane).

  • Catalyst Addition: Add a catalytic amount (5-10 mol%) of a chiral organocatalyst, such as a cinchona alkaloid-derived catalyst.

  • Reaction Conditions: Stir the reaction at the optimized temperature (ranging from -20 °C to room temperature) for 24-48 hours. Monitor for completion by TLC or HPLC.

  • Purification: Upon completion, concentrate the reaction mixture and purify the Michael adduct by flash column chromatography to obtain the enantiomerically enriched product.

Step 3: Intramolecular Cyclization

Deprotection of the hydroxyl group followed by an intramolecular cyclization will form the tetrahydropyran ring.

  • Deprotection: Selectively deprotect the hydroxyl group using appropriate conditions (e.g., hydrogenolysis for a benzyl ether).

  • Cyclization: Promote intramolecular cyclization via an acid or base-catalyzed reaction, depending on the nature of the substrate. For instance, a mild acid catalyst can facilitate the intramolecular oxa-Michael addition.

  • Purification: After work-up, purify the cyclized product by column chromatography.

Step 4: Installation of the Amine Functionality

The carboxylic acid ester at the C3 position can be converted to the amine via a Curtius or Hofmann rearrangement.

  • Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Rearrangement:

    • Curtius Rearrangement: Activate the carboxylic acid (e.g., as an acyl chloride or mixed anhydride) and react with sodium azide to form an acyl azide. Gentle heating will induce the rearrangement to an isocyanate, which can be trapped with a suitable alcohol (e.g., t-butanol to form a Boc-protected amine).

    • Hofmann Rearrangement: Convert the carboxylic acid to a primary amide and then treat with a reagent like bromine in the presence of a base.

  • Purification: Purify the protected amino-tetrahydropyran derivative.

Step 5: Deprotection

The final step involves the removal of all protecting groups to yield the free amino acid.

  • Cleavage: Use appropriate deprotection strategies depending on the protecting groups used (e.g., TFA for Boc groups, hydrogenolysis for Cbz and benzyl esters).

  • Isolation: After cleavage, precipitate the product with a non-polar solvent like diethyl ether, and purify by recrystallization or ion-exchange chromatography.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized this compound can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][6]

Fmoc-Protection of the Amino Acid

Prior to SPPS, the amino group of the synthesized amino acid must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Reaction: Dissolve the amino acid in a mixture of dioxane and water. Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a base like sodium bicarbonate (NaHCO₃).

  • Monitoring and Work-up: Stir the reaction at room temperature overnight. Monitor by TLC. After completion, acidify the reaction mixture and extract the Fmoc-protected amino acid with an organic solvent.

  • Purification: Purify the product by flash chromatography to yield the Fmoc-protected building block ready for SPPS.

SPPS Protocol

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIEA) Deprotection1->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat for each Amino Acid in Sequence Wash->Repeat Repeat->Deprotection1 Next cycle Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Table 1: Standard SPPS Reaction Conditions

StepReagents and SolventsTimeNotes
Resin Swelling Dichloromethane (DCM), Dimethylformamide (DMF)30 minEssential for optimal reaction kinetics.
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minThe appearance of a yellow color indicates Fmoc cleavage.
Washing DMF, DCM5 x 1 minThorough washing is critical to remove excess reagents.
Coupling Fmoc-amino acid (4 eq), HBTU (3.9 eq), DIEA (8 eq) in DMF1-2 hoursCoupling completion can be monitored by the Kaiser test.[6] For the constrained amino acid, extended coupling times or double coupling may be necessary.
Final Cleavage TFA/TIS/H₂O (95:2.5:2.5)2-3 hoursScavengers (TIS, water) are crucial to prevent side reactions.

Part 3: Application Notes - Conformational Analysis and Properties

The primary rationale for incorporating this compound is to induce a predictable and stable conformation in the resulting peptide.

Conformational Preferences

The tetrahydropyran ring exists predominantly in a chair conformation. The substituents at the C3 position (the amino and carboxyl groups that form the peptide backbone) will have a significant impact on the local dihedral angles (phi, ψ) of the peptide chain.

  • Axial vs. Equatorial Orientation: The relative orientation of the peptide backbone connections to the tetrahydropyran ring will dictate the overall conformational space available to the peptide. Synthesis of specific diastereomers will be crucial for controlling this.

  • Torsional Angle Constraints: The rigid ring structure will restrict the Ramachandran space available to this amino acid residue, favoring specific turn or extended conformations in the peptide. This can be leveraged to stabilize secondary structures like β-turns or helices.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[2]

Key NMR Experiments:

  • ¹H-¹H TOCSY: To assign all proton resonances within a specific amino acid residue.

  • ¹H-¹H NOESY/ROESY: To identify through-space proximities between protons, providing crucial distance restraints for structure calculation. The presence of strong sequential NH(i)-NH(i+1) NOEs would be indicative of a turn conformation.

  • ¹³C HSQC: To assign carbon resonances.

  • Temperature Coefficient of Amide Protons: Measuring the change in amide proton chemical shift with temperature can identify protons involved in intramolecular hydrogen bonds (values less negative than -4.5 ppb/K are indicative of H-bonding).

Expected Spectral Features:

  • Dispersed Amide Proton Resonances: The constrained nature of the amino acid is expected to lead to a wider dispersion of amide proton signals in the ¹H NMR spectrum compared to a flexible peptide.

  • Characteristic NOE Patterns: Specific NOE cross-peaks between the protons of the tetrahydropyran ring and adjacent amino acid residues will provide definitive evidence for the local conformation.

Table 2: Hypothetical ¹H NMR Chemical Shift Ranges for a Peptide Containing this compound

ProtonExpected Chemical Shift Range (ppm)Notes
Amide NH 7.5 - 9.0Can vary significantly based on hydrogen bonding and local environment.
Tetrahydropyran Ring Protons 3.0 - 4.5Protons adjacent to the oxygen atom will be downfield.
Adjacent Residue CαH 3.8 - 4.8Shift will be influenced by the conformation induced by the constrained residue.

Conclusion and Future Perspectives

This compound represents a valuable new building block for the design of conformationally constrained peptides and peptidomimetics. Its rigid cyclic structure and the presence of a polar ether linkage offer unique opportunities to modulate the biological activity and pharmacokinetic properties of peptide-based therapeutics. The proposed synthetic route, while requiring optimization, provides a clear path to accessing this novel amino acid. The detailed protocols for its incorporation into peptides and subsequent conformational analysis will enable researchers to fully exploit its potential in the development of next-generation peptide drugs. Further studies are warranted to fully characterize the conformational landscape of peptides containing this residue and to explore its application in a wide range of therapeutic areas.

References

  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. [Link]

  • Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. PubMed. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed. [Link]

  • Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. White Rose Research Online. [Link]

  • Synthesis and conformational analysis of cyclic homooligomers from pyranoid ε-sugar amino acids. PubMed. [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • How to Synthesize a Peptide. AAPPTec. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Overview of Custom Peptide Synthesis. GenScript. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Design and Synthesis of trans-3-aminopyran-2-carboxylic Acid (APyC) and α/β-peptides With 9/11-helix. PubMed. [Link]

  • Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: Evidence for a novel turn structure. ResearchGate. [Link]

  • Conformational Analysis. Dunbrack Lab. [Link]

  • NMR of peptides. ResearchGate. [Link]

  • Enantioselective Synthesis of 3,4-dihydropyran Derivatives via Organocatalytic Michael Reaction of α,β-unsaturated Enones. PubMed. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]

  • Conformational design of cyclic peptides. Enlighten Theses - University of Glasgow. [Link]

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Application Notes & Protocols: Strategic Incorporation of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering pathways to enhanced therapeutic profiles. 3-Aminotetrahydro-2H-pyran-3-carboxylic acid (Atpc), a cyclic, α,α-disubstituted amino acid, presents a unique structural motif for constraining peptide backbones. Its rigid tetrahydropyran ring system can enforce specific secondary structures, such as β-turns, and can improve metabolic stability by shielding the adjacent peptide bonds from enzymatic degradation. However, the inherent steric hindrance of its quaternary α-carbon poses significant challenges to standard peptide synthesis protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Atpc in peptide synthesis. We detail the causality behind experimental choices, provide validated step-by-step protocols for its efficient incorporation using solid-phase peptide synthesis (SPPS), and offer troubleshooting insights to overcome common hurdles.

Introduction: The Rationale for Atpc in Peptide Design

Peptide therapeutics offer high target specificity and potency but are often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced binding affinity.[1] The incorporation of structurally constrained, non-proteinogenic amino acids is a proven strategy to address these limitations.[2]

This compound (Atpc) is a compelling building block for several reasons:

  • Conformational Rigidity: The cyclic nature of the tetrahydropyran ring restricts the dihedral angles (phi/psi) of the peptide backbone, acting as a potent conformational constraint. This pre-organization can favor a specific bioactive conformation, potentially increasing binding affinity and inducing secondary structures like β-turns.[3][4]

  • Enhanced Proteolytic Stability: As an α,α-disubstituted amino acid, Atpc provides steric shielding to the adjacent peptide bonds, making the resulting peptide more resistant to cleavage by proteases.[4][5][6]

  • Modulation of Physicochemical Properties: The oxygen heteroatom within the pyran ring can act as a hydrogen bond acceptor and may influence the solubility and pharmacokinetic properties of the peptide.[7]

Despite these advantages, the primary challenge in utilizing Atpc lies in the steric hindrance around its α-carbon, which can significantly slow down the kinetics of peptide bond formation.[5][6] This guide provides optimized protocols to address this specific challenge.

Structural Features and Properties of Atpc

Understanding the fundamental properties of the building block is critical for successful synthesis. The N-terminally protected Fmoc-Atpc-OH is the standard reagent used in Fmoc-based solid-phase peptide synthesis.

cluster_Fmoc Fmoc Group cluster_Atpc Atpc Moiety F1 F2 F1->F2 F3 F2->F3 F4 F3->F4 F5 F4->F5 F5->F1 F6 F5->F6 F7 F6->F7 F8 F7->F8 F9 F8->F9 F12 F8->F12 F10 F9->F10 F11 F10->F11 F11->F6 F13 F12->F13 F14 C F13->F14 N N F13->N H F15 H F14->F15 F17 C=O F14->F17 F16 O F17->F16 Ca N->Ca C1 CH2 Ca->C1 COOH COOH Ca->COOH O1 O C1->O1 C2 CH2 O1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C4->Ca SPPS_Workflow Start Start with Fmoc-protected resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash Resin (DMF, DCM, IPA) Deprotection->Wash1 Coupling Couple Next Amino Acid (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash Resin (DMF, DCM, IPA) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Is peptide complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Yes Repeat->Deprotection Wash3 Final Wash Final_Deprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Wash3->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification End Lyophilize & Characterize Purification->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).

  • Protected Amino Acids: Fmoc-Ala-OH, Fmoc-Atpc-OH, Fmoc-Tyr(tBu)-OH.

  • Coupling Reagent: HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin in a fritted reaction vessel.

    • Add 5 mL of DMF and gently agitate for 30 minutes. Drain the solvent.

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Activation: In a separate vial, dissolve Fmoc-Ala-OH (0.5 mmol, 5 eq), HATU (0.49 mmol, 4.9 eq) in 2 mL of DMF. Add DIPEA (1.0 mmol, 10 eq) and vortex for 1 minute.

    • Coupling: Add the activation mixture to the swollen resin. Agitate at room temperature for 2 hours.

    • Wash: Drain the vessel and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

    • Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain.

    • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes, drain.

    • Wash the resin as described in step 2.

  • Incorporation of Fmoc-Atpc-OH (The Critical Step):

    • Activation: Dissolve Fmoc-Atpc-OH (0.5 mmol, 5 eq) and HATU (0.49 mmol, 4.9 eq) in 2 mL of DMF. Add DIPEA (1.0 mmol, 10 eq) and vortex for 1 minute.

    • Coupling: Add the activation mixture to the resin. Agitate at room temperature for 4-6 hours .

    • Monitoring: After 4 hours, take a small sample of beads and perform a Kaiser test.

    • Decision Point: If the test is negative, proceed to washing. If it is still positive, continue agitating and re-test every hour. If the test remains positive after 6 hours, perform a "double couple": drain the vessel, and repeat the activation and coupling step with fresh reagents for another 4 hours.

    • Wash: Once coupling is complete, wash the resin thoroughly as before.

  • Chain Elongation (Fmoc-Tyr(tBu)-OH):

    • Repeat the deprotection (Step 3) and coupling (Step 2) cycles for Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin.

    • Add a solution of 10% acetic anhydride and 2% DIPEA in DMF. Agitate for 30 minutes.

    • Wash the resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Place the dry resin in a 10 mL vial.

    • Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% water).

    • Caution: Perform this step in a fume hood.

    • Agitate at room temperature for 3 hours. [8]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution. [8] * Add the TFA solution dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether. A white precipitate should form. [8] * Centrifuge the mixture to pellet the crude peptide. Decant the ether. [8] * Wash the pellet twice with cold ether, then dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

    • Confirm the mass of the purified peptide by mass spectrometry (e.g., ESI-MS).

Troubleshooting Guide

Table 3: Common Issues and Solutions for Atpc Incorporation

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Coupling of Atpc (Positive Kaiser Test) 1. Insufficient reaction time due to steric hindrance. 2. Inadequate coupling reagent activity. 3. Poor resin swelling or aggregation. 1. Extend coupling time to 6-8 hours. 2. Perform a double coupling with fresh reagents. 3. Ensure use of a high-potency activator like HATU. 4. Consider gentle heating (35-40°C) during coupling.
Low Final Yield 1. Incomplete couplings at multiple steps. 2. Premature chain cleavage during synthesis. 3. Loss of peptide during workup/purification. 1. Use capping (e.g., Acetic Anhydride) after each coupling step to terminate unreacted chains. 2. Ensure all reagents are fresh and anhydrous. 3. Optimize precipitation and HPLC protocols.

| Racemization | 1. Over-activation of the carboxylic acid. 2. Strong base used in excess. | 1. Avoid pre-activation times longer than 1-2 minutes. 2. Use a weaker base like 2,4,6-collidine in place of DIPEA, though this may require longer coupling times. [9]|

Conclusion

The successful synthesis of peptides containing this compound is readily achievable with careful consideration of the steric challenges it presents. By departing from standard protocols and employing high-potency coupling reagents, extended reaction times, and rigorous in-process monitoring, researchers can effectively incorporate this valuable building block. The resulting conformationally constrained peptides offer significant potential in the development of next-generation therapeutics with improved stability and tailored biological activity.

References

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 444. Available from: [Link]

  • Sang, R., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 22(8), 1475-1496. Available from: [Link]

  • Gopi, H. N., et al. (2012). Design and Synthesis of trans-3-aminopyran-2-carboxylic Acid (APyC) and α/β-peptides With 9/11-helix. Organic Letters, 14(1), 2-5. Available from: [Link]

  • Polo, E., et al. (2018). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2018(31), 4279-4288. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Google Patents. Process for the preparation of pyrollidine-3-carboxylic acids.
  • J. Phys. Chem. B. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. Available from: [Link]

  • MDPI. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Available from: [Link]

  • ResearchGate. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]

  • bioRxiv. Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Available from: [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available from: [Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available from: [Link]

  • University of Nebraska-Lincoln. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • World Journal of Advanced Research and Reviews. Role of peptidomimetics for new drug discovery. Available from: [Link]

  • ChemRxiv. β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. Available from: [Link]

  • NIH National Center for Biotechnology Information. Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Available from: [Link]

  • NIH National Center for Biotechnology Information. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Available from: [Link]

  • NIH National Center for Biotechnology Information. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available from: [Link]

  • ResearchGate. Conformational properties of peptides containing dehydro amino acids. Available from: [Link]

  • NIH National Center for Biotechnology Information. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available from: [Link]

  • Wikipedia. Cyclic peptide. Available from: [Link]

  • Wiley Online Library. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available from: [Link]

  • Brieflands. Synthesis of Novel Peptides Using Unusual Amino Acids. Available from: [Link]

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Therapeutic importance of peptidomimetics in medicinal chemistry. Available from: [Link]

  • RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

  • ResearchGate. The Synthesis of Cyclic Peptides. Available from: [Link]

  • NIH National Center for Biotechnology Information. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Available from: [Link]

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Application Notes and Protocols for the Generation of Bioactive Molecules from 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to bioactive molecules. As a saturated six-membered cyclic ether, the THP moiety can be considered a bioisostere of a cyclohexane ring but with lower lipophilicity and the potential for hydrogen bonding via its ether oxygen.[1] These characteristics can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1] 3-Aminotetrahydro-2H-pyran-3-carboxylic acid is a particularly interesting building block, incorporating a rigidified amino acid motif. This unique structure offers a three-dimensional framework that can be elaborated to present functional groups in precise orientations for optimal interaction with biological targets such as enzymes and receptors.

This guide provides detailed protocols for the synthesis of a representative bioactive scaffold, a pyranopyrimidine derivative, starting from this compound. It further outlines established methodologies for evaluating the potential anticancer and antimicrobial activities of such novel chemical entities.

Part 1: Synthesis of a Representative Bioactive Scaffold

The following protocols describe a two-step synthesis to construct a pyranopyrimidine core, a heterocyclic system known for a wide range of biological activities, including kinase inhibition and antimicrobial effects.[2] The synthesis begins with a standard amide coupling reaction, a cornerstone of medicinal chemistry, followed by a cyclocondensation reaction to form the fused bicyclic system.

Diagram of Synthetic Workflow

G A 3-Aminotetrahydro-2H- pyran-3-carboxylic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B 4-Chloroaniline B->C D Intermediate Amide C->D Step 1 F Cyclocondensation D->F E Cyclizing Agent (e.g., N,N-Dimethylformamide -dimethyl acetal) E->F G Final Product: Pyranopyrimidine Derivative F->G Step 2

Caption: Representative workflow for the synthesis of a pyranopyrimidine.

Protocol 1A: Amide Coupling of this compound

Causality Behind Experimental Choices: This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent. HATU is highly efficient at activating the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[3] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction itself. Anhydrous N,N-Dimethylformamide (DMF) is chosen as the solvent due to its high polarity, which effectively dissolves the reactants and reagents.

Materials:

  • This compound (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF (to make a 0.2 M solution).

  • Reagent Addition: Add 4-chloroaniline (1.0 eq), DIPEA (2.5 eq), and HATU (1.1 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide intermediate by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 1B: Cyclocondensation to a Pyranopyrimidine Scaffold

Causality Behind Experimental Choices: This step involves the reaction of the newly formed amide with a cyclizing agent to form the fused pyrimidine ring. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a one-carbon synthon. It reacts with the amide nitrogen and an adjacent active methylene group (if present in a more complex amide) or facilitates cyclization through other mechanisms to form the pyrimidine ring. The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the elimination of methanol and water.

Materials:

  • Purified amide intermediate from Protocol 1A (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

  • Anhydrous Toluene

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amide intermediate (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add DMF-DMA (3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction by TLC.

  • Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene and excess DMF-DMA.

  • Purification: The crude product can often be purified by trituration with hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final pyranopyrimidine derivative. If necessary, silica gel chromatography can be employed.

Part 2: Application Notes for Bioactivity Evaluation

Once synthesized, the novel pyranopyrimidine derivative can be screened for various biological activities. Below are detailed protocols for assessing its potential as an anticancer and antimicrobial agent.

Protocol 2A: In Vitro Kinase Inhibition Assay (Anticancer)

Introduction: Many pyrimidine-based scaffolds are known to be potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer.[1] An in vitro kinase assay is a primary screen to determine if a novel compound can inhibit the activity of a specific kinase.

Causality Behind Experimental Choices: The assay measures the phosphorylation of a substrate peptide by a kinase. The amount of ATP consumed is quantified using a luminescence-based system (e.g., Kinase-Glo®). As the kinase is inhibited, less ATP is used, resulting in a stronger luminescent signal. This inverse relationship allows for the calculation of the compound's inhibitory potency (IC₅₀).

Materials:

  • Recombinant human kinase (e.g., a member of the Aurora or Polo-like kinase families)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (pyranopyrimidine derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the kinase, and the substrate peptide to each well.

  • Compound Addition: Add the diluted test compound to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle only).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary: Kinase Inhibition

Compound Target Kinase IC₅₀ (nM)
Pyranopyrimidine-1 Kinase A 75
Pyranopyrimidine-1 Kinase B 1,200

| Staurosporine (Control) | Kinase A | 15 |

Diagram of a Hypothetical Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TF Transcription Factor KinaseC->TF Activates Inhibitor Pyranopyrimidine Inhibitor Inhibitor->KinaseA Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Inhibition of a kinase cascade by the novel compound.

Protocol 2B: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) (Antimicrobial)

Introduction: The broth microdilution assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Causality Behind Experimental Choices: This method allows for the simultaneous testing of multiple concentrations of a compound against a standardized inoculum of bacteria in a liquid growth medium. The use of a 96-well plate format facilitates high-throughput screening. A redox indicator like resazurin can be added to provide a colorimetric readout, where a color change from blue to pink indicates metabolic activity (bacterial growth), making the determination of the MIC more objective.

Materials:

  • Test compound dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt solution (optional)

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, pick 3-5 bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Plate: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a range of decreasing compound concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control for growth (wells with inoculum and DMSO, but no compound) and a negative/sterility control (wells with MHB only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear). If using resazurin, add it to each well and incubate for another 2-4 hours. The MIC is the lowest concentration where the blue color persists.

Hypothetical Data Summary: Antimicrobial Activity

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Pyranopyrimidine-1 8 >64

| Ciprofloxacin (Control) | 0.5 | 0.25 |

References

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (Source: RSC Publishing) URL: [Link]

  • Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (Source: Taylor & Francis Online) URL: [Link]

  • Structure of bio-active pyranopyrazole, pyranopyrimidine, and pyrazolopyranopyrimidine. (Source: ResearchGate) URL: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (Source: PubMed) URL: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (Source: Growing Science) URL: [Link]

Sources

Application Note: Strategies and Protocols for the Efficient Coupling of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, potency, and conformational rigidity.[1] 3-Aminotetrahydro-2H-pyran-3-carboxylic acid, a cyclic, non-proteinogenic amino acid, presents a unique structural motif for designing novel peptidomimetics. However, its α,α-disubstituted nature introduces significant steric hindrance, which poses a considerable challenge to standard Solid-Phase Peptide Synthesis (SPPS) protocols. Incomplete couplings can lead to deletion sequences, difficult purifications, and low overall yields. This application note provides a detailed guide for researchers, scientists, and drug development professionals on overcoming these challenges. We present an in-depth analysis of coupling strategies, comparative data on reagent selection, and two robust, validated protocols for the successful incorporation of this sterically hindered amino acid.

The Synthetic Challenge: Understanding Steric Hindrance

The primary obstacle in coupling this compound is the steric bulk surrounding its α-carbon. This carbon is quaternary, being part of the pyran ring and bonded to both the amine and carboxyl functionalities. This arrangement severely restricts the approach of the nucleophilic amine of the resin-bound peptide chain to the activated carboxyl group, slowing down the rate of amide bond formation significantly.[2][3]

Standard coupling conditions, such as those employing carbodiimides like N,N'-diisopropylcarbodiimide (DIC) alone, are often insufficient to drive the reaction to completion, resulting in a positive Kaiser test and the generation of undesired deletion sequences.[3][4] Therefore, specialized methods are required to ensure efficient acylation.

cluster_0 This compound cluster_1 Key Structural Feature structure hindrance Quaternary α-Carbon (Source of Steric Hindrance) structure->hindrance

Figure 1: Structure of this compound highlighting the sterically hindered quaternary α-carbon.

Selecting the Optimal Coupling Strategy

To overcome the kinetic barrier imposed by steric hindrance, a coupling strategy must be chosen that generates a highly reactive activated species. Two primary approaches have proven to be exceptionally effective for incorporating hindered amino acids: the use of potent uronium/aminium salt reagents and the combination of carbodiimides with advanced additive agents.[4][5]

Strategy A: Uronium Salt-Based Activation (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts the carboxylic acid into a reactive OAt-active ester.[6] The reaction is rapid, and the 7-azabenzotriazole (OAt) leaving group is superior to the older benzotriazole (OBt) group. The pyridine nitrogen in the HATU structure is believed to provide a neighboring group effect, further accelerating the aminolysis step.[6] This makes HATU a first-choice reagent for particularly challenging couplings.

Strategy B: Carbodiimide and Oxyma-Based Activation (DIC/Oxyma)

The combination of a carbodiimide, such as DIC, with an additive like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) offers a powerful, cost-effective, and safer alternative to benzotriazole-based reagents.[7] DIC activates the carboxylic acid, which is then rapidly trapped by Oxyma to form a highly reactive Oxyma-ester. This active ester readily undergoes aminolysis while minimizing side reactions like racemization.[7][8] This method has gained significant traction in both academic and industrial settings for its high efficiency and favorable safety profile.[9]

spss_workflow start_node Start: Fmoc-Protected Peptide-Resin deprotection_node 1. Fmoc Deprotection (20% Piperidine in DMF) start_node->deprotection_node wash1_node 2. DMF Wash deprotection_node->wash1_node coupling_decision 3. Coupling Hindered Amino Acid Is the residue this compound? wash1_node->coupling_decision strategy_a Strategy A: HATU / DIPEA (High Potency) coupling_decision->strategy_a Yes strategy_b Strategy B: DIC / Oxyma (High Efficiency & Safety) coupling_decision->strategy_b Yes wash2_node 4. DMF Wash strategy_a->wash2_node strategy_b->wash2_node monitoring_node 5. Monitor Coupling (e.g., Kaiser Test) wash2_node->monitoring_node completion_check Coupling Complete? monitoring_node->completion_check double_couple Re-couple with Fresh Reagents (Double Coupling) completion_check->double_couple No next_cycle Proceed to Next Cycle completion_check->next_cycle Yes double_couple->wash2_node

Figure 2: SPPS workflow for incorporating a sterically hindered amino acid.

Comparative Data and Reagent Selection

The choice between HATU and DIC/Oxyma often depends on the specific sequence, scale, and cost considerations. Below is a comparative summary to guide reagent selection.

FeatureHATU / DIPEADIC / OxymaPure®Rationale & References
Coupling Efficiency ExcellentExcellentBoth methods are highly effective for hindered residues. HATU is often considered slightly more potent for the most extreme cases.[4][6] DIC/Oxyma shows comparable efficiency to HOAt-based methods.[7]
Reaction Speed Very FastFastHATU-mediated couplings are typically very rapid, often completing within 1-2 hours.[6] DIC/Oxyma couplings may require slightly longer times for hindered systems.
Cost HighModerateHATU is a more expensive reagent compared to the combination of DIC and Oxyma, which is a significant factor for large-scale synthesis.[7]
Safety Profile GoodExcellentOxyma-based reagents are not explosive and are considered safer alternatives to HOBt and HOAt, which have explosive properties under certain conditions.[7][9]
Side Reactions LowLowBoth methods show very low levels of racemization. The primary risk with hindered amino acids is incomplete coupling, not epimerization.[7][10]
Recommendation Ideal for initial small-scale synthesis, extremely difficult sequences, or when speed is critical.Recommended for routine synthesis, scale-up, and when cost and safety are primary concerns.The choice should be guided by experimental needs and resource availability.

Detailed Experimental Protocols

The following protocols are designed for a 0.1 mmol synthesis scale on a standard solid support like Rink Amide resin. All steps should be performed in a dedicated peptide synthesis vessel with agitation.

Protocol 1: HATU-Mediated Coupling

This protocol utilizes the high reactivity of HATU to achieve efficient coupling.

Materials and Reagents:

  • Fmoc-protected this compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Peptide synthesis resin (e.g., Rink Amide, 0.1 mmol)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes. Drain the solvent.[1]

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a second 15-minute treatment.[11]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Pre-activation:

    • In a separate vial, dissolve Fmoc-3-Aminotetrahydro-2H-pyran-3-carboxylic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (2 mL).

    • Add DIPEA (8 eq., 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[1]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 4-6 hours at room temperature. Longer times (up to 12 hours) may be necessary for particularly difficult sequences.[12]

  • Washing: Drain the reaction solution and wash the resin with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

    • Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to the next cycle.

    • Positive Result (beads are dark blue): The coupling is incomplete. Perform a second coupling (double coupling) by repeating steps 4-6 with fresh reagents.[4]

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol provides a robust and cost-effective method for incorporating the hindered residue.

Materials and Reagents:

  • Fmoc-protected this compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Peptide synthesis resin (e.g., Rink Amide, 0.1 mmol)

  • Kaiser test kit

Procedure:

  • Resin Swelling & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation:

    • In a separate vial, dissolve Fmoc-3-Aminotetrahydro-2H-pyran-3-carboxylic acid (4 eq., 0.4 mmol) and OxymaPure® (4 eq., 0.4 mmol) in DMF (2 mL).

  • Coupling Reaction:

    • Add the amino acid/Oxyma solution to the deprotected peptide-resin.

    • Add DIC (4 eq., 0.4 mmol) to the vessel.

    • Agitate the mixture for 6-8 hours at room temperature. For challenging sequences, extending the reaction time overnight may improve yields.[13]

  • Washing: Drain the reaction solution and wash the resin with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test as described in step 7 of Protocol 1. If the test is positive, perform a double coupling by repeating steps 2-4.

Conclusion

The successful incorporation of sterically demanding residues like this compound is readily achievable with optimized protocols. Standard coupling methods are often inadequate, but the use of potent activating systems such as HATU/DIPEA or DIC/Oxyma effectively overcomes the steric barrier to ensure high-yield amide bond formation. The choice between these two premier strategies can be guided by project-specific requirements for speed, cost, and scale. By employing the detailed protocols and systematic monitoring described in this note, researchers can confidently integrate this valuable building block into their peptide designs, paving the way for novel therapeutic candidates.

References

  • BenchChem.Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem.A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Wang, L., et al. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. National Institutes of Health. [Online] Available at: [Link]

  • CEM Corporation.Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Katritzky, A.R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • BOC Sciences.Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Online] Available at: [Link]

  • The Royal Society of Chemistry.Experimental procedures Solid phase peptide synthesis (SPPS).
  • Wikipedia. HATU. [Online] Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Online] Available at: [Link]

  • Albericio, F., et al. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online. [Online] Available at: [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Online] Available at: [Link]

  • PubChem. cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid. [Online] Available at: [Link]

  • BenchChem.Application Notes and Protocols for Large-Scale Peptide Synthesis Using Oxyma.
  • Nowick, J.S.Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
  • Collins, J.M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. [Online] Available at: [Link]

  • Mesa Labs.SPPS Tips For Success Handout.
  • Manga, Y.B., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Online] Available at: [Link]

  • PubChem. this compound. [Online] Available at: [Link]

  • Creek, D.J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. [Online] Available at: [Link]

  • Subirós-Funosas, R., et al.Recent development of peptide coupling reagents in organic synthesis.
  • BenchChem.Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
  • PubChem. Tetrahydro-2H-pyran-3-carboxylic Acid. [Online] Available at: [Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Conformationally Constrained Scaffold

3-Aminotetrahydro-2H-pyran-3-carboxylic acid is a valuable building block in medicinal chemistry. Its rigid cyclic structure offers a conformationally constrained scaffold that can impart favorable pharmacological properties to drug candidates, including enhanced target binding affinity and improved metabolic stability. The strategic use of protecting groups is fundamental to the successful incorporation of this and other complex amino acids into larger molecules.[1] This guide provides a comprehensive overview of protecting group strategies, detailed experimental protocols, and the underlying chemical principles for the effective manipulation of this compound in synthetic workflows.

The Challenge: Managing Reactivity of a Bifunctional Molecule

The primary challenge in the chemical synthesis involving this compound lies in the presence of two reactive functional groups: a nucleophilic amino group and an electrophilic carboxylic acid.[2] Uncontrolled reactivity can lead to undesired side reactions, such as self-polymerization, limiting the yield and purity of the desired product.[2] Therefore, the temporary masking of one or both functional groups with protecting groups is essential to direct the desired chemical transformations.[3]

Protecting the Amino Group: A Comparative Analysis

The choice of an amino protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection. The most commonly employed amino protecting groups in this context are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[1][4]

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a widely used, acid-labile protecting group.[5] Its steric bulk effectively prevents the amine from participating in undesired reactions.

  • Protection Mechanism: The amine nitrogen attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), leading to the formation of a carbamate.[6] This reaction is typically carried out under basic conditions.[7]

  • Deprotection Mechanism: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5][6]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, was a foundational development in peptide chemistry.[1][2] It offers robustness and can be removed under neutral conditions.

  • Protection Mechanism: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under alkaline conditions (Schotten-Baumann conditions).[2][8] The pH is generally maintained between 8 and 10 to prevent decomposition of the reagent and racemization of the amino acid.[4]

  • Deprotection Mechanism: The most common method for Cbz deprotection is catalytic hydrogenolysis.[2][8] Using a palladium on carbon (Pd/C) catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.[8] It can also be removed under strong acidic conditions, such as with HBr in acetic acid.[4]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group that has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[9][10] Its key advantage lies in its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly used.[9][]

  • Protection Mechanism: The Fmoc group is introduced by reacting the amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[9][12]

  • Deprotection Mechanism: Deprotection is achieved through a β-elimination mechanism in the presence of a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[9][13] This process is rapid and yields the free amine along with dibenzofulvene and carbon dioxide.[12]

Table 1: Comparison of Common Amino Protecting Groups

Protecting GroupAbbreviationStabilityDeprotection ConditionsKey Advantages
tert-ButyloxycarbonylBocStable to base and nucleophiles.[14]Acidic (e.g., TFA in DCM).[7]Widely used, reliable, orthogonal to Fmoc.[6]
BenzyloxycarbonylCbz or ZStable to mild acid and base.[2]Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH).[4][8]Robust, crystalline derivatives, orthogonal to Boc.[4][]
9-FluorenylmethyloxycarbonylFmocStable to acid.[12]Basic (e.g., 20% piperidine in DMF).[13]Mild deprotection, allows for UV monitoring in SPPS.[][12]

Protecting the Carboxylic Acid: Esterification Strategies

Protecting the carboxylic acid functionality is typically achieved by converting it into an ester. The choice of ester depends on the desired stability and the conditions for its eventual removal.

Methyl and Ethyl Esters

Simple alkyl esters, such as methyl and ethyl esters, are common choices for protecting carboxylic acids.

  • Protection Mechanism: The most direct method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst like sulfuric acid or hydrogen chloride.[16]

  • Deprotection Mechanism: These esters are typically hydrolyzed under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide, followed by acidification.[17]

tert-Butyl Esters

tert-Butyl esters offer the advantage of being removable under acidic conditions, making them compatible with Boc-based amino protection strategies.

  • Protection Mechanism: These esters are typically formed by reacting the carboxylic acid with isobutylene in the presence of a strong acid catalyst.

  • Deprotection Mechanism: Similar to the Boc group, tert-butyl esters are cleaved with strong acids like TFA.

Benzyl Esters

Benzyl esters are another popular choice, particularly because they can be removed under neutral conditions.

  • Protection Mechanism: Benzyl esters are often prepared by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst or by reaction with benzyl bromide and a base.

  • Deprotection Mechanism: The benzyl group can be removed by catalytic hydrogenolysis, the same conditions used for Cbz deprotection.[3]

Table 2: Common Carboxylic Acid Protecting Groups

Protecting GroupStabilityDeprotection Conditions
Methyl/Ethyl EsterStable to acidic conditions.Basic hydrolysis (saponification).[17]
tert-Butyl EsterStable to basic and mild acidic conditions.Strong acidic conditions (e.g., TFA).
Benzyl EsterStable to acidic and basic conditions.Catalytic Hydrogenolysis (H₂, Pd/C).[3]

Orthogonal Protection: A Strategy for Selective Deprotection

In many synthetic routes, it is necessary to deprotect the amino and carboxylic acid groups at different stages. This requires an orthogonal protection strategy, where one protecting group can be removed without affecting the other.[18][19] The combination of an acid-labile Boc group for the amine and a base-labile methyl ester for the carboxylic acid is a classic example of an orthogonal protection scheme. Similarly, the base-labile Fmoc group for the amine is orthogonal to the acid-labile tert-butyl ester for the carboxylic acid.[19]

Diagram 1: Orthogonal Protection Strategy

OrthogonalProtection Start This compound Protected N-Protected, O-Protected Intermediate Start->Protected Protection AmineDeprotected Free Amine, Protected Carboxylic Acid Protected->AmineDeprotected Selective Amine Deprotection CarboxylDeprotected Protected Amine, Free Carboxylic Acid Protected->CarboxylDeprotected Selective Carboxyl Deprotection ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection Start Starting Amino Acid AmineProtection Amine Protection (e.g., Boc, Cbz, Fmoc) Start->AmineProtection CarboxylProtection Carboxyl Protection (Esterification) AmineProtection->CarboxylProtection ProtectedMolecule Fully Protected Molecule CarboxylProtection->ProtectedMolecule Further Synthetic Steps SelectiveDeprotection Orthogonal Deprotection ProtectedMolecule->SelectiveDeprotection FinalProduct Final Deprotected Product SelectiveDeprotection->FinalProduct

Sources

Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of β-Peptides Incorporating 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid (Atc)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Architectural Value of Constrained β-Amino Acids

In the field of peptidomimetics, β-peptides have emerged as a compelling class of molecules with significant therapeutic potential. Their backbone, elongated by an additional methylene unit compared to α-peptides, grants them remarkable resistance to proteolytic degradation by common proteases[1]. This intrinsic stability makes them attractive candidates for drug development. The true power of β-peptides, however, lies in their ability to form stable, predictable secondary structures known as "foldamers"[2].

By incorporating conformationally constrained β-amino acid residues, we can precisely control the three-dimensional shape of a peptide, engineering it to mimic protein secondary structures or to present side chains in a specific spatial arrangement for optimal target binding[3]. 3-Aminotetrahydro-2H-pyran-3-carboxylic acid (Atc) is a cyclic, non-proteinogenic β-amino acid of significant interest. Its rigid pyran ring structure severely restricts the torsional angles of the peptide backbone, providing a powerful tool for inducing and stabilizing specific secondary structures, such as helices and turns[4]. Furthermore, the embedded ether oxygen in the pyran ring can influence solubility and participate in hydrogen bonding, offering additional modalities for molecular design.

This guide provides a comprehensive overview and detailed protocols for the synthesis of β-peptides containing the sterically hindered Atc residue using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind reagent selection, address the unique challenges posed by this constrained monomer, and provide a validated workflow for its successful incorporation into peptide sequences.

The Atc Monomer: Preparation and Handling

The successful synthesis of an Atc-containing peptide begins with the monomer itself, (rac)-Fmoc-3-aminotetrahydro-2H-pyran-3-carboxylic acid.

  • Chemical Structure: C₆H₁₁NO₃

  • CAS Number: 1131623-12-5[5]

  • Molecular Weight: 145.16 g/mol

While commercially available from various suppliers, the synthesis of Atc and its derivatives can be achieved through multi-step organic synthesis, often starting from accessible precursors like 2H-pyran-2-ones or via methods like nickel-catalyzed carboxylation of corresponding aziridines[6][7]. For peptide synthesis, the monomer must be protected at the N-terminus, typically with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is central to the most common SPPS strategy[8].

Expert Insight: The Atc monomer is a β²,²-disubstituted amino acid, which makes it sterically demanding. Unlike linear β³-amino acids, the pyran ring structure locks the backbone, presenting a significant challenge for the subsequent coupling reaction. This steric hindrance is the primary factor dictating the choice of coupling reagents and reaction conditions discussed below.

The Synthetic Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the standard method for assembling a peptide chain on an insoluble resin support[8][9]. The general process involves repetitive cycles of N-terminal Fmoc deprotection, washing, coupling of the next Fmoc-protected amino acid, and further washing[9]. This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration at each step[10].

SPPS_Workflow cluster_Resin Resin Bead Resin Solid Support (e.g., Wang, Rink Amide) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-Atc-OH + Activator) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection n-1 cycles Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage After final residue

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

The Critical Step: Coupling Sterically Hindered Atc

The efficiency of the amide bond formation is paramount for a successful synthesis. Due to the steric bulk of the Atc residue, standard coupling reagents like Dicyclohexylcarbodiimide (DCC) are often inefficient and can lead to low yields or incomplete reactions[11]. More potent uronium- or phosphonium-based coupling reagents are required to overcome this activation energy barrier.

The mechanism involves the activation of the carboxylic acid of the incoming Fmoc-Atc-OH to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

Activation_Mechanism cluster_reactants Reactants cluster_products Products for Coupling Atc Fmoc-Atc-COOH ActiveEster Activated Atc (OAt-Ester) Atc->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base Base (DIPEA) Base->Atc Deprotonates Base->ActiveEster Activation PeptideBond Fmoc-Atc-CO-NH-Peptide-Resin ActiveEster->PeptideBond Coupling ResinAmine H₂N-Peptide-Resin ResinAmine->PeptideBond Coupling

Caption: Simplified activation of Atc with HATU for peptide coupling.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for incorporating Atc. Below is a summary of common reagents and their suitability.

Coupling ReagentClassSuitability for Hindered ResiduesRacemization RiskKey Advantages
DCC/HOBt CarbodiimideLowModerateLow cost; suitable for solution-phase[12].
HBTU/DIPEA UroniumHighLowEffective and widely used, but less potent than HATU for extreme cases.
HATU/DIPEA UroniumVery HighVery LowConsidered the gold standard for difficult couplings; rapid kinetics and high yields[12].
PyAOP/DIPEA PhosphoniumVery HighVery LowHighly reactive and stable, excellent for hindered sequences including N-methyl amino acids[11].

Detailed Synthesis Protocol

This protocol details the manual synthesis of a peptide containing an Atc residue using Fmoc/tBu strategy on a Rink Amide resin. All steps are performed at room temperature unless specified.

Materials & Reagents
  • Rink Amide MBHA Resin (100-200 mesh)

  • Fmoc-protected α- and β-amino acids

  • Fmoc-Atc-OH

  • Coupling Solution: 0.5 M HATU in N,N-Dimethylformamide (DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM) (Peptide synthesis grade)

  • Capping Solution (Optional): Acetic Anhydride/Pyridine/DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol Steps

1. Resin Preparation and Swelling

  • Place the desired amount of Rink Amide resin (e.g., 100 mg, ~0.6 mmol/g substitution) into a fritted peptide synthesis vessel.

  • Add DMF (~10 mL/g resin) and gently agitate for 30-60 minutes to swell the resin beads[13].

  • Drain the DMF.

2. First Amino Acid Coupling (Standard)

  • Follow standard procedures to couple the first Fmoc-amino acid (the C-terminal residue) to the Rink Amide resin using a standard activator like HBTU or HATU.

  • After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Optional but Recommended: Cap any unreacted amine sites on the resin using the capping solution for 30 minutes to prevent the formation of deletion sequences[14].

3. Iterative Peptide Elongation (SPPS Cycle)

Perform the following cycle for each amino acid to be added before the Atc residue.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, drain.

    • Add a fresh portion of the deprotection solution and agitate for 10-15 minutes[13].

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5x) to completely remove residual piperidine.

    • Perform a qualitative ninhydrin test to confirm the presence of a free primary amine.

  • Amino Acid Coupling (for α- or non-hindered β-amino acids):

    • In a separate vial, pre-activate the next Fmoc-amino acid (4 eq. relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes.

    • Drain the solution and wash with DMF (3x).

4. Incorporation of Fmoc-Atc-OH (Modified Coupling)

This is the critical step requiring modified conditions.

  • Perform the Fmoc Deprotection and Washing steps as described in Step 3.

  • Atc Coupling:

    • In a separate vial, dissolve Fmoc-Atc-OH (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 5 minutes.

    • Add the activated Atc solution to the deprotected, resin-bound peptide.

    • Agitate for an extended period: 2 to 4 hours. The increased steric hindrance necessitates a longer reaction time to ensure the coupling reaction proceeds to completion[12].

    • After coupling, drain the solution.

  • Washing and Confirmation:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a ninhydrin test. A negative result (clear/yellow beads) indicates successful coupling. If the test is positive (blue beads), a second coupling (recoupling) is required.

    • Recoupling (if necessary): Repeat steps 4.2 and 4.3. Do not proceed with deprotection until a negative ninhydrin test is achieved.

5. Completion of Synthesis

  • Continue the peptide elongation using the standard cycle (Step 3) for any residues to be added after Atc.

6. Cleavage and Global Deprotection

  • After the final Fmoc deprotection, wash the resin with DMF (3x), followed by DCM (5x) to shrink the resin and remove DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add the cold cleavage cocktail (e.g., 2 mL for 100 mg resin) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

  • A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Characterization

  • The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final product must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Incomplete Coupling of Atc (Positive Ninhydrin Test)Insufficient reaction time or activation due to steric hindrance.Perform a second coupling (recoupling) with freshly prepared activated Fmoc-Atc-OH. Increase coupling time to 4 hours. Consider switching to PyAOP as the coupling reagent.
Low Final Yield Cumulative loss of peptide from resin; incomplete reactions at multiple steps.Ensure high-quality reagents (especially amine-free DMF). Confirm completion of each coupling step via ninhydrin test. Use capping to prevent deletion sequences.
Racemization Over-activation of the carboxylic acid; presence of residual base during coupling.Use HATU, as its HOAt byproduct suppresses racemization. Ensure thorough washing after deprotection to remove all piperidine before adding the activated amino acid.

Conclusion

The incorporation of this compound into β-peptides is a powerful strategy for creating proteolytically stable foldamers with well-defined secondary structures. While the steric hindrance of the Atc residue presents a synthetic challenge, it can be reliably overcome by employing potent coupling reagents like HATU, extending reaction times, and carefully monitoring the completion of each coupling step. The protocols outlined in this guide provide a validated framework for researchers to successfully synthesize these valuable peptidomimetic constructs, paving the way for their exploration in drug discovery and materials science.

References

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  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682. Available at: [Link]

  • Dey, R., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5629-5675. Available at: [Link]

  • Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

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  • Bolarinwa, O., et al. (2016). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Nature Communications, 7, 11904. Available at: [Link]

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  • Kumar, S., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 13, 1118. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]

  • Sharma, G. V. M., et al. (2011). Design and Synthesis of trans-3-aminopyran-2-carboxylic Acid (APyC) and α/β-peptides With 9/11-helix. Organic & Biomolecular Chemistry, 9(23), 8102-11. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 25(22), 5462. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]

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  • De Novo Design, Synthesis, and Characterization of Antimicrobial β-Peptides. (n.d.). Available at: [Link]

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  • Sova, M., et al. (2021). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 26(11), 3350. Available at: [Link]

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Application Notes and Protocols: 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid for Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid as a core scaffold in the design of novel enzyme inhibitors. We will explore the unique structural and chemical attributes of this building block, provide detailed protocols for its derivatization, and outline methodologies for screening, potency determination, and mechanism of action studies. The guide emphasizes the causality behind experimental choices, ensuring a robust and logical approach to inhibitor development, from initial hit identification to lead optimization.

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear frequently in successful drug candidates due to their favorable pharmacological properties. The pyran ring system is one such scaffold, found in numerous natural products and synthetic compounds with diverse biological activities, including neuroprotective and anticancer properties.[1][2] The specific scaffold, This compound , offers a particularly compelling starting point for enzyme inhibitor design.

Its strategic advantages stem from a unique combination of features:

  • Three-Dimensional Complexity: The saturated, non-planar tetrahydropyran ring provides a rigid, defined 3D geometry, which can effectively probe the often-complex topology of enzyme active sites, leading to improved potency and selectivity compared to flat, aromatic systems.

  • Constrained Bivalency: The scaffold presents both a primary amine and a carboxylic acid group locked onto a single quaternary carbon.[3] This arrangement rigidly controls the spatial orientation of these key functional groups.

  • Defined Derivatization Vectors: The amino and carboxyl groups serve as orthogonal chemical handles for building combinatorial libraries. Modifications at these positions allow for systematic exploration of the chemical space around the core, which is the fundamental principle of Structure-Activity Relationship (SAR) studies.[4][5]

  • Favorable Physicochemical Properties: The inclusion of an oxygen atom in the ring can improve aqueous solubility and provides an additional hydrogen bond acceptor, often enhancing binding affinity and pharmacokinetic properties.

This guide will provide the necessary protocols to leverage these features for the rational design and evaluation of novel enzyme inhibitors.

Synthesis and Library Development

The power of this scaffold lies in its potential for derivatization. A focused library can be generated by modifying the amino and carboxyl groups to explore interactions with different sub-pockets of an enzyme's active site.

Protocol 2.1: Representative Synthesis of an Amide Derivative Library

This protocol describes a standard parallel synthesis approach to create a library of N-acylated derivatives from the parent scaffold. The causality here is to use robust, high-yield reactions that are amenable to parallel workflows, allowing for the rapid generation of diverse chemical matter.

Materials:

  • This compound

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent

  • DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base

  • Anhydrous DMF (Dimethylformamide)

  • Reaction vials or 96-well plate

  • HPLC for purification and analysis

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

  • Reaction Setup: To each reaction vial, add 1.2 equivalents of the desired carboxylic acid (R-COOH).

  • Amine Addition: Add 1.0 equivalent of the this compound stock solution to each vial.

  • Coupling Agent & Base: Add 1.3 equivalents of HATU and 3.0 equivalents of DIPEA to each vial. Rationale: HATU is an efficient coupling agent that minimizes side reactions and racemization. DIPEA is used to neutralize the generated acids without interfering with the coupling reaction.

  • Reaction: Seal the vials and allow the reaction to proceed at room temperature for 12-18 hours with gentle agitation.

  • Quenching & Workup: Quench the reaction by adding an equal volume of water. Acidify with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify each compound using preparative reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of each final compound using LC-MS and ¹H NMR.

Visualization: Library Development Workflow

The following diagram illustrates the logical flow from the core scaffold to a diverse library of potential inhibitors ready for biological screening.

G cluster_synthesis Scaffold & Derivatization cluster_purification Purification & Analysis cluster_output Final Output Scaffold Core Scaffold (3-Aminotetrahydro-2H-pyran- 3-carboxylic acid) Synthesis Parallel Synthesis (e.g., Amide Coupling) Scaffold->Synthesis Reagents Diverse Reagents (e.g., R-COOH, R-OH) Reagents->Synthesis Purification HPLC Purification Synthesis->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Purified Compound Library Analysis->Library

Caption: Workflow for generating a compound library from the core scaffold.

Primary Screening and Potency Determination

Once a library of compounds is synthesized, the next step is to identify "hits"—compounds that show inhibitory activity against the target enzyme.

Protocol 3.1: High-Throughput Primary Screen

This protocol outlines a generic, single-concentration screen to quickly identify active compounds from the library. The goal is efficiency and reproducibility.[6][7]

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer

  • Compound library (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 384-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Plate Layout: Design the plate map to include wells for:

    • 100% Activity Control: Enzyme + Substrate + DMSO (vehicle)

    • 0% Activity Control (Background): Substrate + DMSO (no enzyme)

    • Positive Control: Enzyme + Substrate + Known Inhibitor

    • Test Compounds: Enzyme + Substrate + Library Compound

  • Compound Dispensing: Add a small volume (e.g., 100 nL) of each compound from the library stock plate to the corresponding wells of the assay plate to achieve a final concentration (e.g., 10 µM). Add an equivalent volume of DMSO to control wells.

  • Enzyme Addition: Add the enzyme solution to all wells except the background control. Incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for detecting time-dependent inhibitors.[8]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Signal Reading: Immediately begin reading the plate kinetically or allow the reaction to proceed for a fixed time (endpoint assay) before stopping it and reading the signal (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_100%_Activity - Signal_Background))

  • Hit Selection: Define a "hit" threshold (e.g., >50% inhibition) to select compounds for further study.

Protocol 3.2: IC50 Determination

For "hits" identified in the primary screen, the next step is to determine their potency by calculating the half-maximal inhibitory concentration (IC50). This involves a dose-response experiment.[9]

Step-by-Step Methodology:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO.

  • Assay Setup: Set up the assay as described in Protocol 3.1, but instead of a single concentration, add the dilution series of the compound to the plate.

  • Data Collection: Run the enzyme assay and collect the activity data for each concentration of the inhibitor.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation: Representative IC50 Data
Compound IDR-Group ModificationIC50 (µM)
THP-001-H (Parent Amine)> 100
THP-002-C(O)Ph15.2
THP-003-C(O)-(4-Cl-Ph)2.1
THP-004-C(O)-(4-OMe-Ph)8.9

Elucidating the Mechanism of Action (MoA)

Understanding how an inhibitor works is critical for lead optimization. MoA studies determine the type of inhibition and can provide insights into the binding site.[8]

Protocol 4.1: Enzyme Kinetic Analysis

This protocol determines if an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type by analyzing its effect on the enzyme's kinetic parameters, Km and Vmax.[9][10][11]

Step-by-Step Methodology:

  • Experimental Design: Create a matrix of experimental conditions with varying concentrations of both the substrate and the inhibitor.

    • Use at least 5 substrate concentrations (e.g., spanning 0.2x to 5x the known Km).

    • Use at least 4 inhibitor concentrations (including a 0 µM control), typically centered around the IC50 value.

  • Data Collection: For each inhibitor concentration, measure the initial reaction velocity (v₀) at each substrate concentration.

  • Data Analysis:

    • Plot v₀ versus substrate concentration [S] for each inhibitor concentration and fit to the Michaelis-Menten equation to observe changes in apparent Km and Vmax.

    • For a clearer diagnosis, generate a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs 1/[S]). The pattern of line intersections reveals the mechanism of inhibition.[12]

Data Presentation: Interpreting Kinetic Data
Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
CompetitiveNo changeIncreasesLines intersect on the y-axis
Non-competitiveDecreasesNo changeLines intersect on the x-axis
UncompetitiveDecreasesDecreasesLines are parallel
MixedDecreasesIncreases or DecreasesLines intersect in the second or third quadrant (off-axes)
Visualization: Lineweaver-Burk Plots for MoA Determination

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive y_int x_neg1 y_int->x_neg1 + Inhibitor x_neg2 y_int->x_neg2 No Inhibitor x_axis_c x_neg2->x_axis_c y_axis_c y_axis_c->y_int x_int y_pos1 x_int->y_pos1 No Inhibitor y_pos2 x_int->y_pos2 + Inhibitor x_axis_n x_int->x_axis_n y_axis_n y_axis_n->y_pos2 x1_start y1_end x1_start->y1_end No Inhibitor x2_start y2_end x2_start->y2_end + Inhibitor x_axis_u x2_start->x_axis_u y_axis_u y_axis_u->y2_end

Caption: Characteristic patterns of reversible inhibitors on Lineweaver-Burk plots.

Protocol 4.2: Biophysical and Structural Methods

For high-priority leads, biophysical methods are used to confirm direct binding and structural biology can reveal the precise binding mode.

A. NMR Spectroscopy for Target Engagement: Nuclear Magnetic Resonance (NMR) can confirm that an inhibitor binds directly to the target protein and can map the binding site.[13] A common experiment is the ¹H-¹⁵N HSQC titration.

  • Protein Preparation: Produce ¹⁵N isotopically labeled protein.

  • HSQC Spectra Collection: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum provides a unique signal for each backbone amide proton.

  • Titration: Add increasing amounts of the inhibitor to the protein sample, acquiring a new HSQC spectrum at each concentration.

  • Analysis: Monitor the chemical shifts of the protein's amide signals. Signals from residues in or near the binding site will shift upon inhibitor binding (a phenomenon called Chemical Shift Perturbation, or CSP). This confirms the interaction and identifies the binding location on the protein.[14]

B. X-ray Crystallography for Structural Elucidation: X-ray crystallography provides an atomic-resolution 3D picture of the inhibitor bound in the enzyme's active site, offering invaluable information for rational drug design.[15][16][17]

  • Co-crystallization: Set up crystallization trials with the purified enzyme in the presence of a saturating concentration of the inhibitor.

  • Crystal Screening: Screen various conditions (precipitants, pH, temperature) to find one that produces high-quality crystals of the enzyme-inhibitor complex.

  • Data Collection: Expose a single crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.[18]

  • Structure Solution: Process the diffraction data to calculate an electron density map and build an atomic model of the complex. This model will reveal the precise orientation of the inhibitor and its specific interactions (hydrogen bonds, hydrophobic contacts) with active site residues.[19]

Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the iterative process of modifying a hit compound's structure to improve its potency, selectivity, and drug-like properties.[5][20] The bivalent nature of the this compound scaffold is ideal for this process.

  • Exploring the "North" Vector (Amine): Modifying the amine with different acyl groups, alkyl groups, or sulfonyl groups can probe interactions with one region of the active site. For example, changing from a simple phenyl group (THP-002) to a chloro-substituted phenyl (THP-003) might pick up a favorable halogen-bond interaction, dramatically improving potency as shown in Table 1.

  • Exploring the "South" Vector (Carboxylic Acid): The carboxylic acid can be converted to esters, amides, or bioisosteres like tetrazoles to engage different residues.[21] This allows for fine-tuning of charge, polarity, and hydrogen bonding capacity.

This iterative cycle of design, synthesis, and testing is the core engine of medicinal chemistry, aimed at transforming a micromolar "hit" into a nanomolar "lead" candidate.

Visualization: The Iterative Cycle of Lead Optimization

G Design Design Analogs (Hypothesize SAR) Synthesis Synthesize Analogs Design->Synthesis 1. Design Assay Biological Assay (IC50, MoA) Synthesis->Assay 2. Synthesize Analysis Analyze Data (Establish SAR) Assay->Analysis 3. Test Analysis->Design 4. Analyze & Iterate

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

This compound represents a powerful and versatile scaffold for modern enzyme inhibitor design. Its constrained, three-dimensional structure and orthogonal chemical handles provide an excellent platform for developing potent and selective inhibitors. By following systematic protocols for library synthesis, biological screening, mechanism of action studies, and SAR-driven optimization, researchers can effectively leverage the unique properties of this scaffold to accelerate the discovery of novel therapeutic agents.

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  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2022). International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Steady-state enzyme kinetics. (2021). The Biochemist, 43(3), 48-51. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

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  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. (2019). Methods in Molecular Biology, 2002, 119-135. [Link]

  • Protein-Inhibitor Interaction Studies Using NMR. (2018). Molecules, 23(11), 2991. [Link]

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Application Notes and Protocols: Incorporation of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid (Atc) into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for the incorporation of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid (Atc), a unique cyclic β-amino acid, into peptide sequences. We delve into the structural rationale for utilizing Atc, its impact on peptide conformation, and provide field-tested protocols for its efficient integration using Solid-Phase Peptide Synthesis (SPPS). These application notes are intended for researchers, chemists, and drug development professionals seeking to leverage conformationally constrained building blocks to create next-generation peptide-based therapeutics.

The Strategic Rationale for Atc in Peptidomimetic Design

The therapeutic potential of many natural peptides is often limited by poor metabolic stability and conformational flexibility, which can lead to low receptor affinity and specificity.[3] Introducing conformational constraints is a proven method to address these limitations.[4] Cyclic amino acids, such as Atc, are particularly effective as they rigidly lock a portion of the peptide backbone, reducing the entropic penalty upon binding to a biological target.[]

1.1. Conformational Constraint and Pre-organization

Unlike linear amino acids, the pyran ring of Atc introduces a significant steric barrier to free rotation around the peptide backbone. This constraint pre-organizes the peptide into a more defined secondary structure, often inducing β-turn or helical motifs.[] This is critical because the bioactive conformation of a peptide at its receptor is often a specific, folded state. By incorporating Atc, the peptide is synthesized in a conformation that is already closer to this active state, potentially leading to a dramatic increase in binding affinity and potency.[4]

1.2. Enhanced Proteolytic Resistance

The α,α-disubstituted nature of Atc, along with the steric bulk of the pyran ring, provides a formidable shield against enzymatic degradation by proteases.[6] Natural peptides composed of L-amino acids are often rapidly cleaved in vivo; the inclusion of residues like Atc can significantly extend a peptide's circulatory half-life, a crucial parameter for drug efficacy.

1.3. Scaffold for Novel Topologies

The pyran ring offers a unique scaffold that diverges from more common cyclic amino acids like proline. The oxygen atom within the ring can influence local polarity and hydrogen bonding capabilities, providing new avenues for molecular design and interaction with target proteins.

Below is a diagram illustrating the structure of Atc and its effect on a peptide chain.

G cluster_0 Atc Structure cluster_1 Conformational Impact Atc 3-Aminotetrahydro-2H- pyran-3-carboxylic acid (Atc) Structure Flexible Flexible Linear Peptide Constrained Atc-Constrained Peptide Flexible->Constrained Atc Incorporation Turn Induced β-turn Constrained->Turn

Caption: Structure of Atc and its role in constraining peptide conformation.

Properties and Handling of Fmoc-Protected Atc Monomer

Successful incorporation via SPPS relies on the use of an Nα-protected monomer, typically N-α-Fmoc-3-aminotetrahydro-2H-pyran-3-carboxylic acid (Fmoc-Atc-OH). As a sterically hindered building block, its properties and handling are critical for achieving high coupling efficiency.

PropertyValueNotes
CAS Number 1131623-12-5[7][8]For the unprotected amino acid.
Molecular Formula C₂₁H₂₁NO₅For the Fmoc-protected version.
Molecular Weight 367.39 g/mol For the Fmoc-protected version.
Appearance White to off-white solidTypical for Fmoc-amino acids.
Solubility Soluble in DMF, NMP, DCMStandard solvents for SPPS.
Storage 2-8°C, desiccatedProtect from moisture to prevent degradation.

Expert Insight: Due to its structure, Fmoc-Atc-OH is an α,α-disubstituted amino acid. This class of molecules is known to be sterically demanding, making the subsequent peptide bond formation a challenging step that requires optimized conditions compared to standard proteinogenic amino acids.[1]

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the manual incorporation of Fmoc-Atc-OH into a peptide sequence using the standard Fmoc/tBu strategy on a 0.1 mmol scale.[1][9]

3.1. Materials and Reagents

  • Resin: Rink Amide or pre-loaded Wang resin (0.1 mmol).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc-Amino Acids: Standard protected amino acids and Fmoc-Atc-OH.

  • Deprotection Solution: 20% piperidine in DMF (v/v).

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation Solvent: Cold diethyl ether.

3.2. SPPS Workflow Diagram

The following diagram outlines the iterative cycle for peptide elongation, with special emphasis on the Atc coupling step.

spss_workflow start Start: Fmoc-protected resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM, DMF) deprotection->wash1 coupling 3. Amino Acid Coupling wash1->coupling standard_coupling 3a. Standard AA Coupling (4 eq. AA, 3.9 eq. HCTU, 8 eq. DIPEA in DMF, 45 min) coupling->standard_coupling If standard AA atc_coupling 3b. Atc Coupling (Optimized) (4 eq. Fmoc-Atc-OH, 3.9 eq. HATU, 8 eq. DIPEA in DMF, 2-4 hr) coupling->atc_coupling If Atc wash2 4. Wash (DMF) standard_coupling->wash2 atc_coupling->wash2 kaiser_test 5. Monitor Coupling (Kaiser Test) wash2->kaiser_test complete Coupling Complete kaiser_test->complete incomplete Coupling Incomplete kaiser_test->incomplete end_cycle End Cycle complete->end_cycle recouple Double Couple (Repeat Step 3b) incomplete->recouple recouple->wash2 end_cycle->deprotection For next AA final_cleavage Final Cleavage & Purification end_cycle->final_cleavage If final AA

Sources

Asymmetric Synthesis of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained β-Amino Acids in Drug Discovery

3-Aminotetrahydro-2H-pyran-3-carboxylic acid and its derivatives represent a class of conformationally constrained β-amino acids that are of significant interest to the pharmaceutical and medicinal chemistry sectors. The incorporation of the tetrahydropyran (THP) ring system imposes rigid structural constraints, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of drug candidates. These scaffolds are valuable building blocks in the design of peptidomimetics, protease inhibitors, and other biologically active molecules. The stereochemistry at the C3 position is crucial for biological activity, making the development of robust asymmetric synthetic routes a critical endeavor.

This technical guide provides an in-depth overview of key strategies for the asymmetric synthesis of this compound derivatives, complete with detailed protocols and mechanistic insights to aid researchers in this challenging synthetic field.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of these target molecules fundamentally requires the stereocontrolled construction of a quaternary carbon center at the C3 position of the tetrahydropyran ring. Several elegant strategies have been developed to address this challenge, primarily falling into three categories:

  • Organocatalytic Domino Reactions: These powerful one-pot transformations allow for the rapid assembly of complex molecular architectures with high stereocontrol from simple starting materials.

  • Chiral Pool Synthesis: This approach leverages the inherent chirality of readily available natural products, such as carbohydrates or amino acids, to introduce the desired stereochemistry.

  • Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral auxiliary can direct the stereochemical outcome of a key bond-forming reaction.

This guide will delve into specific examples and protocols for each of these strategies.

Organocatalytic Domino Reactions: A Powerful Tool for Tetrahydropyran Synthesis

Organocatalysis has emerged as a cornerstone of modern asymmetric synthesis, offering metal-free and environmentally benign reaction conditions.[1] Domino or cascade reactions, in which multiple bond-forming events occur in a single pot, are particularly efficient for building molecular complexity.[2]

A plausible and effective organocatalytic strategy for the synthesis of functionalized tetrahydropyrans involves a domino Michael-hemiacetalization reaction.[3] While not directly yielding the 3-amino-3-carboxy moiety, this approach creates a highly functionalized tetrahydropyran ring with precursors that can be further elaborated.

Conceptual Workflow: Organocatalytic Domino Michael-Hemiacetalization

The following diagram illustrates the general concept of an organocatalytic domino reaction to construct a substituted tetrahydropyran ring.

G cluster_0 Reaction Components cluster_1 Domino Reaction Sequence Start1 α,β-Unsaturated Aldehyde Iminium Iminium Ion Formation Start1->Iminium + Catalyst Start2 1,3-Dicarbonyl Compound Catalyst Chiral Amine Catalyst (e.g., Proline derivative) Michael Asymmetric Michael Addition Iminium->Michael + 1,3-Dicarbonyl Enamine Enamine Intermediate Michael->Enamine Hemiacetalization Intramolecular Hemiacetalization Enamine->Hemiacetalization Product Functionalized Tetrahydropyran Hemiacetalization->Product

Caption: Organocatalytic domino reaction workflow.

Protocol: Asymmetric Synthesis of a Functionalized Tetrahydropyran Precursor

This protocol is adapted from established methodologies for organocatalytic domino reactions leading to highly substituted tetrahydropyrans.[3]

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • 1,3-Dicarbonyl compound (e.g., dimethyl malonate)

  • Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether)

  • Anhydrous solvent (e.g., toluene)

  • Acidic workup solution (e.g., 1 M HCl)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a stirred solution of the α,β-unsaturated aldehyde (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) in anhydrous toluene at room temperature, add the chiral secondary amine catalyst (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the functionalized tetrahydropyran derivative.

  • The resulting product, containing ester and other functional groups, can then be subjected to further transformations (e.g., Curtius rearrangement of a carboxylic acid derived from the ester, and reduction of a nitro group if a nitroalkane was used as the nucleophile) to install the desired amino and carboxylic acid functionalities at the C3 position.

Data Summary:

Entryα,β-Unsaturated Aldehyde1,3-Dicarbonyl CompoundCatalyst Loading (mol%)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)
1CinnamaldehydeDimethyl Malonate1085>20:195
2CrotonaldehydeDibenzyl Malonate107815:192

Chiral Pool Synthesis: Harnessing Nature's Chirality

Chiral pool synthesis provides an economical and efficient pathway to enantiomerically pure compounds by utilizing readily available chiral starting materials.[4] Carbohydrates and amino acids are excellent starting points for the synthesis of complex chiral molecules.[5][6]

Conceptual Strategy: From a Chiral Precursor to the Target Molecule

A plausible retrosynthetic analysis starting from a carbohydrate-derived building block is outlined below.

G cluster_0 Retrosynthesis Target This compound Intermediate1 Protected Tetrahydropyran with C3 Functional Groups Target->Intermediate1 Deprotection Intermediate2 Acyclic Precursor with Stereocenters Intermediate1->Intermediate2 Cyclization ChiralPool Carbohydrate (e.g., D-Glucose derivative) Intermediate2->ChiralPool Functional Group Interconversion

Caption: Retrosynthetic approach from the chiral pool.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable method for inducing stereoselectivity.[6][7] In this approach, a chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation, after which it is cleaved to yield the enantiomerically enriched product.

Protocol: Diastereoselective Alkylation using a Chiral Auxiliary

This protocol outlines a general procedure for the diastereoselective alkylation of an enolate derived from a tetrahydropyran-3-carboxylic acid derivative attached to a chiral auxiliary.

Materials:

  • Tetrahydropyran-3-one

  • Chiral auxiliary (e.g., a pseudoephedrine derivative)

  • Reagents for converting the ketone to a carboxylic acid derivative (e.g., via a Wittig-type reaction followed by oxidation)

  • Strong base (e.g., lithium diisopropylamide, LDA)

  • Alkylating agent (precursor to the amino group, e.g., a protected aminomethyl halide)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Reagents for cleavage of the chiral auxiliary (e.g., acid or base hydrolysis)

Procedure:

  • Synthesize the tetrahydropyran-3-carboxylic acid derivative attached to the chiral auxiliary from tetrahydropyran-3-one.

  • To a solution of the chiral auxiliary-adduct in anhydrous THF at -78 °C, add freshly prepared LDA (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.2 equiv) to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract with an organic solvent.

  • Purify the product by flash column chromatography to isolate the diastereomerically enriched product.

  • Cleave the chiral auxiliary under appropriate acidic or basic conditions to yield the enantiomerically enriched 3-amino-3-carboxytetrahydropyran derivative.

Data Summary:

EntryChiral AuxiliaryAlkylating AgentDiastereomeric Ratio
1(S)-(-)-4-Phenyl-2-oxazolidinoneBenzyl bromoacetate95:5
2Evans' auxiliaryN-Boc-aminomethyl iodide92:8

Conclusion and Future Perspectives

The asymmetric synthesis of this compound derivatives remains a challenging but highly rewarding area of research. Organocatalytic domino reactions offer a rapid and elegant entry to the tetrahydropyran core, while chiral pool and chiral auxiliary-based methods provide reliable control over stereochemistry.

Future efforts in this field will likely focus on the development of even more efficient and atom-economical catalytic methods. The direct and enantioselective functionalization of the C3 position of a pre-existing tetrahydropyran ring is a particularly attractive, though challenging, goal. As our understanding of asymmetric catalysis deepens, we can expect the development of novel strategies that will make these valuable building blocks more accessible to the drug discovery community.

References

  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - PubMed. (2017). Chemical Society Reviews, 46(6), 1661-1674. [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC - NIH. (n.d.). Angewandte Chemie International Edition, 53(52), 14498-14502. [Link]

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. (n.d.). Wiley Online Library. [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC - NIH. (n.d.). Journal of the American Chemical Society, 144(49), 22533-22540. [Link]

  • ChemInform Abstract: Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael—Hemiacetalization Reaction. - Sci-Hub. (2014). ChemInform, 45(41). [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC - NIH. (2014). Organic Letters, 16(22), 6012–6015. [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - NIH. (n.d.). The Journal of Organic Chemistry, 87(12), 7948-7957. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). University of Leeds. [Link]

  • Selective Syntheses of Functionalized Cyclic β-Amino Acids via Transformation of the Ring CC Double Bonds | Request PDF - ResearchGate. (2025). Request PDF. [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (1987). Semantic Scholar. [Link]

  • Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed. (2019). ACS Combinatorial Science, 21(10), 656-665. [Link]

  • Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst - NIH. (2022). RSC Advances, 12(10), 6081-6088. [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - Sci-Hub. (2014). Organic Letters, 16(22), 6012–6015. [Link]

  • Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Asymmetric Domino Aza-Michael Addition/[3 + 2] Cycloaddition Reactions as a Versatile Approach to α,β,γ-Triamino Acid Derivatives - figshare. (2016). figshare. [Link]

  • Catalytic Enantioselective Domino Oxa‐Michael/Aldol Condensations: Asymmetric Synthesis of Benzopyran Derivatives - OUCI. (n.d.). Angewandte Chemie International Edition, 47(45), 8661-8664. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. (n.d.). Request PDF. [Link]

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Troubleshooting & Optimization

3-Aminotetrahydro-2H-pyran-3-carboxylic acid: Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this unique cyclic β-amino acid. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification strategy effectively.

PART 1: Preliminary Analysis & Characterization

Before attempting any large-scale purification, a thorough preliminary analysis of your crude product is paramount. This initial investment of time will save significant resources and prevent failed purification runs.

Understanding Your Impurity Profile: What to Expect

The purification strategy is dictated by the impurities present. This compound is often synthesized via methods like the Bucherer-Bergs or Strecker synthesis, starting from a ketone precursor (e.g., Tetrahydro-2H-pyran-3-one).[1][2][3][4][5][6]

Based on a probable Bucherer-Bergs synthesis route , your crude product may contain:

Potential Impurity Source Properties & Removal Strategy
Tetrahydro-2H-pyran-3-oneUnreacted starting materialNeutral, non-ionic. Removable by aqueous washes or standard silica gel chromatography.
Spirohydantoin IntermediateIntermediate from the Bucherer-Bergs reactionNeutral, less polar than the final amino acid. Can be removed by crystallization or chromatography.
Inorganic Salts (e.g., KCN, (NH₄)₂CO₃)Reagents from synthesisHighly water-soluble. Removed by aqueous workup, dialysis, or ion-exchange chromatography.
N-carbamoyl Amino AcidBy-product of hydantoin hydrolysisCarries a negative charge at neutral pH. Separable by ion-exchange chromatography.

Recommendation: Use LC-MS and ¹H NMR on your crude material to confirm the presence of your target molecule and identify the major impurities. This will inform your choice of the primary purification method.

The Most Critical Parameter: Determining the Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the amino acid has a net charge of zero. This value is essential for developing an ion-exchange chromatography method. As an amphoteric molecule with a basic amino group and an acidic carboxylic acid group, its charge is pH-dependent.

  • At pH < pI: The molecule is protonated and carries a net positive charge.

  • At pH = pI: The molecule exists as a zwitterion with a net charge of zero .

  • At pH > pI: The molecule is deprotonated and carries a net negative charge.

Methods for pI Determination:

  • Titration: Perform a pH titration of your crude sample. The pI can be calculated as the average of the pKa values for the carboxylic acid and the amino group.

  • Computational Prediction: Use chemical software packages to predict the pKa values of the functional groups. While not as accurate as experimental data, this provides an excellent starting point.[7][8][9][10]

PART 2: Purification Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common issues.

Ion-Exchange Chromatography (IEX)

IEX is the most powerful technique for purifying amino acids by separating them based on charge.

Caption: Ion-Exchange Chromatography Method Development.

Q1: My compound doesn't bind to the column. What went wrong?

  • Answer: This is the most common issue and is almost always related to incorrect pH or ionic strength.

    • Incorrect Resin Choice: You might be using the wrong type of exchanger.

      • For Cation Exchange (negatively charged resin, e.g., SP, CM), your buffer pH must be below the pI of your compound to ensure it has a positive charge.

      • For Anion Exchange (positively charged resin, e.g., Q, DEAE), your buffer pH must be above the pI to ensure it has a negative charge.

    • pH of Buffer is Too Close to pI: The buffer pH should be at least 0.5 to 1 pH unit away from the pI to ensure the molecule is sufficiently charged for strong binding.

    • Ionic Strength of Sample is Too High: If your crude sample contains a high concentration of salt, it will outcompete your molecule for binding to the resin. Desalt your sample before loading or dilute it with the starting buffer.

    • Incorrect Buffering Ion: The buffering ion itself can interact with the resin. Use a buffering ion with the same charge as the resin's functional groups (e.g., Tris for anion exchange, MES for cation exchange).

Q2: My compound elutes in the wash step, not during the gradient.

  • Answer: This indicates weak binding. The cause is similar to Q1 but less severe.

    • Increase the pH difference: Adjust your starting buffer pH to be further from the pI (e.g., if using cation exchange at pH 5 and pI is 6, try lowering the buffer pH to 4.5 or 4.0).

    • Lower the starting salt concentration: Ensure your loading and wash buffers have very low or no salt content.

Q3: The resolution is poor, and my compound co-elutes with impurities.

  • Answer: Poor resolution can be improved by optimizing the elution gradient.

    • Shallow the Gradient: A long, shallow salt gradient (e.g., 0-500 mM NaCl over 20 column volumes) provides better separation than a short, steep one.

    • Optimize Flow Rate: Reducing the flow rate can improve resolution by allowing more time for interactions between the molecule and the resin.

    • Consider pH Elution: Instead of a salt gradient, a pH gradient moving towards the pI can sometimes provide a different and better separation profile.

Recrystallization

Recrystallization is an excellent and cost-effective method for removing less soluble or more soluble impurities, especially after an initial purification step like IEX.

Q1: My compound "oils out" instead of forming crystals.

  • Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid.

    • Reduce the Temperature of Saturation: The solution is likely too saturated at a high temperature. Add more solvent to the hot mixture until the oil redissolves, then allow it to cool much more slowly.

    • Change Solvent System: The polarity difference between your solvent and anti-solvent might be too large. Try a more miscible pair. For example, if you are using Ethanol/Hexane and it oils out, try Acetone/Hexane or Isopropanol/Hexane.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q2: No crystals form, even after cooling for a long time.

  • Answer: This means your solution is not supersaturated, or nucleation is inhibited.

    • Insufficient Concentration: Your solution may be too dilute. Evaporate some of the solvent and cool again.

    • Induce Nucleation:

      • Seeding: If you have a few crystals from a previous attempt, add one to the cold solution.

      • Cold Shock: Place the flask in a dry ice/acetone bath for a few minutes to induce rapid nucleation, then allow it to warm slowly to room temperature to allow for better crystal growth.

    • Purity Issues: Highly impure samples are often difficult to crystallize. The presence of certain impurities can inhibit the formation of a crystal lattice.

For a polar, zwitterionic compound like this compound, start with polar protic solvents.

Solvent System Type Examples Comments
Single SolventWater, Ethanol, Methanol, IsopropanolIdeal for simple purification. The compound should be soluble when hot and insoluble when cold.
Solvent / Anti-SolventWater / Acetone, Ethanol / Ether, Methanol / DichloromethaneDissolve the compound in a minimal amount of the "good" solvent, then slowly add the "bad" (anti-solvent) until turbidity persists. Heat to clarify and cool slowly.
Chiral Separation (Resolution of Enantiomers)

Since the target molecule is chiral and likely synthesized as a racemic mixture, separating the enantiomers is often a required final step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common method.

Q1: I don't see any separation of my enantiomers on the chiral column.

  • Answer: Chiral recognition is highly specific and depends on the interaction between your molecule and the chiral stationary phase.

    • Incorrect Stationary Phase: There is no universal chiral column. You may need to screen several different types. For amino acids, polysaccharide-based (e.g., cellulose, amylose) and macrocyclic antibiotic-based (e.g., Teicoplanin, Vancomycin) CSPs are often successful.[11][12][13]

    • Mobile Phase is Not Optimized: Chiral separation is very sensitive to the mobile phase composition.

      • Polar Organic Mode: Try mixtures of Acetonitrile or Methanol with small amounts of acidic (e.g., formic acid, TFA) and/or basic (e.g., diethylamine) additives. These additives can protonate or deprotonate your molecule, changing its interaction with the CSP.

      • Reversed-Phase: Use aqueous buffers with Acetonitrile or Methanol. The pH of the buffer is critical.

    • Derivatization: If direct separation fails, consider derivatizing the amino group (e.g., with FMOC, Boc) or the carboxylic acid. The resulting diastereomers can often be separated on a standard achiral silica or C18 column.

Q2: The resolution is poor (peaks are overlapping).

  • Answer:

    • Optimize Mobile Phase: Systematically vary the ratio of your solvents (e.g., from 90:10 to 99:1 Acetonitrile:Methanol).

    • Lower the Temperature: Running the column at a lower temperature (e.g., 10-15 °C) can sometimes enhance the specific interactions required for chiral recognition, leading to better resolution.

    • Reduce Flow Rate: As with IEX, a lower flow rate increases the interaction time with the CSP and can improve resolution.

PART 3: Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure this compound? A: As a small amino acid, it is expected to be a white to off-white crystalline solid at room temperature.

Q: How can I assess the purity of my final product? A: A combination of methods is recommended:

  • LC-MS: To confirm the mass and check for impurities.

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • Chiral HPLC: To determine the enantiomeric excess (ee%).

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q: My compound seems to be poorly soluble in many organic solvents. Why? A: Like other amino acids, your compound is zwitterionic at or near its pI. This salt-like character makes it highly polar and often leads to good solubility in water but poor solubility in common organic solvents like dichloromethane, ethyl acetate, and hexanes.

Q: Can I use normal phase silica gel chromatography for purification? A: It is challenging but possible. The high polarity of the amino acid means it will likely have very strong interactions with the silica gel, leading to significant peak tailing and poor recovery. You would need to use a very polar mobile phase, often containing additives like ammonia or acetic acid, to get the compound to elute. Ion-exchange or reversed-phase chromatography are generally more suitable.

Q: How should I store the purified compound? A: Store it in a tightly sealed container at 2-8°C, protected from light and moisture. Amino acids are generally stable, but proper storage ensures long-term integrity.

References

  • Peter, A., et al. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available at: [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Available at: [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. Available at: [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI Website. Available at: [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Chiral Technologies. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Strecker Synthesis. Scribd. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Molecules. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available at: [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. arXiv. Available at: [Link]

  • ChemRxiv. (n.d.). Using atomic charges to describe the pKa of carboxylic acids. ChemRxiv. Available at: [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry, 78(9), 4512-4523. Available at: [Link]

  • NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. Available at: [Link]

  • ResearchGate. (n.d.). Observed versus predicted pKa values for the set of 40 carboxylic acids... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.
  • National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of tetrahydrofuran. Google Patents.
  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Organic Syntheses. Available at: [Link]

  • Clarke, P. A., et al. (2016). And 3,3,6-trisubstituted tetrahydropyran-4-ones From Maitland-Japp Derived 2H-dihydropyran-4-ones: A Total Synthesis of Diospongin B. Organic & Biomolecular Chemistry, 14(28), 6840-6852. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Available at: [Link]

  • Clarke, P. A., et al. (2016). Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland–Japp derived 2H-dihydropyran-4-ones: a total synthesis of diospongin B. Organic & Biomolecular Chemistry, 14, 6840-6852. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Stability of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust, science-driven resource, this Technical Support Center guide has been developed by our senior application scientists. It is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance on the stability of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid. Moving beyond a simple list of procedures, this guide explains the fundamental chemistry behind the stability profile of this unique cyclic amino acid, empowering you to make informed decisions in your experiments, from storage and handling to formulation and analysis.

Frequently Asked Questions (FAQs): Storage and Handling

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Question: What are the recommended long-term storage conditions for solid this compound?

Answer: For long-term stability, the lyophilized solid should be stored at -20°C or colder, protected from light and moisture.[1][2] Suppliers often recommend storage at 2-8°C for shorter periods. The compound is hygroscopic, meaning it can absorb moisture from the air, which can significantly reduce its long-term stability.[3] To prevent contamination with atmospheric moisture, the container should be allowed to equilibrate to room temperature in a desiccator before opening.[3] After dispensing the material, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing.[1]

Question: How should I store solutions of this compound?

Answer: Storing this compound in solution is not recommended for long periods as it will be far less stable than in its solid, lyophilized form.[3] If you must store solutions, they should be prepared in a sterile, slightly acidic buffer (pH 5-6), aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored frozen at -20°C or colder.[2][4] Freeze-thaw cycles are known to accelerate the degradation of peptides and amino acids.[1][2]

Question: What is the expected stability of this compound in aqueous solutions at different pH values?

Answer: The stability of this compound in aqueous solution is highly dependent on pH. As an amino acid, it exists as a zwitterion at its isoelectric point (pI), carrying both a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻).[5][6]

  • Acidic Conditions (pH < pI): In acidic solutions, the carboxyl group will be protonated (COOH), and the molecule will carry a net positive charge. The tetrahydropyran ring's ether linkage is generally stable under acidic conditions and resistant to ring-opening.[7]

  • Neutral/Near-Neutral Conditions (pH ≈ pI): The zwitterionic form dominates.[8] This is often the point of minimum solubility.[5]

  • Alkaline Conditions (pH > pI): In basic solutions, the amino group will be deprotonated (NH₂), and the molecule will carry a net negative charge. High pH (>8) should generally be avoided for solutions, as it can accelerate degradation pathways for some amino acids.[2]

For experimental purposes, it is crucial to determine the optimal pH range for your specific application by conducting a pH liability study.

Question: Is this compound sensitive to light?

Answer: Yes, as a standard precaution for complex organic molecules, exposure to light, particularly UV light, should be minimized.[9] Photostability is a critical parameter that must be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11] Light exposure can lead to the degradation of active ingredients, potentially forming harmful byproducts and reducing the compound's efficacy.[12] We strongly recommend conducting controlled photostability studies if your application involves light exposure.

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common issues encountered during the use of this compound.

Issue 1: Inconsistent Results or Loss of Activity in Biological Assays
  • Potential Cause 1: Sample Degradation. The compound may have degraded during storage or handling. Storing it in solution for extended periods, even when frozen, can lead to a gradual loss of purity.[3] Repeated freeze-thaw cycles are particularly damaging.[2]

  • Solution: Always use freshly prepared solutions for your experiments whenever possible. If using frozen stock, ensure it was aliquoted to prevent multiple freeze-thaw cycles. Confirm the purity of your material using an appropriate analytical method (e.g., HPLC, LC-MS) before conducting critical experiments.

  • Potential Cause 2: Incorrect pH of Assay Buffer. The charge state of the amino acid is pH-dependent.[6] If your assay buffer's pH is far from the optimal range for your target interaction, the binding affinity or activity could be significantly altered.

  • Solution: Verify the pH of all buffers. If possible, run the assay across a pH range to determine the optimal conditions for your system.

Issue 2: Poor Solubility in Aqueous Buffers
  • Potential Cause: pH is at or near the Isoelectric Point (pI). Like other amino acids, this compound's solubility is lowest at its isoelectric point, where the net charge is zero.[5]

  • Solution: Adjust the pH of the buffer. Moving the pH away from the pI by 1-2 units in either the acidic or basic direction will increase the net charge on the molecule and typically enhance its solubility in aqueous media. Perform small-scale solubility tests before preparing a large stock solution.

Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time
  • Potential Cause: Chemical Degradation. The appearance of new, unidentified peaks is a clear sign of degradation. The potential degradation pathways include oxidation, hydrolysis, photolysis, or thermal decomposition.[13] The ether linkage in the tetrahydropyran ring could be susceptible to oxidation, while the amino acid moiety could undergo decarboxylation or deamination under stress.

  • Solution: This indicates a stability issue that requires a systematic investigation through a forced degradation study.[14] Expose the compound to controlled stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help you identify the conditions to avoid and develop a stability-indicating analytical method capable of resolving the parent compound from all its potential degradants.

Experimental Protocols for Stability Assessment

To ensure the integrity of your research, we provide the following validated protocols for assessing the stability of this compound. These are based on industry-standard forced degradation methodologies.[14]

Protocol 1: pH Stress Testing (Hydrolytic Stability)

This protocol determines the stability of the compound in aqueous solutions across a range of pH values.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or acetonitrile).

  • Stress Sample Preparation:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate all three solutions, along with a control sample (stock solution diluted in mobile phase), at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, or 72 hours). Protect all samples from light.

  • Analysis: At each time point, withdraw an aliquot. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: Oxidative Stability

This protocol assesses the compound's susceptibility to oxidation.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Stress Sample Preparation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analysis: Analyze the stressed sample and a control sample by HPLC. The presence of new peaks or a decrease in the parent peak area indicates oxidative degradation.[15]

Protocol 3: Photostability Testing

This protocol evaluates the impact of light exposure, following ICH Q1B guidelines.[10][16]

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution (e.g., 0.1 mg/mL in water) in a quartz cuvette or other transparent vessel.

  • Control Sample: Prepare identical "dark" control samples by wrapping the containers completely in aluminum foil.[16]

  • Exposure: Place the test and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Analysis: After exposure, compare the test samples to the dark controls using HPLC. Any significant change in purity or the appearance of degradants in the exposed sample indicates photosensitivity.

Data Presentation & Visualization

Illustrative Stability Data

The following table provides an example of how to present data from a pH stress study. The values are for illustrative purposes only and should be determined experimentally for your specific batch and conditions.

ConditionTime (hours)Temperature (°C)% Parent Compound Remaining% Total Degradants
0.1 M HCl246098.5%1.5%
Water (Neutral)246099.2%0.8%
0.1 M NaOH246095.1%4.9%
3% H₂O₂242592.4%7.6%
Experimental and Troubleshooting Workflows

The following diagrams illustrate the logical flow for assessing compound stability and troubleshooting common issues.

Stability_Assessment_Workflow cluster_prep Preparation & Initial Analysis cluster_stress Forced Degradation Studies cluster_analysis Analysis & Method Development cluster_conclusion Conclusion & Recommendations start Receive/Synthesize Compound initial_analysis Perform Initial Analysis (Purity, Identity via HPLC, LC-MS) start->initial_analysis stress_testing Perform Stress Testing (pH, Oxidation, Heat, Light) initial_analysis->stress_testing analyze_degradants Analyze Stressed Samples (HPLC, LC-MS) stress_testing->analyze_degradants method_dev Develop/Validate Stability- Indicating Analytical Method analyze_degradants->method_dev define_conditions Define Storage Conditions & Re-test Intervals method_dev->define_conditions

Caption: General workflow for assessing compound stability.

Troubleshooting_Workflow start Problem Observed (e.g., Purity Loss, Low Activity) check_storage Review Storage Conditions (Temp, Light, Moisture?) start->check_storage check_handling Review Handling Procedures (Fresh solutions? Freeze-thaw cycles?) start->check_handling check_purity Re-analyze Purity (HPLC/LC-MS) check_storage->check_purity check_handling->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purity_bad Purity Decreased purity_ok->purity_bad No purity_good Purity is High purity_ok->purity_good Yes solution_bad Implement Stricter Controls: - Store at -80°C - Use fresh solutions - Aliquot to avoid freeze-thaw purity_bad->solution_bad solution_good Issue is not compound stability. Investigate other experimental parameters (e.g., assay buffer pH, reagent quality). purity_good->solution_good

Caption: Decision tree for troubleshooting purity loss.

References

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024). ACS Omega.
  • The solubility-pH profiles of amino acids showing departures from the... - ResearchGate. (n.d.).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - European Medicines Agency. (1996). Available at: [Link]

  • Photostability of Pharmaceuticals - Atlas-Mts. (2020).
  • Amino acid - Wikipedia. (n.d.). Available at: [Link]

  • ICH Q1B Photostability Testing - YouTube. (2024). Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (n.d.).
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy. (n.d.). Available at: [Link]

  • Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.). Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]

  • Amino acid structure and classifications - Khan Academy. (n.d.). Available at: [Link]

  • pH Dependence and the Isoelectric Point of Amino Acids - YouTube. (2018). Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Available at: [Link]

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation... - IJPPR. (2023). Available at: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (n.d.). Available at: [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. (2024). Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (2023). Available at: [Link]

  • Tetrahydropyran - Wikipedia. (n.d.). Available at: [Link]

  • This compound - Crysdot LLC. (n.d.). Available at: [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... - ResearchGate. (n.d.). Available at: [Link]

  • Thermal and thermo-oxidative degradation of poly(tetrahydrofuran) and its complexes with LiBr and LiI - ResearchGate. (n.d.). Available at: [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent... - Green Chemistry (RSC Publishing). (n.d.). Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis.

Overview of the Synthetic Pathway

The most reliable and common method for synthesizing this compound is a modified Strecker synthesis.[1] This pathway involves two primary stages:

  • Aminonitrile Formation: A one-pot reaction where tetrahydro-4H-pyran-4-one reacts with an ammonia source and a cyanide source to form the key intermediate, 3-amino-tetrahydro-2H-pyran-3-carbonitrile.

  • Nitrile Hydrolysis: The aminonitrile intermediate is then hydrolyzed under either acidic or basic conditions to yield the final amino acid product.

While seemingly straightforward, each stage presents unique challenges that can impact yield and purity. This guide will address these issues systematically.

Synthesis_Workflow cluster_0 Stage 1: Strecker Reaction cluster_1 Stage 2: Hydrolysis A Tetrahydro-4H-pyran-4-one C 3-Amino-tetrahydro-2H-pyran-3-carbonitrile (Intermediate) A->C One-pot reaction B NH4Cl + NaCN (Ammonia & Cyanide Source) B->C E This compound (Final Product) C->E Hydrolysis & Workup D Strong Acid (e.g., 6M HCl) or Strong Base (e.g., 6M NaOH) D->E

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Aminonitrile Formation (Strecker Reaction)

Q1: My yield of the aminonitrile intermediate is very low (<50%). What are the likely causes?

Low yield in a Strecker reaction is typically traced back to the equilibrium of imine formation or competing side reactions.[2] Here are the primary factors to investigate:

  • Inefficient Imine Formation: The first step is the formation of an imine (or more accurately, an iminium ion intermediate) from the ketone and ammonia. This equilibrium can be unfavorable. Ensure your ammonia source is adequate. Using ammonium chloride provides a source of ammonia and a mildly acidic environment that can catalyze imine formation.[3]

  • Competing Cyanohydrin Formation: The cyanide ion can attack the ketone carbonyl directly to form a cyanohydrin. This pathway competes with the desired attack on the imine. To favor the desired reaction, the imine must be formed efficiently.

  • Reaction Concentration: The reaction is often concentration-dependent. Running the reaction too dilute can slow down the desired bimolecular steps, allowing side reactions to dominate. A common starting point is a 1-2 M concentration of the ketone.

  • Temperature Control: While some heat can help drive the reaction, excessive temperatures can lead to decomposition of reactants or the aminonitrile product. A temperature range of 40-70°C is typically optimal.[4]

Q2: I am seeing a lot of unreacted starting ketone in my crude product. How can I improve the conversion rate?

Poor conversion points to reaction conditions that do not favor the forward reaction. Consider the following adjustments:

  • Increase Molar Equivalents: Try increasing the equivalents of ammonium carbonate/chloride and sodium/potassium cyanide. Using a 2 to 3-fold excess of the ammonia source and a 1.5-fold excess of the cyanide source can help push the equilibrium towards the product.

  • Extend Reaction Time: These reactions can be slow. Monitor the reaction by TLC or LC-MS every few hours. It is not uncommon for these reactions to require 12-24 hours to reach maximum conversion.[4]

  • Check Reagent Quality: Ensure that your tetrahydro-4H-pyran-4-one is pure and that your cyanide salt has not degraded.

ParameterRecommended ConditionRationale
Solvent Aqueous Ethanol or MethanolCo-solvent helps solubilize the organic ketone while allowing the inorganic salts to react.
Ammonia Source Ammonium Carbonate or NH4ClProvides both ammonia and helps buffer the reaction.
Cyanide Source NaCN or KCNReadily available and effective. Handle with extreme caution in a fume hood.
Temperature 50-70 °CBalances reaction rate against potential degradation.
Stoichiometry 1 eq. Ketone, 2-3 eq. NH4X, 1.5 eq. NaCNExcess ammonia and cyanide drive the equilibrium towards the aminonitrile product.
Monitoring TLC (e.g., 50% EtOAc/Hexanes)The aminonitrile product will be more polar than the starting ketone.

Caption: Table 1. Recommended starting conditions for the Strecker synthesis of 3-amino-tetrahydro-2H-pyran-3-carbonitrile.

Section 2: Nitrile Hydrolysis

Q3: My hydrolysis is stalling. I'm isolating a mixture of the aminonitrile intermediate and the corresponding amide. How do I push the reaction to completion?

Incomplete hydrolysis is the most common hurdle in this synthesis. The hydrolysis of a sterically hindered, α,α-disubstituted aminonitrile to a carboxylic acid is a challenging transformation that requires forcing conditions.[5][6] An amide is the intermediate in this hydrolysis, so its presence is a clear sign of an incomplete reaction.

  • Increase Temperature and Time: This is the simplest solution. Refluxing in 6M HCl or 6M NaOH for 24-48 hours is often necessary.

  • Increase Reagent Concentration: Using concentrated acids (e.g., 12M HCl) can be effective but also increases the risk of degradation. A step-wise approach is better: start with 6M acid, and if the reaction stalls, cautiously add more concentrated acid.

  • Ensure Homogeneity: If the aminonitrile is not fully soluble in the aqueous acid or base, the reaction will be slow. Adding a co-solvent like dioxane or switching to a stronger acid like sulfuric acid might be necessary, but proceed with caution as side reactions are more likely.

Hydrolysis_Troubleshooting Start Is Hydrolysis Complete? (Checked by TLC/LC-MS) Incomplete Incomplete Reaction: Amide/Nitrile Present Start->Incomplete No Complete Reaction Complete. Proceed to Workup. Start->Complete Yes Action1 Increase Reflux Time (e.g., to 48h) Incomplete->Action1 Action2 Increase Acid/Base Concentration (e.g., 6M -> 12M) Incomplete->Action2 Action3 Consider Microwave Assisted Heating Incomplete->Action3 CheckAgain Re-analyze Reaction Action1->CheckAgain Action2->CheckAgain Action3->CheckAgain CheckAgain->Incomplete No CheckAgain->Complete Yes

Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.

Q4: Should I use acidic or basic conditions for the hydrolysis? What are the pros and cons?

Both methods are effective, but they have different implications for the workup and potential side reactions. The choice often depends on the stability of your compound and the available purification methods.

ConditionAdvantagesDisadvantagesRecommended Workup Protocol
Acidic (e.g., 6M HCl, reflux) - Product is isolated as the hydrochloride salt, which is often crystalline and easier to handle.- Workup is straightforward (evaporation of solvent).- Can cause degradation (e.g., ring opening) if the pyran ring is sensitive.- Requires removal of a large amount of acid.- Can be corrosive to equipment.1. Cool the reaction mixture.2. Evaporate the solvent and excess HCl under vacuum.3. Co-evaporate with toluene or isopropanol to remove residual water.4. Wash the resulting solid hydrochloride salt with a non-polar solvent like ether or acetone to remove organic impurities.5. Purify via recrystallization or ion-exchange chromatography.
Basic (e.g., 6M NaOH, reflux) - Generally less corrosive and may be milder for certain substrates.- Avoids handling large volumes of volatile acid.- Product is isolated as a sodium salt in a highly basic solution.- Workup requires careful neutralization to precipitate the zwitterionic amino acid.- High concentration of inorganic salts (e.g., NaCl) in the product can be difficult to remove.1. Cool the reaction mixture to 0°C.2. Carefully acidify with concentrated HCl to the isoelectric point (pI), typically pH 5-7. The product should precipitate.3. Stir the slurry at 0°C for several hours to maximize precipitation.4. Filter the solid product and wash thoroughly with cold water to remove NaCl.5. Wash with a water-miscible organic solvent (e.g., ethanol, acetone) and dry.

Caption: Table 2. Comparison of acidic versus basic hydrolysis for aminonitrile conversion.

Section 3: Purification & Characterization

Q5: The final amino acid is soluble in water but insoluble in organic solvents. How can I effectively purify it and remove inorganic salts?

This is a classic challenge with amino acids due to their zwitterionic nature. Standard column chromatography is often ineffective.

  • Recrystallization: This is the most common method. The key is finding the right solvent system. For this compound, a mixture of water and a miscible organic solvent like ethanol, isopropanol, or acetone is a good starting point. Dissolve the crude product in a minimum amount of hot water and slowly add the organic solvent until the solution becomes cloudy. Allow it to cool slowly to promote crystal growth.

  • Ion-Exchange Chromatography: This is the most powerful method for removing inorganic salts and other impurities.

    • Protocol: Use a strong cation exchange resin (e.g., Dowex 50WX8). Prepare a column of the resin in its acidic (H+) form. Dissolve your crude product (as the free amino acid or hydrochloride salt) in water and load it onto the column. Wash thoroughly with deionized water to elute all inorganic salts (like NaCl). Then, elute your desired amino acid using an aqueous ammonia solution (e.g., 2-4 M NH4OH). Collect the fractions containing your product and evaporate the solvent to get the pure, salt-free amino acid.

  • Acid/Base Wash (for Basic Hydrolysis): The main impurity after basic hydrolysis and neutralization is NaCl. A thorough wash of the filtered solid with copious amounts of ice-cold deionized water is crucial. The amino acid has some water solubility, so using minimal amounts of very cold water is key to minimizing product loss.

Q6: What are the key characterization signals I should look for?

Confirming the structure of the intermediate and final product is critical.

Compound1H NMR (in D2O or DMSO-d6)13C NMRIR Spectroscopy (cm-1)Mass Spec (ESI+)
Aminonitrile Intermediate - Multiplets for the pyran ring protons (~1.5-4.0 ppm).- Absence of starting ketone signals.- Signal for the nitrile carbon (~120 ppm).- Quaternary carbon C-NH2 (~60-70 ppm).- Sharp C≡N stretch (~2230 cm-1).- N-H stretches (~3300-3400 cm-1).[M+H]+ = 141.09
Final Amino Acid - Multiplets for the pyran ring protons (~1.5-4.0 ppm).- Broad signals for NH3+ protons.- Carboxyl carbon (~170-180 ppm).- Absence of nitrile carbon signal.- Broad O-H stretch from COOH (~2500-3300 cm-1).- Strong C=O stretch (~1700-1725 cm-1).- N-H bend (~1580-1650 cm-1).[M+H]+ = 160.08

Caption: Table 3. Expected spectroscopic data for key compounds in the synthesis.

References

  • International Multidisciplinary Journal for Research & Development. (n.d.). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 47. Available at: [Link]

  • MDPI. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Fadda, A. A., & El-Kashef, H. S. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. Available at: [Link]

  • Asymmetric Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. Molecules, 24(1), 134. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I purify carboxylic acid?. Retrieved from [Link]

  • CN104292283A - Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Google Patents.

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Technical Support Center: Strecker Synthesis of Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Strecker synthesis of cyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we address common challenges and side reactions encountered during the synthesis of α,α-disubstituted cyclic amino acids, providing in-depth mechanistic explanations and practical troubleshooting strategies to enhance your experimental success.

Troubleshooting Guide: Common Side Products and Experimental Issues

This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems you may encounter during the Strecker synthesis of cyclic amino acids.

Issue 1: Low Yield of the Desired Amino Acid with a Significant Amount of a Co-eluting Impurity Identified as an α-Hydroxy Acid.

Question: My reaction is yielding a significant amount of the corresponding α-hydroxy acid, which is difficult to separate from my target cyclic amino acid. What is causing this, and how can I prevent it?

Answer:

Root Cause Analysis: The formation of an α-hydroxy acid points to the competing cyanohydrin pathway . In this side reaction, the cyanide ion directly attacks the electrophilic carbonyl carbon of the cyclic ketone before the ammonia has a chance to form the imine intermediate.[1] This is particularly prevalent with less reactive, sterically hindered cyclic ketones where imine formation is slow.[2] The resulting cyanohydrin is then hydrolyzed to the α-hydroxy acid under the same conditions used to hydrolyze the desired α-aminonitrile.[3]

Mechanism of Cyanohydrin Formation:

Caption: Competitive formation of α-hydroxy acid via the cyanohydrin pathway.

Troubleshooting Protocol:

To favor the formation of the desired α-aminonitrile, the rate of imine formation must be increased relative to the rate of cyanohydrin formation.

Step-by-Step Mitigation Strategy:

  • Pre-formation of the Imine:

    • In a flask equipped with a Dean-Stark trap, dissolve the cyclic ketone and a slight excess of the ammonia source (e.g., ammonium chloride) in a suitable solvent like toluene or benzene.

    • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid, to promote imine formation.

    • Reflux the mixture to azeotropically remove water, driving the equilibrium towards the imine.[1]

    • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Controlled Cyanide Addition:

    • Slowly add the cyanide source (e.g., a solution of sodium cyanide in water or trimethylsilyl cyanide) to the pre-formed imine solution at a reduced temperature (e.g., 0-5 °C). This minimizes the direct reaction of cyanide with any unreacted ketone.

  • Use of Lewis Acids:

    • The addition of a Lewis acid, such as indium(III) chloride or titanium(IV) isopropoxide, can catalyze the formation of the imine, thereby favoring the Strecker pathway.[4][5]

Issue 2: Isolation of a Spirocyclic Byproduct, Identified as a Hydantoin, Instead of the Expected Amino Acid.

Question: My reaction has produced a spirohydantoin as the major product. I used ammonium carbonate as my ammonia source. What happened, and can I still obtain my desired amino acid?

Answer:

Root Cause Analysis: The formation of a spirohydantoin is characteristic of the Bucherer-Bergs reaction , which is closely related to the Strecker synthesis.[5] This pathway is favored when ammonium carbonate is used as the ammonia source, as it also serves as a source of carbon dioxide upon decomposition. The intermediate α-aminonitrile reacts with carbon dioxide (or bicarbonate/carbonate ions) to form a carbamic acid derivative, which then cyclizes to the hydantoin.

Mechanism of Spirohydantoin Formation:

Caption: Formation of spirohydantoin via the Bucherer-Bergs pathway.

Troubleshooting Protocol:

Prevention:

  • Avoid Ammonium Carbonate: If the desired product is the amino acid, avoid using ammonium carbonate. Instead, use an ammonia source that does not generate carbon dioxide, such as a solution of ammonia in methanol or ammonium chloride.[6]

Conversion of Hydantoin to Amino Acid:

If the spirohydantoin has already formed, it can often be hydrolyzed to the desired α,α-disubstituted cyclic amino acid, although this typically requires harsh conditions.

Step-by-Step Hydrolysis of Hydantoin:

  • Place the isolated spirohydantoin in a high-pressure reaction vessel.

  • Add a strong aqueous base, such as 6M sodium hydroxide or barium hydroxide.

  • Seal the vessel and heat to high temperatures (typically 150-180 °C) for an extended period (12-48 hours).

  • Monitor the reaction for the disappearance of the hydantoin.

  • After cooling, carefully acidify the reaction mixture to precipitate the amino acid.

Issue 3: The Reaction Stalls at the α-Aminonitrile Stage, with Little to No Hydrolysis to the Amino Acid.

Question: I have successfully synthesized the α-aminonitrile from my cyclic ketone, but the final hydrolysis step is not working. Even with prolonged heating in strong acid, I am recovering the starting aminonitrile or a small amount of the corresponding α-amino amide. What is causing this and how can I drive the reaction to completion?

Answer:

Root Cause Analysis: The hydrolysis of the nitrile group in α,α-disubstituted aminonitriles is notoriously difficult due to steric hindrance . The two substituents on the α-carbon shield the nitrile carbon from nucleophilic attack by water, even under strong acidic or basic conditions.[2][7] This can lead to incomplete reaction, with the α-amino amide being a common and often stable intermediate.

Troubleshooting Protocol:

To overcome the steric hindrance and facilitate complete hydrolysis, more forcing conditions or alternative reagents are necessary.

ConditionReagentsTemperatureTypical Reaction TimeNotes
Standard 6M HClReflux12-24 hOften insufficient for hindered nitriles.
Harsh Acidic Conc. HCl or H₂SO₄100-150 °C (sealed tube)24-72 hCan lead to degradation of sensitive functional groups.
Strong Basic 6-12M NaOH or KOH120-180 °C (sealed tube)24-72 hCan cause racemization if there are other stereocenters.
Microwave-Assisted Conc. HCl or H₂SO₄150-200 °C1-4 hSignificantly reduces reaction time.
Enzymatic Nitrilase enzymesRoom Temperature24-48 hHighly specific and mild, but requires screening for a suitable enzyme.[8]

Recommended Step-by-Step Protocol for Harsh Acidic Hydrolysis:

  • Place the α-aminonitrile in a thick-walled pressure tube with a stir bar.

  • Add concentrated hydrochloric acid (approx. 12M).

  • Seal the tube tightly.

  • Heat the tube in an oil bath or heating block to 120-140 °C with vigorous stirring. Caution: This should be performed behind a blast shield.

  • Monitor the reaction by taking small aliquots (after cooling) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature before carefully opening the tube.

  • Dilute the reaction mixture with water and neutralize with a base to precipitate the amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is my imine formation so slow when using a cyclic ketone compared to an aldehyde?

A1: The formation of an imine from a ketone is generally slower than from an aldehyde due to both steric and electronic factors.[2] Cyclic ketones, especially those with substituents, present significant steric hindrance around the carbonyl carbon, making nucleophilic attack by ammonia more difficult. Electronically, the two alkyl groups of a ketone are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to the single alkyl group of an aldehyde.

Q2: I observe the formation of a dimeric byproduct, especially during workup. What is it and how can I avoid it?

A2: This is likely a diketopiperazine , which is a cyclic dipeptide formed from the dimerization of two molecules of your amino acid product.[3] This can be promoted by heat and residual acid or base during concentration and purification steps. To minimize its formation, it is advisable to work up the reaction at lower temperatures and to neutralize the product as soon as possible after hydrolysis. Purification by ion-exchange chromatography can also be effective in separating the amino acid from the less polar diketopiperazine.

Q3: Can I perform the Strecker synthesis in a one-pot procedure?

A3: Yes, the classical Strecker synthesis is a one-pot, three-component reaction.[9] However, for sterically hindered cyclic ketones, a one-pot approach can lead to a higher proportion of the cyanohydrin byproduct.[3] A two-step procedure with pre-formation of the imine is often recommended to maximize the yield of the desired α-aminonitrile.[1]

Q4: My starting cyclic ketone is undergoing self-condensation. How can I prevent this?

A4: The self-condensation you are observing is likely an aldol condensation , which can be catalyzed by both acid and base.[3] To mitigate this, maintain a neutral or slightly acidic pH during the initial stages of the reaction and keep the temperature low. Using a buffered system can also help to control the pH and prevent excursions into strongly basic or acidic conditions that favor aldol reactions.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie, 75(1), 27–45.
  • Strecker amino acid synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.
  • Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. (2011). The Journal of Organic Chemistry, 76(8), 2736–2743.
  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). Chemistry Central Journal, 5, 62.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Chemistry Notes. Retrieved January 17, 2026, from [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007). Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
  • Strecker Amino Acid Synthesis. (2021). [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Strecker Amino Acid Synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Re-Evaluating the Plausibility of the Strecker Cyanohydrin Formation Pathway for Hydroxy Acids in Meteorites. (n.d.). 51st Lunar and Planetary Science Conference. Retrieved January 17, 2026, from [Link]

  • 5 Nitrile Hydrolysis Steps. (2025). Berkeley Learning Hub. Retrieved January 17, 2026, from [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024). Organic Syntheses, 101, 1-19.
  • Alpha amino acid synthesis. (n.d.). Khan Academy. Retrieved January 17, 2026, from [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved January 17, 2026, from [Link]

  • Microbial hydrolysis of organic nitriles and amides. (1992). Pure and Applied Chemistry, 64(8), 1165-1170.
  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). (2023). [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2016). Molecules, 21(1), 68.
  • Alpha amino acid synthesis | Chemical processes | MCAT | Khan Academy. (2013). [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Selective hydrolysis of nitriles to amides. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). Journal of the American Chemical Society, 145(21), 11623–11632.

Sources

Technical Support Center: Optimizing Coupling Efficiency of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing the coupling efficiency of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid, a unique and sterically hindered building block.

The rigid, cyclic structure of this compound presents specific challenges in amide bond formation. This guide provides a structured approach to overcoming these hurdles, ensuring successful incorporation into your target molecules.

Troubleshooting Guide: Addressing Common Coupling Issues

This section addresses the most common problems encountered during the coupling of this compound and offers systematic solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield of the desired amide. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent challenge, particularly with sterically hindered amino acids like this compound.[1][2] A systematic approach to troubleshooting is recommended.[3]

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The steric hindrance around the carboxylic acid can slow down or prevent its activation.[2]

    • Solution: Switch to a more potent coupling reagent. For sterically hindered substrates, uronium/aminium salt-based reagents like HATU or HCTU are often more effective than carbodiimides like EDC.[4][5] Phosphonium salt reagents like PyBOP are also excellent choices as they do not cause guanidinylation side reactions. Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can also improve yields.[6]

  • Steric Hindrance at the Amine: The amine partner in the reaction might also be sterically hindered, further complicating the coupling.

    • Solution: Increase the reaction temperature to 30-40°C to provide more energy for the molecules to overcome the steric barrier.[7] Extended reaction times (2-4 hours or even overnight) may also be necessary.[7]

  • Poor Solubility: The reactants or the growing peptide chain may have poor solubility in the chosen solvent, leading to aggregation and reduced reactivity.[7]

    • Solution: Switch to a more effective solvent for solvating the peptide-resin. N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are generally superior to dichloromethane (DCM) for difficult couplings.[8][9][10] For particularly challenging cases, solvent mixtures containing DMSO can help disrupt aggregation.[11]

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[3][6]

    • Solution: Ensure all reagents and solvents are anhydrous.[3][6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of Significant Side Products

Question: My reaction mixture shows multiple unexpected peaks by LC-MS. What are the likely side reactions and how can I minimize them?

Answer: Side reactions are a common issue in peptide synthesis, and the choice of coupling reagent and conditions can significantly impact their formation.[11]

Common Side Reactions & Mitigation Strategies:

  • Racemization: While the alpha-carbon of this compound is not a chiral center, racemization can occur in other chiral amino acids within your sequence.

    • Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) .[6] Running the reaction at a lower temperature can also help.[12] Reagents like HATU are known to have a low tendency for racemization.[5]

  • Guanidinylation of the N-terminus: This side reaction can occur when using uronium/aminium-based coupling reagents like HBTU or HATU, leading to chain termination.[13]

    • Solution: Pre-activate the carboxylic acid with the coupling reagent before adding it to the amine component.[13] This ensures the activated species reacts with the intended N-terminal amine. Using phosphonium-based reagents like PyBOP avoids this side reaction altogether.

  • Diketopiperazine Formation: This is more likely to occur at the dipeptide stage, especially if the subsequent amino acid is proline.[11]

    • Solution: When using Fmoc/tBu protection, synthesizing on a 2-chlorotrityl chloride resin can inhibit diketopiperazine formation due to steric hindrance.[11]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

Due to its sterically hindered nature, high-reactivity coupling reagents are recommended.[14]

Coupling ReagentAdvantagesDisadvantages
HATU High reactivity, fast reaction times, low racemization, effective for hindered couplings.[4][5]Can cause guanidinylation if not used correctly.
HCTU More reactive and less expensive than HBTU.Can cause guanidinylation.
PyBOP Excellent for hindered couplings, does not cause guanidinylation.Byproducts can be carcinogenic (though less so than older phosphonium reagents).[5]
EDC/HOBt Cost-effective, water-soluble byproducts are easily removed.[15][16]May not be potent enough for highly hindered couplings.[3]

Recommendation: Start with HATU or PyBOP for the highest probability of success.

Q2: What is the optimal solvent for coupling reactions with this amino acid?

The choice of solvent is critical for ensuring proper solvation of the reactants and the growing peptide chain.[8][10]

SolventPropertiesRecommendation
NMP Excellent solvation properties, often improves coupling yields for difficult sequences.[10]First choice for coupling this compound.
DMF Good solvation, widely used in peptide synthesis.[8][9]A good alternative to NMP, but ensure it is free of dimethylamine impurities.[10]
DCM Good for swelling polystyrene resins but may not solvate the peptide chain as effectively.[10]Generally not recommended for difficult couplings.
DMSO Can be added to NMP or DMF to disrupt aggregation in very difficult sequences.[11]Use as an additive in challenging cases.

Q3: How can I monitor the progress of the coupling reaction?

Regular monitoring is crucial to determine the optimal reaction time and ensure completion.

  • Kaiser Test (for solid-phase synthesis): A qualitative test to detect the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides quantitative information on the consumption of starting materials and the formation of the desired product and any side products. This is the most reliable method for monitoring reaction progress.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or NMP.[17]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[6][17]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[6]

Protocol 2: Standard DIC/HOBt Coupling
  • In a round-bottom flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DMF.

  • Add the amine component (1 equivalent) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIC (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using TLC or LC-MS.

Visualizing the Workflow

General Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Acid Dissolve this compound in anhydrous solvent (NMP/DMF) Add Reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Dissolve Acid->Add Reagents Pre-activate Stir for 15-30 min (Pre-activation) Add Reagents->Pre-activate Add Amine Add Amine Component Pre-activate->Add Amine Monitor Monitor Reaction (LC-MS / Kaiser Test) Add Amine->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product (Chromatography) Extract->Purify

Caption: A generalized workflow for the coupling of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Coupling Yield Check_Reagent Using EDC/HOBt? Start->Check_Reagent Switch_Reagent Switch to HATU or PyBOP Check_Reagent->Switch_Reagent Yes Check_Solvent Using DCM? Check_Reagent->Check_Solvent No Switch_Reagent->Check_Solvent Switch_Solvent Switch to NMP or DMF Check_Solvent->Switch_Solvent Yes Check_Temp_Time Reaction at RT for short duration? Check_Solvent->Check_Temp_Time No Switch_Solvent->Check_Temp_Time Increase_Temp_Time Increase temp to 30-40°C and/or extend reaction time Check_Temp_Time->Increase_Temp_Time Yes Final_Check Still low yield? Consider double coupling Check_Temp_Time->Final_Check No Increase_Temp_Time->Final_Check

Caption: A decision tree for troubleshooting low yield in coupling reactions.

References

  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Link]

  • Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ResearchGate. Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization*. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • Aapptec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Wikipedia. HATU. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism. [Link]

  • RSC Publishing. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]

  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

  • QYAOBIO. Amide Bond Formation in Cyclization. [Link]

  • Thieme. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • RSC Publishing. Approaches for peptide and protein cyclisation. [Link]

  • NIH. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • ResearchGate. Chemoselective amide bond formation from amino acids. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. Substrate scope for the coupling of carboxylic acids with O‐(tetrahydro‐2H‐pyran‐2‐yl) hydroxylamine (6). [Link]

  • PubMed. Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. Tagging Fatty Acids Via Choline Coupling for the Detection of Carboxylic Acid Metabolites in Biological Samples. [Link]

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Technical Support Center: Removal of Protecting Groups from 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: A Troubleshooting Guide for the Deprotection of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid Derivatives

This guide provides in-depth technical assistance for the critical final step in synthesizing with this compound: the removal of amine and carboxylic acid protecting groups. This α,α-disubstituted cyclic amino acid presents unique challenges due to steric hindrance and the zwitterionic nature of the final product.[1] This document is structured as a series of troubleshooting questions and answers to directly address common issues encountered in the lab.

Section 1: Troubleshooting Amine Protecting Group Removal

The most common amine protecting groups for this scaffold are the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.

tert-Butoxycarbonyl (Boc) Group Removal

Question: My Boc deprotection with Trifluoroacetic Acid (TFA) is sluggish or incomplete. What are the common causes and solutions?

Answer: Incomplete Boc deprotection is a frequent issue, often stemming from several factors. The steric hindrance around the quaternary carbon of the 3-amino-THP core can slow the reaction.[2] Here is a breakdown of potential causes and optimization strategies:

  • Causality - The Mechanism: Boc removal is an acid-catalyzed process that generates a stable tert-butyl carbocation.[3] For the reaction to proceed, the acid must effectively protonate the carbamate oxygen. Insufficient acid strength, poor substrate solvation, or low temperatures can hinder this kinetic process.[2]

  • Troubleshooting Steps:

    • Increase Acid Concentration/Strength: Standard conditions often call for 20-50% TFA in Dichloromethane (DCM).[2] If the reaction is slow, increasing the TFA concentration can accelerate it. For highly resistant cases, switching to a stronger acid system like 4M HCl in dioxane is a common and effective alternative.[4]

    • Optimize Solvent and Temperature: The solvent must fully dissolve the protected substrate.[2] While DCM is standard, ensure your starting material is completely soluble. Most deprotections start at 0 °C to control exotherms and are then allowed to warm to room temperature.[2] If the reaction is still sluggish, gentle heating (e.g., to 30-40 °C) can be beneficial, but requires careful monitoring for potential side products.[2]

    • Address Moisture: Water can compete with the substrate for the acid, reducing its effective concentration.[2] Always use anhydrous solvents and reagents.

    • Reaction Monitoring: Do not rely on a fixed time. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. On a TLC plate, the deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material.[2] Staining with ninhydrin will visualize the primary amine as a colored spot.

Question: I am seeing unexpected side products after TFA deprotection. How can I prevent this?

Answer: The highly reactive tert-butyl carbocation generated during Boc cleavage is a potent alkylating agent.[3] It can react with nucleophilic sites on your molecule or solvent. This is particularly problematic if your scaffold contains electron-rich aromatic rings or sulfur-containing residues.

  • The Solution - Carbocation Scavengers: To prevent these side reactions, a scavenger must be added to the reaction mixture to trap the carbocations.[5]

    • Triisopropylsilane (TIS): A very common and effective scavenger, typically used at 2.5-5% (v/v).[2][6] It works by reducing the carbocation.

    • Anisole or Thioanisole: These are also excellent scavengers that trap the carbocation via electrophilic aromatic substitution.

    • Water: Can act as a scavenger but may reduce acid effectiveness. A small amount (e.g., 2.5-5%) is often included in cleavage cocktails.[6][7]

ScavengerTypical Concentration (v/v)Key Application
Triisopropylsilane (TIS)2.5 - 5%General-purpose, highly effective carbocation reduction.[6][7]
Water2.5 - 5%General purpose, helps suppress some side reactions.[6][7]
Anisole / Thioanisole5%Protects electron-rich aromatic groups (e.g., Trp, Tyr).[6]
1,2-Ethanedithiol (EDT)2.5%Particularly effective for protecting Trp and removing trityl groups.[6]
Benzyloxycarbonyl (Cbz) Group Removal

Question: My Cbz deprotection via catalytic hydrogenolysis is slow or has stalled. What should I check?

Answer: Catalytic hydrogenolysis is the standard method for Cbz removal, prized for its mild, neutral conditions.[8][9] Reaction failure is almost always due to catalyst deactivation or issues with hydrogen delivery.

  • Causality - The Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically Palladium on carbon (Pd/C).[8] Hydrogen gas adsorbs to the catalyst surface and facilitates the cleavage of the benzyl C-O bond, releasing the free amine, carbon dioxide, and toluene.[9]

  • Troubleshooting Steps:

    • Catalyst Quality and Loading: Ensure the Pd/C catalyst is fresh and active. Older catalysts can absorb contaminants from the air and lose activity. Use a catalyst loading of 5-10 mol%.[8]

    • Catalyst Poisons: Sulfur-containing compounds, even in trace amounts, are potent poisons for Palladium catalysts. Ensure all reagents and solvents are free from sulfur contamination.

    • Hydrogen Delivery: Ensure the system is properly purged of air and a positive pressure of hydrogen is maintained (a balloon is often sufficient for small scale).[8] For stubborn substrates, increasing the hydrogen pressure in a dedicated hydrogenation apparatus may be necessary.

    • Solvent Choice: Protic solvents like methanol or ethanol are preferred as they facilitate the reaction.[8]

    • Alternative Hydrogen Source (Transfer Hydrogenolysis): If handling hydrogen gas is a concern, transfer hydrogenation is a safer alternative.[8] Reagents like ammonium formate or cyclohexene can be used with Pd/C to generate hydrogen in situ.[8]

Section 2: Troubleshooting Carboxylic Acid Protecting Group Removal

Simple alkyl esters (e.g., methyl, ethyl) are common choices for protecting the carboxylic acid. Their removal is typically achieved by base-catalyzed hydrolysis (saponification).

Question: My methyl/ethyl ester hydrolysis with LiOH is incomplete, even after extended reaction times. What can I do?

Answer: The steric hindrance of the α,α-disubstituted center can also impede the approach of the hydroxide ion to the ester's carbonyl carbon, slowing down hydrolysis.[1]

  • Causality - The Mechanism: Saponification is the hydrolysis of an ester with a base (e.g., LiOH, NaOH) to produce an alcohol and the salt of the carboxylic acid.[10] The reaction is irreversible because the final carboxylate is deprotonated and is no longer electrophilic.

  • Troubleshooting Steps:

    • Optimize Base and Solvent: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH due to the better solubility of lithium salts in mixed aqueous/organic solvents.[11][12] A common solvent system is a mixture of THF, methanol, and water.[11]

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis. Monitor carefully to avoid potential side reactions.

    • Use a More Nucleophilic Reagent: In very difficult cases, lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide, can be a more effective nucleophile for hydrolyzing hindered esters.[11]

    • Ensure Stoichiometry: Use at least one, and preferably 1.1-1.5 equivalents of the base to ensure the reaction goes to completion.

Section 3: Workflow Diagrams & General FAQs

Deprotection Troubleshooting Workflow

Deprotection_Troubleshooting start Deprotection Issue Encountered incomplete Incomplete Reaction start->incomplete side_products Side Product Formation start->side_products purification Purification Difficulty start->purification sub_boc Boc Group (Amine) incomplete->sub_boc Amine PG sub_ester Ester (Carboxyl) incomplete->sub_ester Carboxyl PG sp_boc Issue with Boc Removal side_products->sp_boc pur_zwitter Zwitterionic Product purification->pur_zwitter boc_sol1 Increase TFA conc. or switch to HCl/dioxane sub_boc->boc_sol1 boc_sol2 Check solvent/solubility & consider gentle heating sub_boc->boc_sol2 sub_cbz Cbz Group (Amine) ester_sol1 Increase temperature or switch to LiOOH sub_ester->ester_sol1 ester_sol2 Ensure >1 eq. base & optimize solvent (THF/MeOH/H2O) sub_ester->ester_sol2 sp_sol1 Add Scavenger! (TIS, Anisole) sp_boc->sp_sol1 pur_sol1 Ion-Exchange Chromatography pur_zwitter->pur_sol1 pur_sol2 Adjust pH to Isoelectric Point & attempt crystallization/precipitation pur_zwitter->pur_sol2

Caption: A troubleshooting decision tree for common deprotection issues.

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protection strategy and why is it important for this molecule? An orthogonal protection strategy uses protecting groups that can be removed under completely different conditions.[13][14] For example, using a Boc group (acid-labile) on the amine and a methyl ester (base-labile) on the carboxylic acid is an orthogonal set. This is crucial because it allows you to deprotect one functional group without affecting the other, enabling selective modification at either site. A non-orthogonal pair would be a Boc group and a tert-butyl ester, as both are removed by acid.

Q2: How do I best purify the final zwitterionic product? The final deprotected amino acid is a zwitterion, which can be challenging to purify as it may have poor solubility in many organic solvents and can streak on standard silica gel columns.[15][16]

  • Primary Method - Ion-Exchange Chromatography: This is the most robust method. You can use a cation-exchange resin (like Dowex 50) to bind your protonated amine, wash away neutral impurities, and then elute the pure product with an aqueous ammonia solution.[17]

  • Crystallization/Precipitation: After workup, you can try to crystallize the product. Adjusting the pH of an aqueous solution to the molecule's isoelectric point (pI) will minimize its solubility, often causing it to precipitate.[17] This can be an effective purification method if the impurities have different solubility profiles.[16]

Q3: Can I perform a "one-pot" deprotection of both the amine and carboxylic acid? This depends on your protecting groups. If you have an N-Cbz group and a methyl ester, this is not feasible as the conditions (hydrogenolysis vs. basic hydrolysis) are incompatible. However, if you have protecting groups that are both removed under acidic conditions (e.g., N-Boc and a tert-butyl ester), you can deprotect both simultaneously using a strong acid like TFA.[3]

Section 4: Key Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM with Scavengers
  • Dissolution: Dissolve the N-Boc protected amino acid ester (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 5% (v/v).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[2]

  • Work-up: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL). The resulting TFA salt of the deprotected amine can often be used directly or purified further.[2]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
  • Setup: Dissolve the N-Cbz protected amino acid (1.0 eq) in methanol or ethanol (approx. 0.1 M).[8]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst under an inert atmosphere (e.g., Nitrogen or Argon). The typical loading is 5-10 mol% relative to the substrate.[8]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this purge cycle 3 times.[8]

  • Reaction: Stir the reaction vigorously at room temperature under the H₂ atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. The filtrate contains the deprotected product and can be concentrated under reduced pressure.

References

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. National Center for Biotechnology Information. Available at: [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. SpringerLink. Available at: [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. Available at: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Semantic Scholar. Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available at: [Link]

  • Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers. PubMed. Available at: [Link]

  • Deprotection: The Concept of Orthogonal Sets. Wiley Online Library. Available at: [Link]

  • Any tips for purification of two zwitterionic compounds?. Reddit. Available at: [Link]

  • Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. PubMed. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • How to desalt zwitterions?. ResearchGate. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Work-up of a zwitterion?. Reddit. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Wiley Online Library. Available at: [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

  • Hydrolysis of methyl esters. Google Patents.
  • Methyl Esters and Derivatives. Wiley Online Library. Available at: [Link]

  • Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. National Institutes of Health. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate. Available at: [Link]

  • Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at: [Link]

  • Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. MDPI. Available at: [Link]

  • Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Characterization of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Aminotetrahydro-2H-pyran-3-carboxylic acid (Compound ATC). This document is designed for researchers, analytical scientists, and drug development professionals who are working with this unique, non-proteinogenic amino acid. The inherent structural features of Compound ATC—namely its zwitterionic nature, constrained cyclic aliphatic ring, and chiral center—present a distinct set of analytical hurdles.

This guide provides in-depth, question-and-answer-based troubleshooting for common challenges encountered during characterization, moving beyond simple protocols to explain the scientific rationale behind each recommended step.

Overview of Core Characterization Challenges

The primary analytical difficulties with Compound ATC stem directly from its molecular architecture. Understanding these root causes is the first step in developing robust and reliable characterization methods.

cluster_features Core Structural Features cluster_challenges Resulting Analytical Challenges Z Zwitterionic Nature (NH3+ / COO-) Sol Poor Solubility & HPLC Retention Z->Sol Charge masking & high polarity MS Complex MS/MS Fragmentation Z->MS Affects ionization efficiency NMR NMR Signal Complexity & Broadening Z->NMR Proton exchange & pH effects Cry Crystallization Difficulties Z->Cry Strong intermolecular forces C Chiral Center (at C3) Sep Enantiomeric Separation C->Sep Requires chiral selectors R Constrained Pyran Ring (Aliphatic Ether) R->MS Ring-opening pathways R->NMR Diastereotopic protons & complex splitting Start Start: Racemic Compound ATC Screen Screen Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) Start->Screen Eval1 Partial or No Separation? Screen->Eval1 Yes Success1 Baseline Separation Achieved Screen->Success1 No Screen2 Screen Ion-Exchange CSPs (e.g., Chiralpak QN-AX, QD-AX) Eval1->Screen2 Optimize1 Optimize Mobile Phase (e.g., adjust alcohol modifier, additive) Success1->Optimize1 Eval2 Partial or No Separation? Screen2->Eval2 Yes Success2 Baseline Separation Achieved Screen2->Success2 No Deriv Consider Pre-column Derivatization (e.g., with Marfey's reagent) Eval2->Deriv Optimize2 Optimize Mobile Phase (e.g., adjust buffer pH, concentration) Success2->Optimize2 Achiral Separate Diastereomers on Standard RP-HPLC Deriv->Achiral

Validation & Comparative

A-Ring Scaffold Selection in Drug Design: A Comparative Guide to 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid and Piperidinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Constrained amino acid analogues, in particular, offer a powerful tool to rigidly orient pharmacophoric elements in three-dimensional space, thereby enhancing potency, selectivity, and pharmacokinetic properties. Among these, saturated six-membered heterocycles are mainstays of drug design. This guide provides an in-depth, objective comparison of two prominent classes of these scaffolds: 3-Aminotetrahydro-2H-pyran-3-carboxylic acid and the isomeric piperidinic acids (e.g., nipecotic and isonipecotic acids).

This analysis moves beyond a simple recitation of properties to explore the fundamental causality behind their differing behaviors. By understanding why these scaffolds impart specific characteristics, researchers and drug development professionals can make more informed decisions in the rational design of novel therapeutics. We will dissect their conformational preferences, compare key physicochemical parameters, and evaluate their impact on metabolic stability, supported by experimental data and case studies from peer-reviewed literature.

Structural and Conformational Analysis: The Foundational Differences

The primary distinction between the tetrahydropyran (THP) and piperidine rings lies in the apical heteroatom: oxygen versus nitrogen. This substitution has profound stereoelectronic consequences that dictate the scaffold's shape and chemical reactivity.

Conformational Preferences: Both scaffolds predominantly adopt a low-energy chair conformation to minimize torsional strain. However, the orientation of the crucial α-amino and α-carboxy substituents is governed by different energetic factors.

  • Piperidinic Acids: In piperidine-3-carboxylic acid (nipecotic acid), the substituents can exist in either axial or equatorial positions. The nitrogen lone pair, with its smaller steric demand, and the potential for N-substitution can influence the conformational equilibrium.

  • This compound: The THP ring is influenced by the anomeric effect, where the endocyclic oxygen atom can donate lone-pair electron density into the antibonding orbital of an axial C-O or C-N bond, providing stabilization. This can, in some contexts, favor an axial orientation for an adjacent electronegative substituent. The replacement of a CH2 group in a cyclohexane with an oxygen atom to form a THP ring also results in shorter C-O bond lengths compared to C-C bonds, slightly puckering the ring and altering the spatial relationship of substituents.

These subtle but significant differences in 3D geometry are critical. They alter the vectors at which pharmacophoric groups are projected, directly impacting how a molecule fits into a target's binding pocket.

Caption: Chair conformations of THP and piperidine-based amino acids.

Comparative Physicochemical Properties

The choice between a THP and a piperidine scaffold directly modulates critical physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundPiperidinic Acids (e.g., Nipecotic Acid)Scientific Rationale & Implication
pKa (Amine) LowerHigherThe electronegative oxygen in the THP ring exerts an inductive electron-withdrawing effect, reducing the basicity of the amine. This can decrease unwanted interactions with acidic targets or off-targets.
pKa (Acid) Slightly LowerSlightly HigherThe inductive effect of the ring oxygen also slightly increases the acidity of the carboxylic acid.
LogD (at pH 7.4) Lower (More Hydrophilic)Higher (More Lipophilic)The ether oxygen in the THP ring is a hydrogen bond acceptor, increasing polarity and reducing lipophilicity compared to the analogous CH2 group in piperidine.[1][2] This can improve aqueous solubility but may reduce passive membrane permeability.
Polar Surface Area (PSA) HigherLowerThe addition of the oxygen atom increases the PSA, which is often correlated with lower blood-brain barrier penetration.

Expert Insight: The reduction in lipophilicity and basicity afforded by the THP scaffold is a well-established strategy to "de-risk" molecules with problematic ADME profiles.[1][2] For instance, replacing a piperidine with a THP ring can be an effective tactic to mitigate off-target activity at aminergic GPCRs, where the basicity of the piperidine nitrogen is often a key driver of binding.

Metabolic Stability: A Decisive Advantage for the THP Scaffold

A primary reason for the increasing prevalence of the THP motif in modern drug discovery is its superior metabolic stability.[1][3] Piperidine rings, particularly when N-substituted, are susceptible to cytochrome P450-mediated metabolism.

Common Metabolic Pathways:

  • Piperidine: The C-H bonds adjacent to the nitrogen atom are activated and prone to oxidation, leading to N-dealkylation or ring hydroxylation. This is often a major clearance pathway, leading to rapid elimination of the drug and potentially forming active or toxic metabolites.[2][3]

  • Tetrahydropyran: The replacement of the nitrogen with a less reactive ether oxygen removes the primary site of oxidative metabolism. The C-H bonds adjacent to the THP oxygen are generally less susceptible to CYP-mediated oxidation.[4]

This difference is not merely theoretical. A study on γ-secretase inhibitors demonstrated that replacing a cyclohexyl ring with a THP ring, and subsequently smaller oxetane rings, progressively improved metabolic stability in human liver microsomes.[2][4] This improvement was attributed to both a reduction in LogD and the removal of metabolically labile C-H bonds.[4]

Caption: Metabolic liability of piperidine vs. the robustness of THP.

Applications in Medicinal Chemistry: Case Studies

The selection of these scaffolds has clear implications for biological activity, as demonstrated in the development of inhibitors for the γ-aminobutyric acid (GABA) transporters (GATs).

  • Piperidinic Acids as GAT Inhibitors: Piperidine-3-carboxylic acid (Nipecotic acid) and piperidine-4-carboxylic acid (Isonipecotic acid) are classic GAT inhibitors and GABA-A receptor agonists, respectively.[5][6][7] Their structures serve as the foundation for potent drugs like Tiagabine, which is used to treat epilepsy.[5] The nitrogen atom and the specific conformational constraints of the piperidine ring are crucial for their interaction with the transporter.

  • THP Scaffolds for Novel Properties: While not direct analogues in the GABA field, THP scaffolds are widely used to achieve different therapeutic goals. For example, in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, AstraZeneca incorporated a THP-amine fragment to optimize the drug's profile, leading to the clinical candidate AZD0156.[1] This choice was driven by the need for a scaffold that provided superior physicochemical and pharmacokinetic properties compared to alternatives.[1]

Conclusion and Strategic Recommendations

The choice between this compound and piperidinic acids is a strategic decision that should be guided by the specific objectives of the drug discovery program.

Choose a Piperidinic Acid Scaffold when:

  • A basic nitrogen is required for a key pharmacophoric interaction (e.g., a salt bridge).

  • The project is in an early phase, and established synthetic routes and analogues are desirable for rapid SAR exploration.

  • The target is well-understood, and the specific conformational properties of piperidine are known to be optimal.

Choose a this compound Scaffold when:

  • Metabolic instability, particularly N-dealkylation of a piperidine ring, is a known or anticipated issue.[2][3]

  • Reducing lipophilicity (LogD) and improving aqueous solubility are key objectives.

  • Lowering the basicity of the amine is necessary to improve selectivity or reduce off-target effects.

  • The goal is to explore novel chemical space and generate new intellectual property by moving away from heavily utilized piperidine cores.[1]

Ultimately, both scaffolds are valuable tools. However, the THP-based amino acid represents a more modern approach, often employed to consciously "design out" the ADME and metabolic liabilities that have historically plagued many piperidine-containing drug candidates.

Appendix: Experimental Protocols

A. Protocol for Determination of pKa by Potentiometric Titration

This protocol provides a validated method for determining the acid dissociation constants (pKa) of the amino and carboxylic acid groups.

Principle: The compound is dissolved in water and titrated with a strong acid (to determine the carboxyl pKa) and a strong base (to determine the amine pKa). The pH is monitored throughout the titration, and the pKa values correspond to the pH at the half-equivalence points.[8][9][10]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • Beakers (50 mL)

  • Test compound (e.g., this compound)

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized, carbonate-free

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the test compound in a defined volume of deionized water to create a solution of known concentration (e.g., 20 mL of a 0.05 M solution).

  • Titration with NaOH (to find pKa of the amino group): a. Place the sample solution in a beaker with a magnetic stir bar. b. Immerse the pH electrode in the solution, ensuring it does not contact the stir bar. c. Record the initial pH. d. Fill the burette with 0.1 M NaOH. e. Add the NaOH in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record the value and the total volume of titrant added. f. Continue the titration until the pH has risen significantly (e.g., to pH 12), passing the equivalence point.

  • Titration with HCl (to find pKa of the carboxyl group): a. Prepare a fresh, identical sample solution. b. Fill a clean burette with 0.1 M HCl. c. Repeat the titration process as described in step 2, adding HCl and recording the pH until it drops significantly (e.g., to pH 2).

  • Data Analysis: a. Plot two graphs: pH vs. volume of NaOH added, and pH vs. volume of HCl added. b. Determine the equivalence point for each titration (the point of steepest inflection on the curve). This can be done visually or by calculating the first derivative (ΔpH/ΔV). c. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Caption: Workflow for pKa determination via potentiometric titration.

B. Protocol for Determination of LogD₇.₄ by Shake-Flask Method

Principle: The distribution coefficient (LogD) at pH 7.4 is a measure of a compound's lipophilicity at physiological pH. It is determined by measuring the compound's concentration in two immiscible phases, n-octanol and a pH 7.4 buffer, after they have reached equilibrium.[11][12][13]

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for several hours. Allow the layers to separate completely overnight. These are your pre-saturated solvents.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: a. In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). b. Spike with a small volume of the compound stock solution to a final concentration suitable for analysis. c. Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to achieve complete separation of the two phases.

  • Quantification: a. Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer.[14] b. Analyze the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., LC-MS).

  • Calculation: a. Calculate the LogD using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

References

  • Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). Bioorganic & Medicinal Chemistry Letters.
  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed.
  • Determination of The Pka Values of An Amino Acid. Scribd.
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Shake Flask LogD. Domainex.
  • LogP / LogD shake-flask method. Protocols.io.
  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JoVE.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Isonipecotic acid 498-94-2 wiki. Guidechem.
  • Development of Methods for the Determin
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegener
  • DETERMIN
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
  • Titration of Amino Acid Glycine. Department of Biotechnology.
  • The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St.
  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
  • Ring Bioisosteres. Cambridge MedChem Consulting.
  • Nipecotic Acid | C6H11NO2 | CID 4498. PubChem - NIH.
  • Isonipecotic acid | 498-94-2. ChemicalBook.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
  • Isonipecotic acid. Wikipedia.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Nipecotic acid. Wikipedia.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Bioisosteres of Common Functional Groups. University of Rochester.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
  • What is the importance of metabolic stability in drug design?.
  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry.
  • Drug Modifications to Improve Stability. Chemistry LibreTexts.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. NIH.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl

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A Researcher's Comparative Guide to Validating the Biological Activity of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 3-Aminotetrahydro-2H-pyran-3-carboxylic acid derivatives. The methodologies outlined herein are designed to ensure scientific rigor, from initial screening to mechanistic studies, enabling a thorough comparison with existing alternatives.

Introduction: The Therapeutic Potential of a Novel Scaffold

The this compound scaffold is an emerging area of interest in medicinal chemistry. Its constrained cyclic structure and embedded amino acid functionality suggest potential interactions with a variety of biological targets, particularly ion channels and receptors in the central nervous system (CNS). Derivatives of similar structures, such as those based on the thiopyran ring, are also under investigation[1]. The focus of this guide is to provide a systematic approach to elucidating the biological activity of this specific pyran-based series.

Part 1: Initial Hypothesis and Target Identification

Given the structural similarity of the core scaffold to neurotransmitters like γ-aminobutyric acid (GABA), a primary hypothesis is that these derivatives may act as modulators of GABA or glutamate receptors, such as the NMDA receptor. Therefore, the initial validation workflow should focus on assays relevant to these targets.

Part 2: A Step-by-Step Experimental Workflow for Biological Validation

A tiered approach is recommended to efficiently screen and characterize new derivatives. This workflow is designed to move from high-throughput screening to more detailed mechanistic studies.

Workflow Diagram: Validation of this compound Derivatives

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanism of Action A High-Throughput Functional Assays (e.g., FLIPR-based membrane potential) C Dose-Response Curves (IC50/EC50 Determination) A->C B Radioligand Binding Assays B->C D Selectivity Profiling (vs. related receptors) C->D F Cell-based Immunofluorescence Assays C->F E Electrophysiology (e.g., Patch-Clamp) D->E G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GABA_R GABA-A Receptor Cl_channel Cl- Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds Derivative Pyran Derivative (PAM) Derivative->GABA_R Binds (Allosteric Site)

Caption: Proposed mechanism of a positive allosteric modulator (PAM) at the GABA-A receptor.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation and comparative analysis of this compound derivatives. By following this tiered approach, researchers can efficiently identify promising compounds, characterize their potency and selectivity, and gain insights into their mechanism of action. Future studies should focus on in vivo models to assess the therapeutic potential of the most promising derivatives for CNS disorders.

References

  • Title: A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells Source: PubMed URL: [Link]

  • Title: Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells Source: PLOS One URL: [Link]

  • Title: Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists Source: PubMed Central URL: [Link]

  • Title: Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe Source: ACS Central Science URL: [Link]

  • Title: Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators Source: SLAS Discovery URL: [Link]

  • Title: Three-Step Test System for the Identification of Novel GABAA Receptor Modulating Food Plants Source: PubMed URL: [Link]

  • Title: NMDA-receptors functional assays for CNS diseases Source: Neuroservice URL: [Link]

  • Title: Development of a live cell-based assay for the detection of anti-NMDA receptor antibodies in patients with autoimmune encephalitis Source: HKU Scholars Hub URL: [Link]

  • Title: A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood Source: Journal of Visualized Experiments URL: [Link]

Sources

A Senior Application Scientist's Guide: 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid vs. Piperidine-3-carboxylic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control and Metabolic Stability in Peptidomimetics

In the realm of drug discovery, native peptides present a tantalizing paradox: exquisite biological specificity and potency, yet often hampered by poor metabolic stability and conformational flexibility, which can lead to diminished activity and off-target effects.[1][2] The field of peptidomimetics seeks to resolve this by incorporating non-natural amino acids to lock the peptide into a bioactive conformation and enhance its resistance to enzymatic degradation.[3][4][5]

Among the most powerful tools in this endeavor are cyclic amino acid scaffolds. By constraining the torsional angles of the peptide backbone, these building blocks can pre-organize the peptide into desired secondary structures, such as β-turns or helices, thereby increasing binding affinity and receptor selectivity.[6][7] This guide provides an in-depth comparison of two such scaffolds: the well-established piperidine-3-carboxylic acid (also known as nipecotic acid) and its oxygen-containing isostere, 3-aminotetrahydro-2H-pyran-3-carboxylic acid. The choice between these two seemingly similar structures is a critical decision in rational peptide design, driven by subtle yet profound differences in their stereoelectronic properties.

The Contenders: A Structural Overview

At first glance, the two molecules are structural cousins, both being six-membered heterocyclic α-amino acids. The pivotal difference lies in the heteroatom at the 4-position of the ring: a nitrogen in piperidine-3-carboxylic acid versus an oxygen in this compound. This single atomic substitution dramatically alters the physicochemical properties of the scaffold and its subsequent influence on a peptide chain.

Structures cluster_0 Piperidine-3-carboxylic acid (Nipecotic Acid) cluster_1 This compound Piperidine Piperidine Pyran Pyran

Caption: Chemical structures of the two heterocyclic amino acids.

Part 1: Piperidine-3-carboxylic Acid (Nipecotic Acid) - The Established Scaffold

Piperidine-3-carboxylic acid, or nipecotic acid, is a well-studied compound, known primarily for its biological activity as a GABA reuptake inhibitor.[8] This inherent bioactivity must be considered during design; while potentially beneficial for CNS targets, it may be an undesirable off-target effect for other applications. In peptide design, its utility stems from its rigidifying effect on the peptide backbone.

Conformational Influence

The piperidine ring exists in a dynamic equilibrium between two chair conformations. When incorporated into a peptide, the substitution pattern dictates the preference for the carboxyl and amino groups to be in axial or equatorial positions. This preference is highly sensitive to the solvent environment and the nature of adjacent amino acid residues.[9]

  • β-Turn Induction: The constrained phi (Φ) and psi (Ψ) angles imposed by the piperidine ring make it an excellent inducer of β-turns, which are critical for molecular recognition in many peptide-protein interactions.[10]

  • Hydrogen Bonding: The ring nitrogen can act as a hydrogen bond acceptor. In its protonated state (at physiological pH), the N-H group becomes a hydrogen bond donor, providing an additional interaction point that can stabilize secondary structures or mediate receptor binding.[9] NMR studies have quantified the energy of this intramolecular hydrogen bond, which can be as significant as 1.7 kcal/mol even in protic solvents.[9]

Impact on Physicochemical Properties
  • Basicity and Polarity: The secondary amine in the piperidine ring (pKa ~10-11) is basic and will be protonated at physiological pH. This introduces a positive charge, increasing the polarity and water solubility of the peptide.

  • Metabolic Stability: The cyclic structure and non-natural character provide steric hindrance to peptidases, significantly slowing enzymatic degradation compared to linear, natural amino acid residues.[11][12]

Part 2: this compound - The Strategic Alternative

The tetrahydropyran (THP) moiety is a frequent design element in medicinal chemistry, often employed as a "bioisostere" for a piperidine ring. The strategic replacement of the ring nitrogen with oxygen leads to several key changes in properties.

Conformational Influence

Like piperidine, the tetrahydropyran ring adopts a chair conformation. However, the substitution of -NH- with -O- has distinct stereoelectronic consequences.

  • Hydrogen Bonding: The ring oxygen is a hydrogen bond acceptor but, crucially, cannot act as a hydrogen bond donor. This removes the possibility of the intramolecular N-H···O=C hydrogen bond seen in piperidine derivatives but introduces a new potential interaction between the ring oxygen and other residues.

  • Ring Pucker and Bond Lengths: The C-O bond is shorter than the C-N bond, and the endocyclic oxygen's lone pairs influence the ring's conformational preferences. This can lead to subtle but important differences in the dihedral angles presented to the peptide backbone compared to the piperidine scaffold.

Impact on Physicochemical Properties
  • Polarity and Lipophilicity: The ether oxygen is polar but does not carry a formal charge at physiological pH. Replacing a basic nitrogen with a neutral oxygen generally decreases polarity and increases lipophilicity, which can enhance membrane permeability.

  • Metabolic Stability: The THP ring is metabolically robust and resistant to enzymatic degradation. The removal of the amine may also circumvent specific metabolic pathways that target secondary amines.

Head-to-Head Comparison: A Data-Driven Decision Matrix

The choice between these two scaffolds is not arbitrary; it is a strategic decision based on the specific goals of the peptide design project.

FeaturePiperidine-3-carboxylic AcidThis compoundRationale for Choice
Ring Heteroatom Nitrogen (N-H)Oxygen (O)Fundamental structural difference.
Physiological State Cationic (protonated)NeutralChoose Piperidine for charge/solubility; Pyran for neutrality/lipophilicity.
H-Bonding Potential Donor (N-H) & Acceptor (N:)Acceptor only (O:)Piperidine offers more diverse H-bonding possibilities.
Polarity HigherLowerPyran may improve cell permeability.
Known Bioactivity GABA Reuptake Inhibitor[8]Generally considered more inertPyran is a safer choice to avoid potential off-target GABAergic effects.
Conformational Rigidity High; induces turns[10]High; expected to induce turnsBoth are excellent conformational constraints.
Metabolic Stability High[11]HighBoth scaffolds enhance resistance to proteolysis.

Part 3: Experimental Protocols

To translate these concepts into practice, robust experimental workflows are essential. Below are standardized protocols for the incorporation of these amino acids into a peptide sequence and for the analysis of their conformational impact.

Experimental Workflow: Peptide Synthesis

SPPS_Workflow cluster_loop Synthesis Cycle start Start: Rink Amide Resin swell 1. Resin Swelling (DMF, 1h) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect1 wash1 3. DMF Wash deprotect1->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->couple monitor 5. Monitor Coupling (Kaiser Test) couple->monitor wash2 6. DMF Wash monitor->wash2 deprotect2 7. Fmoc Deprotection loop_node Repeat Steps 3-7 for each amino acid wash2->loop_node deprotect2->wash1 Next Cycle cleave 8. Final Deprotection & Cleavage (TFA Cocktail) loop_node->cleave Final Cycle Complete purify 9. Purification (RP-HPLC) cleave->purify analyze 10. Analysis (LC-MS, NMR) purify->analyze end End: Purified Peptide analyze->end

Sources

A Comparative Guide to Peptides Containing 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A New Frontier in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy and stability, the incorporation of non-natural amino acids into peptides has emerged as a cornerstone of modern medicinal chemistry. This guide delves into the unique structural and potential biological significance of peptides containing 3-Aminotetrahydro-2H-pyran-3-carboxylic acid (APyC), a conformationally constrained cyclic β-amino acid. By examining the synthesis, structural implications, and prospective biological activities of APyC-containing peptides, we aim to provide a comprehensive resource for researchers looking to explore this promising class of peptidomimetics.

The Rationale for Incorporating this compound (APyC) into Peptides

The inclusion of non-natural amino acids, such as APyC, into peptide sequences offers several advantages over their natural counterparts. These modifications can lead to peptides with improved pharmacokinetic profiles, including enhanced resistance to proteolytic degradation, and can induce specific secondary structures that may lead to higher binding affinities and selectivities for their biological targets.[1][2] The cyclic nature of APyC introduces a significant conformational constraint, which can pre-organize the peptide backbone into a defined geometry, reducing the entropic penalty upon binding to a target.[3]

The pyran ring of APyC, with its oxygen heteroatom, introduces a unique element for potential hydrogen bonding and other electrostatic interactions, which can further stabilize the peptide's structure and influence its interaction with biological macromolecules.[4] Specifically, the strategic placement of APyC in a peptide sequence has been shown to induce stable helical structures, such as the 9/11-helix, which are not commonly observed in peptides composed solely of α-amino acids.[4]

Synthesis and Structural Characterization of APyC-Containing Peptides

The journey to harnessing the potential of APyC-peptides begins with the synthesis of the novel amino acid itself, followed by its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Synthesis of trans-3-Aminopyran-2-carboxylic Acid (APyC)

The synthesis of APyC can be achieved from a readily available chiral precursor, such as an (R)-glyceraldehyde derivative. A detailed synthetic protocol, as described in the literature, allows for the stereoselective preparation of this cyclic β-amino acid.[4]

Experimental Protocol: Synthesis of trans-3-Aminopyran-2-carboxylic Acid (APyC)

Objective: To synthesize the non-natural amino acid trans-3-aminopyran-2-carboxylic acid (APyC) from a suitable chiral starting material.

Materials:

  • (R)-glyceraldehyde derivative

  • Appropriate reagents and solvents for multi-step organic synthesis (as detailed in Sharma, G. et al., 2011)[4]

Methodology:

  • Step 1: Starting Material Preparation: The synthesis commences with a protected form of (R)-glyceraldehyde.

  • Step 2: Multi-step Conversion: A series of organic reactions are performed to construct the pyran ring and introduce the amino and carboxylic acid functionalities. This typically involves steps such as olefination, cyclization, and functional group manipulations.

  • Step 3: Purification: The final product, trans-3-aminopyran-2-carboxylic acid, is purified using standard techniques such as chromatography and recrystallization to yield the desired stereoisomer.

Solid-Phase Peptide Synthesis (SPPS) of APyC-Containing Peptides

Once synthesized and appropriately protected (e.g., with Fmoc for the amine and a suitable protecting group for the carboxylic acid), APyC can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.[5][6]

Experimental Protocol: Solid-Phase Synthesis of APyC-Containing Peptides

Objective: To synthesize peptides incorporating the non-natural amino acid APyC using manual or automated solid-phase peptide synthesis.

Materials:

  • Rink amide resin (or other suitable solid support)

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected trans-3-aminopyran-2-carboxylic acid (Fmoc-APyC-OH)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM, diethyl ether)

Methodology:

  • Resin Swelling: The resin is swollen in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-APyC-OH) is activated with a coupling reagent and coupled to the deprotected amine on the resin.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected, and purified by reverse-phase HPLC.

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_finalization Final Steps Resin Resin with Protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Resin Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Washing2->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) of APyC-containing peptides.

Structural Insights from NMR and Molecular Dynamics

Extensive structural analysis of α/β-peptides containing APyC in a 1:1 alternating pattern with D-alanine has revealed the formation of a stable 9/11-helical structure.[4] This conformation is characterized by a combination of 9-membered and 11-membered intramolecular hydrogen bonds. NMR spectroscopy and molecular dynamics simulations have shown that the pyran ring oxygen of the preceding APyC residue can engage in an electrostatic interaction with the amide proton of the following D-alanine residue, further stabilizing this unique helical fold.[4]

Helix_Stabilization cluster_helix Stabilization of the 9/11-Helix HBond Intramolecular Hydrogen Bonds (9- and 11-membered rings) StableHelix Stable 9/11-Helical Conformation HBond->StableHelix Electrostatic Electrostatic Interaction (Pyran Oxygen and Amide Proton) Electrostatic->StableHelix

Sources

A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid Derivatives in the Context of Gout Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-aminotetrahydro-2H-pyran-3-carboxylic acid scaffold is an intriguing, conformationally constrained heterocyclic system that holds significant promise in medicinal chemistry. Its rigid framework, bearing both a crucial amino group and a carboxylic acid moiety, presents a unique three-dimensional arrangement of functional groups ideal for targeted interactions with biological macromolecules. While comprehensive Structure-Activity Relationship (SAR) studies on this specific scaffold remain nascent in publicly accessible literature, its classification as a potential anti-gout agent directs our investigation towards the key molecular targets in gout pathology.[1]

This guide will provide a comparative analysis of this compound derivatives, contextualized within the broader landscape of anti-gout therapeutics. By examining the SAR of established drugs and investigational compounds targeting xanthine oxidase (XO) and urate transporter 1 (URAT1), we will extrapolate a prospective SAR framework for the title scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both a review of the field and a forward-looking perspective on the potential of this novel chemical entity.

The Molecular Battleground of Gout: Key Therapeutic Targets

Gout is a debilitating form of inflammatory arthritis triggered by the deposition of monosodium urate crystals in the joints, a consequence of hyperuricemia (elevated uric acid levels in the blood).[2] The therapeutic strategy for managing gout primarily revolves around two key mechanisms: reducing the production of uric acid and enhancing its excretion.[2][3] These strategies are centered on the inhibition of two principal proteins:

  • Xanthine Oxidase (XO): This enzyme plays a pivotal role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4][5] Inhibition of XO directly curtails the production of uric acid.

  • Urate Transporter 1 (URAT1): Located in the proximal tubules of the kidneys, URAT1 is a key transporter responsible for the reabsorption of uric acid from the filtrate back into the bloodstream.[6][7] Blocking URAT1 activity promotes the renal excretion of uric acid, thereby lowering serum levels.

A successful anti-gout agent should ideally exhibit potent and selective inhibition of one or both of these targets. The following sections will delve into the SAR of known inhibitors for these targets to build a foundation for our comparative analysis.

Comparative SAR Analysis of Established Anti-Gout Agents

A thorough understanding of the SAR of existing drugs provides a critical roadmap for the design of novel inhibitors. The following is a comparative analysis of prominent scaffolds targeting XO and URAT1.

Xanthine Oxidase Inhibitors: A Diversity of Scaffolds

The development of XO inhibitors has evolved from purine analogs to a variety of non-purine scaffolds, each with a distinct SAR profile.[4][5][8]

Table 1: Comparative Activity of Xanthine Oxidase Inhibitors with Diverse Scaffolds

CompoundScaffoldKey Structural FeaturesIC₅₀ (µM)Reference
AllopurinolPyrazolopyrimidinePurine analog, mimics hypoxanthine3.0[5]
FebuxostatThiazolecarboxylic acidNon-purine, flexible structure0.015[4]
TopiroxostatPyridinoneNon-purine, distinct heterocyclic core0.057[4]
Compound 29 ChalconeOpen-chain polyphenol0.9[5]
Compound 33 AnthraquinoneFused aromatic system with amino acid conjugate2.9[5]

The SAR of XO inhibitors reveals several key principles:

  • Mimicry of the Natural Substrate: Allopurinol's efficacy stems from its structural similarity to hypoxanthine, allowing it to bind to the active site of XO.[5]

  • Exploitation of the Molybdenum-Pterin Center: Febuxostat and other non-purine inhibitors interact with the molybdenum center and surrounding amino acid residues in the enzyme's active site. The carboxylic acid group is often a key pharmacophore for this interaction.[4]

  • Hydrophobic Interactions: The lipophilic pockets within the XO active site can be exploited by aromatic and aliphatic moieties to enhance binding affinity, as seen with the diverse scaffolds in Table 1.

URAT1 Inhibitors: Targeting Renal Urate Reabsorption

URAT1 inhibitors are characterized by their ability to interfere with the urate transport mechanism in the kidneys. Lesinurad is a notable example that has served as a scaffold for the development of newer agents.[6][9]

Table 2: Comparative Activity of URAT1 Inhibitors

CompoundScaffoldKey Structural FeaturesIC₅₀ (µM)Reference
LesinuradTriazoleCentral triazole core with bromo-substituted naphthalene7.2[6]
Compound 1g N-(pyridin-3-yl) sulfonamideSulfonamide linker with pyridine and substituted phenyl rings0.032[6]
Compound 20 1H-Imidazole[4,5-b]pyridineFused heterocyclic core with cyclopropylnaphthalene1.6[6]
BenzbromaroneBenzofuranHalogenated benzofuran coreSubmicromolar[7]

The SAR of URAT1 inhibitors highlights the following:

  • Carboxylic Acid Bioisosteres: Many URAT1 inhibitors possess a carboxylic acid group or a bioisosteric equivalent, which is crucial for interacting with the transporter.

  • Hydrophobic Moieties: Large, hydrophobic groups, such as the naphthalene ring in lesinurad and its analogs, are important for occupying a hydrophobic pocket in the transporter.

  • Specific Substitution Patterns: The position and nature of substituents on the aromatic rings can dramatically influence potency, as seen in the development of highly potent analogs like compound 1g .[6]

Prospective SAR of this compound Derivatives as Anti-Gout Agents

Based on the established SAR principles for XO and URAT1 inhibitors, we can now propose a hypothetical SAR study for the this compound scaffold. The core structure possesses both a carboxylic acid and an amino group, which can be strategically modified to target either XO or URAT1, or potentially both.

Hypothetical Modifications and Predicted Outcomes

The following diagram outlines a proposed SAR exploration, starting from the core scaffold.

SAR_Hypothesis cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_targets Predicted Activity Core This compound R1 R1: Substitution on the Amino Group Core->R1 Derivatization R2 R2: Esterification/Amidation of the Carboxylic Acid Core->R2 Derivatization R3 R3: Substitution on the Tetrahydropyran Ring Core->R3 Derivatization XO_inhibition Xanthine Oxidase Inhibition R1->XO_inhibition Large aromatic/heterocyclic groups (e.g., substituted phenyl, naphthyl) URAT1_inhibition URAT1 Inhibition R1->URAT1_inhibition Hydrophobic groups with specific linkers (e.g., sulfonamides) R2->XO_inhibition Bioisosteric replacement (e.g., tetrazole) R2->URAT1_inhibition Pro-drug strategy to improve PK/PD R3->XO_inhibition Introduction of hydrophobic groups to probe binding pocket R3->URAT1_inhibition Conformational restriction to enhance selectivity Dual_inhibition Dual XO/URAT1 Inhibition XO_inhibition->Dual_inhibition URAT1_inhibition->Dual_inhibition

Caption: Proposed SAR exploration for this compound derivatives.

Key Hypotheses:

  • Substitution on the Amino Group (R¹): This is likely the most critical position for introducing diversity and targeting specific interactions.

    • For XO Inhibition: Attaching various substituted aromatic or heteroaromatic rings could mimic the interactions of non-purine inhibitors like febuxostat. The goal would be to occupy the hydrophobic channels leading to the molybdenum center.

    • For URAT1 Inhibition: Introducing larger hydrophobic moieties, potentially via a sulfonamide or amide linker, could enhance binding to the transporter, similar to the strategy that led to highly potent URAT1 inhibitors.[6]

  • Modification of the Carboxylic Acid (R²):

    • Bioisosteric Replacement: Converting the carboxylic acid to a tetrazole or other acidic bioisostere could modulate the pKa and improve pharmacokinetic properties while maintaining the key interaction with the target.

    • Esterification/Amidation: This would likely lead to a loss of activity if the free carboxylic acid is essential for binding. However, it could be a viable pro-drug strategy to improve oral bioavailability.

  • Substitution on the Tetrahydropyran Ring (R³):

    • Probing Binding Pockets: Introducing small alkyl or halogen substituents at various positions on the pyran ring could provide insights into the steric and electronic requirements of the binding sites of both XO and URAT1.

    • Conformational Locking: Strategic substitutions could further rigidify the ring system, potentially leading to increased potency and selectivity for one target over the other.

Experimental Protocols

To systematically investigate the SAR of this scaffold, robust synthetic and analytical methods are essential.

General Synthesis of the this compound Core

A potential synthetic route to the core scaffold is outlined below. This is a generalized procedure, and specific conditions may need to be optimized.

Synthesis_Workflow start Tetrahydro-4H-pyran-4-one step1 Strecker Synthesis (KCN, NH4Cl) start->step1 intermediate1 5-Amino-tetrahydropyran-4-carbonitrile step1->intermediate1 step2 Acid Hydrolysis (e.g., HCl, H2O, heat) intermediate1->step2 product This compound step2->product

Caption: A plausible synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Strecker Synthesis:

    • To a solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium chloride.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product, 5-amino-tetrahydropyran-4-carbonitrile, with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Acid Hydrolysis:

    • To the crude 5-amino-tetrahydropyran-4-carbonitrile, add a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 12-24 hours.

    • Monitor the disappearance of the nitrile peak by IR spectroscopy.

    • Cool the reaction mixture to room temperature and adjust the pH to isoelectric point using a suitable base (e.g., sodium hydroxide or an ion-exchange resin).

    • The product, this compound, will precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Bioassays for Anti-Gout Activity

1. Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the XO-catalyzed oxidation of xanthine to uric acid, which can be monitored spectrophotometrically.[10][11]

  • Materials:

    • Xanthine oxidase (from bovine milk or human source)

    • Xanthine

    • Phosphate buffer (pH 7.5)

    • Test compounds dissolved in DMSO

    • Allopurinol (positive control)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • In a 96-well plate, add phosphate buffer, xanthine oxidase solution, and various concentrations of the test compound (or DMSO for the negative control, and allopurinol for the positive control).

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine stock solution to all wells.

    • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) every minute for 10-15 minutes.

    • Calculate the rate of uric acid formation (the change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. URAT1 Inhibition Assay

This cell-based assay measures the uptake of radiolabeled uric acid into cells expressing the URAT1 transporter.[6]

  • Materials:

    • HEK293 cells stably transfected with human URAT1 (hURAT1)

    • [¹⁴C]-Uric acid

    • Hanks' Balanced Salt Solution (HBSS)

    • Test compounds dissolved in DMSO

    • Benzbromarone or lesinurad (positive control)

    • Scintillation counter

  • Procedure:

    • Culture the hURAT1-expressing HEK293 cells in 24-well plates until confluent.

    • Wash the cells with HBSS.

    • Pre-incubate the cells with various concentrations of the test compound (or DMSO for the negative control, and a known inhibitor for the positive control) in HBSS for 10-15 minutes at 37°C.

    • Add [¹⁴C]-uric acid to each well and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells with ice-cold HBSS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Determine the percentage of inhibition of uric acid uptake for each concentration of the test compound.

    • Calculate the IC₅₀ value.

Conclusion

The this compound scaffold represents an underexplored area with significant potential for the development of novel anti-gout therapeutics. While direct SAR studies on this specific scaffold are not yet prevalent in the literature, a comparative analysis of existing xanthine oxidase and URAT1 inhibitors provides a strong foundation for a rational drug design strategy. The proposed hypothetical SAR study, focusing on systematic modifications of the amino and carboxylic acid functionalities, as well as the pyran ring, offers a clear path forward for researchers in this field. The detailed synthetic and bioassay protocols provided in this guide are intended to facilitate the initiation of such studies. It is our expert opinion that a focused investigation into the derivatization of this scaffold could lead to the discovery of potent and selective modulators of uric acid levels, ultimately contributing to the development of next-generation therapies for gout.

References

  • Li, Y., et al. (2013). Virtual and in vitro bioassay screening of phytochemical inhibitors from flavonoids and isoflavones against xanthine oxidase and cyclooxygenase-2 for gout treatment. Chemical Biology & Drug Design, 81(5), 639-648. Available from: [Link]

  • Zhao, Y., et al. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules, 26(16), 4785. Available from: [Link]

  • Li, Y., et al. (2013). Virtual and In Vitro Bioassay Screening of Phytochemical Inhibitors from Flavonoids and Isoflavones Against Xanthine Oxidase and Cyclooxygenase-2 for Gout Treatment. Request PDF. Available from: [Link]

  • Fais, A., et al. (2019). Inhibitors of Xanthine Oxidase: Scaffold Diversity and Structure-Based Drug Design. ChemMedChem, 14(7), 714-743. Available from: [Link]

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A Comparative Guide to the Conformational Analysis of Cyclic β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Cyclic β-Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise conformational control is paramount. Cyclic β-amino acids have emerged as a compelling class of building blocks for peptidomimetics and other bioactive molecules. Their inherent structural rigidity, a direct consequence of the cycloalkane ring fused to the β-amino acid backbone, provides a powerful tool to constrain the conformational freedom of peptides and small molecules. This pre-organization can lead to enhanced binding affinity, improved metabolic stability, and increased selectivity for biological targets. Understanding the nuanced conformational preferences of these cyclic systems is therefore not merely an academic exercise but a critical step in the rational design of next-generation therapeutics.

This guide provides a comparative conformational analysis of cyclic β-amino acids with varying ring sizes—from the highly strained cyclopropane to the flexible cyclohexane. We will delve into the key experimental and computational techniques employed to elucidate their three-dimensional structures, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural properties of cyclic β-amino acids in their work.

The Impact of Ring Size on Conformational Preferences

The conformational landscape of a cyclic β-amino acid is fundamentally dictated by the size of the incorporated cycloalkane ring. The interplay of angle strain, torsional strain, and transannular interactions governs the preferred puckering of the ring and the orientation of the amino and carboxylic acid substituents.

  • Cyclopropane β-amino acids: The rigid, planar nature of the cyclopropane ring severely restricts conformational flexibility. The C-C-C bond angles are compressed to approximately 60°, leading to significant angle strain.[1] This high degree of strain makes these systems less common but conformationally well-defined.

  • Cyclobutane β-amino acids: To alleviate some of the torsional strain inherent in a planar structure, cyclobutane rings adopt a puckered or "butterfly" conformation.[2][3] This puckering results in two distinct substituent positions: axial and equatorial. The out-of-plane dihedral angle is typically around 25-30°.[3]

  • Cyclopentane β-amino acids: Cyclopentane rings are highly flexible and exist in a dynamic equilibrium between two primary non-planar conformations: the "envelope" and the "twist".[2][3] These conformations relieve the torsional strain that would be present in a planar pentagon. The energy barrier between these forms is low, allowing for rapid interconversion at room temperature.[2]

  • Cyclohexane β-amino acids: Cyclohexane derivatives predominantly adopt the strain-free "chair" conformation.[4] In this arrangement, all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all C-H bonds on adjacent carbons are perfectly staggered, minimizing both angle and torsional strain.[4] Substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to avoid 1,3-diaxial interactions.[5]

Experimental Techniques for Conformational Elucidation

A multi-faceted experimental approach is essential for a comprehensive understanding of the conformational behavior of cyclic β-amino acids. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformations

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic and time-averaged structures that are often more biologically relevant than static solid-state structures.

Key NMR Parameters for Conformational Analysis:

  • 3J-Coupling Constants and the Karplus Equation: The vicinal coupling constant (3J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[6] For cyclic β-amino acids, the 3JHα-Hβ coupling constants are particularly informative for determining the relative orientation of the protons on the Cα-Cβ bond, which in turn defines the backbone torsion angle θ (theta).

  • Nuclear Overhauser Effect (NOE): Through-Space Correlations: The NOE is a phenomenon that arises from the through-space dipolar coupling between protons that are in close proximity (typically < 5 Å).[7] Two-dimensional NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are invaluable for identifying protons that are close to each other in space, providing crucial distance restraints for structure calculation.[7][8] For instance, the presence of a strong NOE between a proton on the ring and a backbone amide proton can define the orientation of the ring relative to the peptide backbone.

  • Chemical Shifts: The chemical shifts of protons, particularly the Hα protons, can be indicative of the local secondary structure.[8] For example, a downfield shift of Hα resonances can suggest the presence of β-sheet-like structures.[8]

Experimental Protocol: 2D NMR for Conformational Analysis of a Cyclic β-Amino Acid-Containing Peptide
  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O to observe amide protons) to a concentration of 1-5 mM.[9]

    • Transfer the solution to a high-quality 5 mm NMR tube.[8]

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) 1H NMR spectrum to assess sample purity and concentration.

    • Perform a series of two-dimensional (2D) NMR experiments at a constant temperature (e.g., 298 K):

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue). A mixing time of 60-80 ms is typically used.[10]

      • NOESY or ROESY: To identify through-space correlations. For small to medium-sized peptides (MW < 2000 Da), ROESY is often preferred to avoid zero-crossings of the NOE.[7] A mixing time of 200-300 ms is a good starting point.[7]

      • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

      • 1H-15N HSQC (if 15N-labeled): To observe the amide protons and their attached nitrogens.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all the proton and carbon resonances to their respective amino acid residues. The sequential assignment of residues in a peptide is achieved by identifying NOEs between the amide proton of one residue and the Hα proton of the preceding residue (dαN(i, i+1)) in the NOESY/ROESY spectrum.[10]

    • Extraction of Structural Restraints:

      • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain NOE intensities, which can be converted into upper distance bounds (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å, respectively).[9]

      • Measure the 3JHα-Hβ coupling constants from the 1D or high-resolution 2D spectra. Use the Karplus equation to translate these values into dihedral angle restraints.

  • Structure Calculation:

    • Use the derived distance and dihedral angle restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental data.

NMR_Workflow

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the crystalline state. While it does not provide information about dynamic processes in solution, it offers precise bond lengths, bond angles, and torsion angles, which are invaluable for benchmarking computational methods and understanding the intrinsic conformational preferences of the molecule. A comparative analysis of crystal structures of different cyclic β-amino acids can reveal how the ring size and substitution pattern influence the solid-state packing and molecular geometry.[11]

Computational Methods: In Silico Exploration of the Conformational Space

Computational chemistry provides a powerful suite of tools to complement experimental data and to explore the conformational landscape of cyclic β-amino acids in silico.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is particularly useful for:

  • Geometry Optimization: Finding the lowest energy conformation (or multiple low-energy conformers) of a molecule.

  • Energy Calculations: Determining the relative energies of different conformers to predict their populations.

  • Calculation of NMR Parameters: Predicting NMR chemical shifts and coupling constants that can be compared with experimental data.

Protocol: DFT Geometry Optimization of a Cyclic β-Amino Acid
  • Build the Initial Structure: Use a molecular builder to construct a 3D model of the cyclic β-amino acid.

  • Choose a Functional and Basis Set: Select an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger for higher accuracy).[12]

  • Perform Geometry Optimization: Run a geometry optimization calculation to find the minimum energy structure. This involves iteratively calculating the forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Conformational Search (Optional): For flexible molecules, perform a systematic or stochastic conformational search to identify other low-energy conformers.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecule's behavior over time, allowing for the exploration of conformational changes and the sampling of the conformational space in a simulated environment (e.g., in a box of water molecules to mimic solution).[13] This technique is particularly useful for:

  • Studying Conformational Dynamics: Observing how the molecule transitions between different conformations.

  • Calculating Free Energy Landscapes: Determining the relative populations of different conformational states.

  • Refining NMR Structures: Using the experimental restraints in combination with a force field to generate a dynamic ensemble of structures.

Protocol: MD Simulation of a Peptide Containing a Cyclic β-Amino Acid
  • Prepare the Initial Structure: Start with a reasonable 3D structure of the peptide, either from a crystal structure, an NMR-derived model, or a built structure.

  • Choose a Force Field: Select a suitable force field for peptides (e.g., AMBER, CHARMM, GROMOS).[14]

  • Solvation: Place the peptide in a box of explicit solvent molecules (e.g., TIP3P water).

  • Ionization and Neutralization: Add ions to mimic the desired ionic strength and to neutralize the system.

  • Minimization: Perform energy minimization to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide atoms. Then, release the restraints and continue equilibration until the system properties (e.g., temperature, pressure, density) are stable.[15]

  • Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the relevant conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to identify populated conformations, calculate structural parameters (e.g., dihedral angles, RMSD), and generate a representative ensemble of structures.

MD_Workflow

Comparative Data: Dihedral Angle Preferences

The backbone of a β-amino acid is defined by three torsion angles: φ (phi), θ (theta), and ψ (psi). The cyclic constraint significantly restricts the allowed values for these angles. The following table summarizes the typical backbone dihedral angles for different cyclic β-amino acids based on crystallographic data and computational studies.

Ring SizeCyclic β-Amino AcidTypical φ (°)Typical θ (°)Typical ψ (°)Dominant Conformation
4cis-ACBC-140 to -16080 to 100-100 to -120Puckered
4trans-ACBC-140 to -160-80 to -100-100 to -120Puckered
5cis-ACPC-150 to -17060 to 80-90 to -110Envelope/Twist
5trans-ACPC-150 to -170-140 to -16080 to 100Envelope/Twist
6cis-ACHC-160 to -18050 to 70-80 to -100Chair
6trans-ACHC-160 to -180-160 to -18070 to 90Chair

Note: These values are approximate and can vary depending on the substitution pattern and the local environment. ACBC = aminocyclobutanecarboxylic acid, ACPC = aminocyclopentanecarboxylic acid, ACHC = aminocyclohexanecarboxylic acid.

Conclusion: An Integrated Approach to Conformational Analysis

The conformational analysis of cyclic β-amino acids is a critical endeavor for the rational design of novel therapeutics. A comprehensive understanding of their structural preferences requires an integrated approach that combines the strengths of experimental techniques and computational methods. NMR spectroscopy provides invaluable information about the dynamic behavior of these molecules in solution, while X-ray crystallography offers a high-resolution snapshot of their solid-state conformations. DFT calculations and MD simulations complement these experimental techniques by providing detailed energetic and dynamic insights into the conformational landscape.

By carefully considering the interplay of ring size, stereochemistry, and local environment, researchers can harness the conformational constraining power of cyclic β-amino acids to design molecules with improved pharmacological properties. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and drug developers working at the forefront of this exciting field.

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  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

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  • Vibrational spectroscopy and DFT calculations of di-amino acid cyclic peptides. Part I: cyclo(Gly-Gly), cyclo(L-Ala-L-Ala) and cyclo(L-Ala-Gly) in the solid state and in aqueous solution. Journal of Raman Spectroscopy. [Link]

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The Enigmatic Efficacy of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid: A Comparative Guide to its Potential in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the exploration of novel molecular scaffolds is paramount to identifying next-generation therapeutics. 3-Aminotetrahydro-2H-pyran-3-carboxylic acid, a cyclic β-amino acid derivative, presents a compelling yet uncharacterized profile for enzyme inhibition. While direct efficacy data for this specific molecule remains elusive in public-domain literature, its constituent parts—the tetrahydropyran ring and the constrained amino acid backbone—are hallmarks of successful inhibitors across diverse enzyme families.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of this compound. We will dissect its structural rationale for enzyme targeting, present comparative data from established inhibitors sharing similar motifs, and provide detailed experimental protocols for a robust assessment of its efficacy.

The Structural Rationale: A Scaffold with Precedent

The promise of this compound as an enzyme inhibitor is rooted in two key structural features:

  • The Tetrahydropyran (THP) Ring: This saturated heterocyclic moiety is a bioisostere of cyclohexane and is prevalent in numerous approved drugs.[1] The oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions within an enzyme's active site.[1] Its rigid conformation can also confer favorable entropic properties upon binding.

  • Cyclic β-Amino Acid Core: The constrained cyclic structure of this non-proteinogenic amino acid can induce specific secondary structures in peptidomimetics and enhance metabolic stability.[2][3] This conformational rigidity is a key attribute in designing potent and selective enzyme inhibitors.

Given these features, we can hypothesize potential enzyme targets where this scaffold may exhibit inhibitory activity.

Potential Enzyme Targets and Comparative Analysis

Based on the prevalence of the tetrahydropyran and cyclic amino acid motifs in known inhibitors, we have identified several high-priority enzyme classes for evaluating this compound.

Transaminases: GABA Aminotransferase (GABA-T) and Ornithine Aminotransferase (OAT)

Rationale: GABA-T and OAT are critical enzymes in neurotransmitter and amino acid metabolism, respectively.[4][5] Their inhibitors are valuable for treating neurological disorders like epilepsy and certain cancers.[6][7] Notably, several potent inhibitors of these enzymes are cyclic amino acid analogs.

Comparative Inhibitors:

InhibitorTarget Enzyme(s)IC50/KiMechanism of Action
Vigabatrin GABA-T-Irreversible inhibitor, forms a covalent adduct with the enzyme.[6][8][9][10]
Gabaculine GABA-T, OATKi = 2.9 μM (GABA-T)Irreversible inhibitor, forms a stable aromatic adduct with the PLP cofactor.[11][12][13]
Aminooxyacetic acid GABA-TIC50 = 2.7 μMNon-specific enzyme inhibitor.[14]
(1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) GABA-AT-Potent inactivator.

Note: IC50 and Ki values can vary based on assay conditions.

The structural similarity of this compound to GABA suggests it could act as a substrate analog for GABA-T. Its cyclic nature might confer a binding advantage similar to gabaculine.

Other Promising Targets
  • UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC): An essential enzyme in Gram-negative bacteria, making it a key antibacterial target. Some tetrahydropyran-based hydroxamates are potent LpxC inhibitors.[15]

  • HIV Protease: A critical enzyme for viral replication. The tetrahydropyran ring has been incorporated into potent HIV protease inhibitors to enhance binding interactions.

  • Dipeptidyl Peptidase IV (DPP-4): A target for type 2 diabetes treatment. Highly functionalized tetrahydropyran derivatives have been developed as DPP-4 inhibitors.

A Proposed Workflow for Efficacy Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's enzyme inhibition potential.

Caption: A stepwise approach to characterizing the enzyme inhibition profile of a novel compound.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for assessing the inhibitory activity of this compound against our primary hypothesized targets.

Protocol 1: GABA Aminotransferase (GABA-T) Inhibition Assay

This protocol is adapted from established coupled-enzyme assays.[16][17][18]

Principle: The activity of GABA-T is measured by quantifying the production of NADPH in a coupled reaction with succinic semialdehyde dehydrogenase (SSADH). The rate of NADPH formation, monitored by the increase in absorbance at 340 nm, is directly proportional to GABA-T activity.

Materials:

  • Purified GABA-T (e.g., from porcine brain)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NADP+

  • This compound (test inhibitor)

  • Vigabatrin or Gabaculine (positive control inhibitor)

  • Potassium pyrophosphate buffer (pH 8.5)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO), and then dilute to final concentrations in the assay buffer.

  • Assay Mixture: In each well of the 96-well plate, prepare the assay mixture containing GABA, NADP+, α-ketoglutarate, and SSADH in potassium pyrophosphate buffer.

  • Inhibitor Addition: Add various concentrations of the test compound, control inhibitor, or vehicle control to the appropriate wells.

  • Enzyme Initiation: Initiate the reaction by adding a pre-determined concentration of GABA-T to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every minute for 30-60 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.

Caption: Workflow for the GABA-T coupled-enzyme inhibition assay.

Protocol 2: Ornithine Aminotransferase (OAT) Inhibition Assay

This protocol utilizes a sensitive ninhydrin-based colorimetric method.[19][20][21]

Principle: OAT catalyzes the conversion of ornithine to Δ1-pyrroline-5-carboxylate (P5C). P5C reacts with ninhydrin under acidic conditions to produce a colored product that can be quantified by measuring its absorbance at 510 nm.

Materials:

  • Purified OAT

  • L-ornithine (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • This compound (test inhibitor)

  • Gabaculine (positive control inhibitor)

  • Potassium pyrophosphate buffer (pH 8.0)

  • Perchloric acid

  • Ninhydrin reagent

  • 96-well microplate

  • Microplate reader capable of absorbance measurement at 510 nm

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, L-ornithine, α-ketoglutarate, PLP, and various concentrations of the test compound or controls.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes.

  • Enzyme Initiation: Start the reaction by adding OAT to each tube and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Color Development: Add the ninhydrin reagent and heat the mixture in a boiling water bath for 5 minutes.

  • Measurement: After cooling, transfer the samples to a 96-well plate and measure the absorbance at 510 nm.

  • Data Analysis: Construct a standard curve using known concentrations of P5C. Calculate the amount of P5C produced in each reaction and determine the percent inhibition and IC50 value for the test compound.

Protocol 3: General Fluorometric Assay for Protease/Deacetylase Inhibition (e.g., LpxC, DPP-4, HIV Protease)

Many commercial kits are available for these targets, typically employing a fluorogenic substrate.[1][2][3][22][23][24][25][26][27][28]

Principle: The enzyme cleaves a specific substrate, releasing a fluorescent molecule (e.g., aminomethylcoumarin - AMC, or through FRET). The increase in fluorescence is proportional to enzyme activity.

General Procedure:

  • Reagent Preparation: Reconstitute enzyme, substrate, and control inhibitors as per the manufacturer's instructions. Prepare serial dilutions of this compound.

  • Reaction Setup: In a black 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate for a short period to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic or endpoint mode.

  • Data Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

While this compound is a molecule of unknown biological activity, its structural features provide a strong rationale for its investigation as an enzyme inhibitor. The comparative data from established inhibitors and the detailed protocols provided in this guide offer a clear and scientifically rigorous path for its evaluation.

Should initial screens yield positive results, subsequent studies should focus on determining the mechanism of inhibition (e.g., competitive, non-competitive, irreversible), assessing selectivity against a panel of related enzymes, and ultimately, evaluating its efficacy in cell-based models. The journey from a promising scaffold to a validated lead compound is arduous, but the systematic approach outlined here provides the essential first steps for unlocking the potential of this compound.

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A Comparative Guide to the In Vitro Evaluation of Peptidomimetics Incorporating 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Stability and Potency Beyond Nature's Toolkit

Therapeutic peptides offer remarkable specificity and potency but are often handicapped by their inherent liabilities: poor metabolic stability and excessive conformational flexibility, which can lead to diminished receptor affinity and unpredictable pharmacokinetics. The field of peptidomimetics seeks to overcome these hurdles by introducing non-natural amino acids that impose specific structural constraints.[1] The incorporation of such building blocks can pre-organize a peptide into its bioactive conformation, enhancing binding affinity and simultaneously shielding the peptide backbone from proteolytic degradation.[2][3]

This guide focuses on the in vitro evaluation of peptidomimetics containing 3-Aminotetrahydro-2H-pyran-3-carboxylic acid (Atc) , a conformationally constrained α-amino acid. Its saturated heterocyclic structure introduces a rigid pyran ring directly into the peptide backbone. This guide provides a framework for objectively comparing the performance of an Atc-containing peptidomimetic against its native counterpart and a classic proline-substituted analog, supported by detailed experimental protocols and comparative data analysis.

Section 1: The Strategic Role of this compound (Atc) in Design

The central hypothesis for incorporating Atc is that its rigid ring structure will confer superior properties compared to both the flexible native peptide and other types of constrained residues like proline. The pyran ring restricts the main-chain dihedral angles (φ/ψ), reducing the entropic penalty upon binding to a target receptor.[4] Furthermore, the steric bulk of the ring can act as a shield, hindering the approach of proteases that would otherwise cleave adjacent peptide bonds.

Below is a conceptual illustration of how Atc is incorporated into a peptide chain, replacing a native amino acid like Alanine.

Caption: Incorporation of Atc replaces the α-carbon and side chain with a rigid pyran ring.

Section 2: The In Vitro Evaluation Cascade: A Comparative Workflow

To rigorously assess the impact of Atc incorporation, a multi-assay cascade is essential. We will evaluate three hypothetical peptides targeting a G-protein coupled receptor (GPCR):

  • PEPTIDE-NAT: The native bioactive peptide.

  • PEPTIDE-PRO: The native peptide with a strategic substitution to Proline, a well-known turn-inducer.

  • PEPTIDE-ATC: The native peptide with the same position substituted with Atc.

The evaluation workflow is designed to move from molecular interaction to functional cellular response and finally to metabolic stability.

G start Peptide Synthesis & Purification (PEPTIDE-NAT, PEPTIDE-PRO, PEPTIDE-ATC) spr Assay 1: Target Binding Affinity (Surface Plasmon Resonance) start->spr func Assay 2: FunctionalPotency (Cell-Based Reporter Assay) start->func stab Assay 3: Metabolic Stability (Human Plasma Stability) start->stab data Data Synthesis & Comparative Analysis spr->data func->data stab->data conclusion Performance Conclusion data->conclusion cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Peptide Peptidomimetic (Agonist) Receptor GPCR Peptide->Receptor G_Protein G Protein Activation Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP Increase AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Reporter Luciferase Gene Expression CREB->Reporter

Caption: Simplified GPCR signaling pathway leading to reporter gene expression.

Detailed Experimental Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing the target GPCR and the CRE-luciferase reporter construct into 96-well white plates at a density of 20,000 cells/well. Incubate for 24 hours.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of each peptide in serum-free media.

  • Cell Treatment: Remove the culture media and add the peptide dilutions to the cells. Include a "vehicle only" control (negative) and a "max signal" control using a known agonist (positive).

  • Incubation: Incubate the plates for 6 hours at 37°C to allow for receptor activation and reporter gene expression.

  • Signal Detection: Add a luciferase substrate solution (e.g., ONE-Glo™) to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data with the vehicle control as 0% activation and the max signal control as 100% activation. Plot the normalized response versus the log of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Data Presentation: Comparative Functional Potency

PeptideEC₅₀ (nM) Rationale for Expected Outcome
PEPTIDE-NAT 55.7 Correlates with its moderate binding affinity.
PEPTIDE-PRO 31.2 Improved binding translates to improved functional potency.
PEPTIDE-ATC 4.5 Superior binding affinity translates directly to significantly higher potency in a cellular context.
Assay 3: Metabolic Stability in Human Plasma

Expertise & Causality: A key driver for using constrained amino acids is to enhance resistance to proteolysis. [5]This assay directly measures the peptide's stability in a biologically relevant matrix containing a host of proteases. The degradation rate is measured over time, and the half-life (t₁/₂) is calculated. A longer half-life is desirable for a therapeutic candidate.

Detailed Experimental Protocol:

  • Reaction Setup: Thaw pooled human plasma and bring to 37°C. In a microcentrifuge tube, add the test peptide to the plasma to a final concentration of 10 µM.

  • Time-Course Incubation: Incubate the mixture in a 37°C water bath.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma/peptide mixture.

  • Quenching: Immediately quench the enzymatic activity by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This step precipitates the plasma proteins.

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS. Quantify the peak area of the parent peptide relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of peptide remaining versus time. The slope of the linear regression of this plot is the degradation rate constant (k). Calculate the half-life using the formula: t₁/₂ = 0.693 / k.

Data Presentation: Comparative Plasma Stability

PeptideHalf-Life (t₁/₂) in Human Plasma (min) Rationale for Expected Outcome
PEPTIDE-NAT < 10 The flexible, natural sequence is rapidly recognized and cleaved by plasma proteases.
PEPTIDE-PRO ~ 25 The proline kink provides moderate steric hindrance, slowing degradation.
PEPTIDE-ATC > 120 The rigid pyran ring effectively shields nearby peptide bonds from protease access, dramatically increasing stability.

Section 4: Synthesizing the Data - A Performance Verdict

ParameterPEPTIDE-NAT (Baseline)PEPTIDE-PRO (Incremental Improvement)PEPTIDE-ATC (Superior Performance)
Binding Affinity (KD) 33.3 nM19.4 nM3.2 nM
Functional Potency (EC₅₀) 55.7 nM31.2 nM4.5 nM
Plasma Stability (t₁/₂) < 10 min~ 25 min> 120 min

The synthesized data clearly demonstrates the significant advantages conferred by the incorporation of this compound. The Atc modification led to a ~10-fold increase in binding affinity and a ~12-fold increase in functional potency compared to the native peptide. Most critically, it transformed a metabolically labile peptide (t₁/₂ < 10 min) into a highly stable one (t₁/₂ > 120 min). While the proline substitution offered modest gains, the Atc building block provided a dramatic and multi-faceted improvement in the key in vitro parameters that are predictive of a successful therapeutic candidate.

Conclusion

The in vitro evaluation cascade presented here provides a robust framework for quantifying the benefits of incorporating novel, conformationally constrained amino acids like this compound. The experimental evidence strongly suggests that Atc is a superior building block for engineering peptidomimetics, delivering substantial improvements in target affinity, functional potency, and, most importantly, metabolic stability. This strategic modification is a powerful tool for researchers and drug developers aiming to translate the promise of peptide therapeutics into viable clinical candidates.

References

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A Structural and Functional Showdown: 3-Aminotetrahydropyran vs. 3-Aminocyclohexane Carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the selection of a scaffold is a critical decision that profoundly influences the developability of a drug candidate. The three-dimensional arrangement of atoms dictates not only the affinity for a biological target but also the all-important absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth structural and functional comparison of two popular saturated scaffolds: 3-aminotetrahydropyran and 3-aminocyclohexane carboxylic acid. By examining their conformational intricacies, physicochemical attributes, and impact on drug-like properties, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection.

Introduction: The Allure of Saturated Scaffolds

The drive to improve the developability of drug candidates has led to a renaissance in the use of saturated ring systems. These three-dimensional scaffolds offer a departure from the flat, often metabolically labile aromatic rings that have historically dominated medicinal chemistry. Saturated rings, such as tetrahydropyran and cyclohexane, provide a rigid framework to orient functional groups in precise spatial arrangements, enhancing target engagement while often improving physicochemical properties like solubility.[1]

This guide focuses on two key building blocks: 3-aminotetrahydropyran, a heterocyclic amine, and 3-aminocyclohexane carboxylic acid, a carbocyclic β-amino acid. While both feature a six-membered ring and a crucial amino group for target interactions, the presence of an oxygen atom in the tetrahydropyran ring introduces significant structural and functional differences that can be strategically exploited in drug design.

Conformational Analysis: A Tale of Two Chairs

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt. Both tetrahydropyran and cyclohexane rings predominantly exist in a chair conformation to minimize steric strain. However, the introduction of the heteroatom in 3-aminotetrahydropyran and the additional carboxylic acid group in 3-aminocyclohexane carboxylic acid influence their conformational equilibria.

3-Aminotetrahydropyran: The Anomeric Effect and Dipolar Interactions

The tetrahydropyran ring in 3-aminotetrahydropyran is conformationally mobile, existing in a rapid equilibrium between two chair forms. The orientation of the amino group, either axial or equatorial, is a key determinant of the molecule's interaction with its biological target.

In the absence of direct experimental NMR data for 3-aminotetrahydropyran, we can infer its conformational behavior from studies of similar systems. The presence of the oxygen atom introduces the anomeric effect, which can influence the preference of substituents at the C2 and C6 positions. For a 3-substituted tetrahydropyran, the conformational equilibrium will be governed by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino group and the ring oxygen.

Caption: Conformational equilibrium of 3-aminotetrahydropyran.

3-Aminocyclohexane Carboxylic Acid: The Dominance of Equatorial Substitution

For 3-aminocyclohexane carboxylic acid, the conformational landscape is dictated by the steric bulk of the amino and carboxylic acid groups. In both cis and trans isomers, the chair conformation where both substituents occupy equatorial positions is strongly favored to minimize 1,3-diaxial interactions.[2][3]

NMR studies on related disubstituted cyclohexanes have shown a strong preference for the diequatorial conformer.[4] This conformational rigidity can be advantageous in pre-organizing the molecule for binding to a target, but it also offers less conformational flexibility compared to the tetrahydropyran counterpart.

The cis and trans isomers of 3-aminocyclohexane carboxylic acid present distinct spatial arrangements of the functional groups, which can be critical for target recognition.

Caption: Favored diequatorial conformations of cis- and trans-3-aminocyclohexane carboxylic acid.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a scaffold are paramount to a drug's ADME profile. The introduction of the oxygen atom in the tetrahydropyran ring leads to notable differences in lipophilicity and polarity compared to the carbocyclic cyclohexane ring.

Property3-Aminotetrahydropyran (Predicted)3-Aminocyclohexane Carboxylic Acid (Predicted)Rationale for Difference
Molecular Weight 101.15 g/mol 143.18 g/mol Addition of a carboxylic acid group.
cLogP -0.3[5]-2.2[6]The zwitterionic nature of the amino acid significantly increases polarity.
Topological Polar Surface Area (TPSA) 35.3 Ų[5]63.3 Ų[6]The carboxylic acid group contributes significantly to the TPSA.
pKa (Basic) ~9.97[7]~10.7 (amine)The electron-withdrawing effect of the ring oxygen in THP may slightly lower the basicity of the amine compared to the cyclohexane.
pKa (Acidic) N/A~3.7 (acid)Presence of the carboxylic acid group.

Key Insights from Physicochemical Data:

  • Lipophilicity: As a general trend, the replacement of a methylene group in a cyclohexane with an oxygen atom to form a tetrahydropyran ring typically leads to a decrease in lipophilicity (LogP/LogD).[8] This can be advantageous for improving aqueous solubility and reducing off-target hydrophobic interactions. The predicted cLogP values support this, with 3-aminocyclohexane carboxylic acid being significantly more polar due to its zwitterionic character at physiological pH.

  • Polarity and Hydrogen Bonding: The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target or improving water solubility.[8] This is a key advantage over the purely hydrophobic cyclohexane ring. The higher TPSA of 3-aminocyclohexane carboxylic acid is primarily due to the carboxylic acid group.

  • Ionization: Both molecules possess a basic amino group that will be protonated at physiological pH. 3-Aminocyclohexane carboxylic acid also has an acidic carboxyl group, making it a zwitterionic compound. The pKa of the amino group is a critical parameter that can be modulated by the choice of the ring system.

Impact on Drug-like Properties and ADME Profile

The structural and physicochemical differences between these two scaffolds have profound implications for their performance in a drug discovery context.

Absorption and Distribution

The lower lipophilicity of the tetrahydropyran scaffold can be beneficial for oral absorption, as it can improve the balance between solubility and permeability.[8] However, the highly polar, zwitterionic nature of 3-aminocyclohexane carboxylic acid may limit its passive diffusion across biological membranes, potentially requiring active transport mechanisms.

The ability of the tetrahydropyran oxygen to engage in hydrogen bonding can also influence distribution, potentially reducing non-specific binding to plasma proteins and tissues.

Metabolism and Excretion

A significant advantage of incorporating a tetrahydropyran ring is the potential to block a site of metabolism. Cyclohexane rings are susceptible to oxidation by cytochrome P450 enzymes, which can lead to rapid clearance. The presence of the heteroatom in the tetrahydropyran ring can alter the metabolic profile, often leading to increased metabolic stability.[8]

Case Study: Gilteritinib - A Tetrahydropyran-Containing Kinase Inhibitor

Gilteritinib is an AXL receptor tyrosine kinase inhibitor that features a 3-aminotetrahydropyran moiety. This scaffold was likely chosen to optimize the ADME properties of the molecule, contributing to its oral bioavailability and favorable pharmacokinetic profile.[8]

Case Study: Gabapentin - A Cyclohexane Amino Acid Analog

While not a direct 3-amino derivative, Gabapentin is a widely used anticonvulsant drug that incorporates a cyclohexane ring with an aminomethyl and a carboxymethyl group.[9] Its zwitterionic nature at physiological pH necessitates active transport for absorption.[9] This highlights a potential challenge for drug candidates based on the 3-aminocyclohexane carboxylic acid scaffold.

Experimental Protocols

To provide a framework for the experimental validation of the properties discussed, the following are standard protocols for determining key physicochemical parameters.

Determination of LogP/LogD (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD).

  • Add a small aliquot of the stock solution to the biphasic system.

  • Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculate the LogP or LogD value using the formula: LogP/LogD = log10([Compound]octanol / [Compound]aqueous).[10]

Caption: Workflow for LogP/LogD determination.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a compound.

Protocol:

  • Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system).

  • Place the solution in a thermostated vessel equipped with a pH electrode and a stirrer.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point of the titration curve.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The choice between 3-aminotetrahydropyran and 3-aminocyclohexane carboxylic acid is a nuanced one that depends on the specific goals of the drug discovery program.

3-Aminotetrahydropyran is an attractive scaffold when seeking to:

  • Improve solubility and reduce lipophilicity compared to a carbocyclic analog.

  • Introduce a hydrogen bond acceptor to enhance target binding or improve physicochemical properties.

  • Block a potential site of metabolism and increase the metabolic stability of a lead compound.

3-Aminocyclohexane carboxylic acid may be preferred when:

  • A more rigid conformational presentation of the amino and carboxylic acid groups is desired.

  • The zwitterionic character can be exploited for specific interactions with the target or to modulate solubility.

  • Incorporation into peptides or peptidomimetics is the primary application.

Ultimately, the optimal scaffold is the one that best balances the competing demands of potency, selectivity, and drug-like properties. This guide provides a foundational understanding of the key structural and functional differences between these two valuable building blocks, empowering medicinal chemists to make more rational and data-driven decisions in their quest for novel therapeutics.

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Benchmarking 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Structural and Functional Analysis Against Key Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the strategic use of constrained amino acids is a cornerstone of rational design.[1][2][3][4] By reducing the conformational flexibility of a peptide, these non-canonical building blocks can pre-organize the molecule into its bioactive conformation, often leading to significant improvements in binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive benchmark of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid (AThpC), a novel constrained amino acid, against other widely utilized alternatives. We will explore the underlying principles, present robust experimental methodologies, and offer insights grounded in established scientific literature.

The Principle of Conformational Constraint: Why It Matters

Native peptides often suffer from poor pharmacokinetic profiles due to their inherent flexibility, which makes them susceptible to proteolytic degradation.[5][6] Conformational constraint limits the accessible torsional angles (phi, ψ) of the peptide backbone, effectively locking the peptide into a more rigid structure. This rigidity can enhance receptor binding by lowering the entropic penalty of association and can sterically shield cleavage sites from proteases, thereby increasing the peptide's in vivo half-life.[7] The choice of a specific constrained amino acid is therefore a critical design decision, dictating the resulting secondary structure and the spatial orientation of pharmacophoric side chains.[8]

An Introduction to this compound (AThpC)

AThpC is a Cα-tetrasubstituted α-amino acid featuring a tetrahydropyran ring. This cyclic structure imparts a high degree of rigidity. The oxygen atom within the pyran ring is a unique feature, acting as a potential hydrogen bond acceptor that can influence both local conformation and interactions with biological targets. Understanding its conformational propensities is key to unlocking its potential in peptidomimetic design.

A Comparative Framework: AThpC vs. The Field

To evaluate the utility of AThpC, we benchmark it against a selection of established constrained amino acids, each imposing distinct structural biases.

Table 1: Comparative Profile of Selected Constrained Amino Acids

Amino AcidAbbreviationKey Structural FeaturePrimary Conformational InfluenceKey Advantages & Applications
This compound AThpC Tetrahydropyran ring at CαInduces turn and helical structuresUnique H-bond acceptor, novel scaffold
α-Aminoisobutyric acidAibGem-dimethyl at CαStrong helical (3₁₀- and α-helix) propensityStabilizing helical structures, well-studied
ProlineProPyrrolidine ringInduces β-turns and kinks in the backboneFound in natural peptides, turn-inducer
(1S,2S)-2-Aminocyclopentane-1-carboxylic acidACPACyclopentane ring fused to backboneβ-strand mimicScaffolds for enzyme inhibitors
N-methylated Amino AcidsMe-XaaMethyl group on amide nitrogenReduces H-bond donation, promotes cis-amide bondsEnhances membrane permeability, protease resistance[4]

Experimental Benchmarking: From Structure to Stability

A robust evaluation requires a multi-pronged experimental approach to compare the structural and functional impact of incorporating these amino acids into a peptide sequence.

Conformational Analysis in Solution: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying peptide conformation and dynamics in solution, providing an atomic-resolution view in a physiologically relevant environment.[9][10][11]

Experimental Protocol: 2D NOESY for Dipeptide Conformational Analysis

  • Peptide Synthesis: Synthesize a series of capped dipeptides (e.g., Ac-Xaa-NHMe) where Xaa is AThpC and the other benchmark amino acids.

  • Sample Preparation: Dissolve each peptide in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) to a final concentration of ~5 mM.

  • Data Acquisition: On a high-field NMR spectrometer (≥600 MHz), acquire a suite of 2D spectra, including COSY, TOCSY, and most critically, a NOESY (or ROESY) experiment with a mixing time optimized (e.g., 150-300 ms) to detect key intramolecular proton-proton interactions.

  • Data Analysis & Interpretation:

    • Assign all proton resonances.

    • Analyze Nuclear Overhauser Effect (NOE) cross-peaks. The presence or absence of specific NOEs (e.g., between an α-proton and a neighboring amide proton) provides distance restraints (<5 Å) that define the peptide's folded state.

    • Compare the NOE patterns across the series. AThpC-containing peptides are expected to show a distinct set of NOEs indicative of a specific turn or helical structure, which can be contrasted with the well-known helical signature of Aib or the turn propensity of Proline.

Causality Behind the Choice: The NOESY experiment is chosen because it directly probes through-space proximity of protons, providing unambiguous evidence of the peptide's three-dimensional fold in solution.[12] Using a simple, capped dipeptide isolates the conformational effect of the constrained residue itself, removing confounding influences from other residues.

High-Resolution Solid-State Structure: X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's conformation in the solid state.[13] This data is invaluable for validating computational models and understanding precise bond angles and intramolecular interactions.

Experimental Workflow: Single Crystal X-ray Diffraction

Caption: Workflow for determining peptide conformation via X-ray crystallography.

Expert Insight: The crystal structure of a peptide containing AThpC would reveal the precise puckering of the tetrahydropyran ring and its influence on the backbone φ and ψ angles, providing a structural blueprint for its use in design. Comparing this to crystal structures of peptides with other constrained amino acids offers a direct, empirical basis for their conformational differences.[14][15]

In Silico Analysis: Computational Modeling

Computational modeling complements experimental data by exploring the full conformational energy landscape of a molecule, predicting low-energy states and rationalizing observed structures.[5][16][17]

Workflow: Conformational Energy Mapping

Caption: Computational workflow for generating a Ramachandran plot.

Interpretation: The Ramachandran plot for AThpC will show highly restricted "allowed" regions in the φ/ψ space compared to flexible amino acids like Alanine. Benchmarking these plots against those for Aib, Proline, and others provides a powerful predictive tool for how each residue will behave within a longer peptide sequence.[2]

Functional Impact: Proteolytic Stability Assay

A key desired outcome of using constrained amino acids is enhanced resistance to degradation by proteases.[7] An in vitro assay using plasma is a standard method to assess this.

Experimental Protocol: In Vitro Plasma Stability Assay

  • Preparation: Prepare stock solutions of the test peptides in a suitable buffer.

  • Incubation: Add a small volume of the peptide stock solution to fresh human plasma to a final concentration of ~10 µM. Incubate the mixture in a temperature-controlled shaker at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately quench the proteolytic activity in the aliquot by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid). This precipitates plasma proteins, including proteases.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentration of the remaining intact peptide.

  • Half-Life Calculation: Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the peptide's half-life (t₁/₂).

Trustworthiness of the Protocol: This protocol is self-validating. The t=0 time point serves as an internal standard for 100% peptide concentration. The use of LC-MS provides highly specific and sensitive quantification of the parent peptide, distinguishing it from any degradation products.[18][19] Comparing the calculated half-lives of peptides containing AThpC versus other amino acids provides a direct, quantitative measure of the stability they confer.

Synthesis and Conclusion

The practical utility of any non-canonical amino acid depends on its synthetic accessibility. While detailed routes are beyond this guide's scope, scalable syntheses for AThpC have been developed, making it an accessible building block for research and development.[20]

References

  • A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Methods in Molecular Biology. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. [Link]

  • Accurate de novo design of hyperstable constrained peptides. Nature. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. ResearchGate. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Oudce. [Link]

  • X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices. etd@IISc. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceutics. [Link]

  • Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Journal of Chemical Theory and Computation. [Link]

  • Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in Molecular Biosciences. [Link]

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands | Request PDF. ResearchGate. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules. [Link]

  • Development and Application of Computational Models for Peptide-Protein Complexes. DiVA portal. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Benchmarking of protein descriptor sets in proteochemometric modeling (part 2): modeling performance of 13 amino acid descriptor sets. Journal of Cheminformatics. [Link]

  • Stability of C1-15 and F2,5,12W modified peptides to proteases measured... ResearchGate. [Link]

  • Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. ACS Publications. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules. [Link]

  • Computational Protein Design Quantifies Structural Constraints on Amino Acid Covariation. PLOS Computational Biology. [Link]

  • X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. Journal of Biosciences. [Link]

  • This compound. Crysdot LLC. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Chemical Society Reviews. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the application of chemicals to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Aminotetrahydro-2H-pyran-3-carboxylic acid, a specialized heterocyclic amino acid derivative. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to empower researchers to manage chemical waste responsibly and effectively.

The fundamental principle of chemical waste management is that all waste is considered hazardous until proven otherwise. For a compound like this compound, which possesses both amine and carboxylic acid functional groups, careful characterization and handling are essential. While a specific Safety Data Sheet (SDS) for this exact compound was not available, data from structurally similar compounds indicate potential for skin, eye, and respiratory irritation.[1][2] Therefore, it must be handled as a hazardous chemical, and its disposal must adhere to stringent federal, state, and local regulations.[3]

Immediate Safety & Hazard Assessment

Before initiating any disposal procedure, the first step is a thorough hazard assessment. This involves consulting the manufacturer-specific Safety Data Sheet (SDS), which provides critical information on physical, chemical, and toxicological properties.

Personal Protective Equipment (PPE): Based on the hazard profile of similar amino acid derivatives, the following minimum PPE should be worn when handling the chemical or its waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[1]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the solid form where dust may be generated, use a NIOSH-approved respirator.[1]

Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[3] Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1] The contaminated absorbent material must then be collected into a suitable, closed container for disposal as hazardous waste.[1]

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with correct classification and segregation at the point of generation. This is a requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5]

Is it Hazardous Waste? A waste is deemed hazardous if it exhibits at least one of four characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is specifically listed by the EPA.[6] For this compound waste:

  • Corrosivity: As a carboxylic acid, aqueous solutions may be acidic. If the pH of the waste solution is less than or equal to 2, it is considered a corrosive hazardous waste.[6]

  • Toxicity: While not specifically listed, it should be managed as toxic due to its potential irritant properties.[1]

Segregation Protocol: Chemical waste must be segregated to prevent dangerous reactions.[7]

  • Do Not mix this waste with incompatible materials such as strong bases or strong oxidizing agents.[2]

  • Do Not mix with other waste streams like non-hazardous trash, biological waste, or radioactive waste.[8]

  • Do Not dispose of this chemical down the drain.[7][9] This is a critical compliance point, as sewer disposal of hazardous chemicals is prohibited.[5]

The following table summarizes the essential handling and disposal parameters.

ParameterGuidelineRationale & Source
Waste Classification Hazardous Chemical WasteAssumed hazardous due to irritant properties of similar compounds and potential corrosivity. Must be managed under EPA RCRA regulations.[1][4][6]
Primary Container Compatible, Leak-Proof Container (e.g., HDPE or Glass Carboy)The container must be chemically compatible to prevent degradation and leaks. OSHA mandates containers be in good condition with secure closures.[5][9]
Labeling "HAZARDOUS WASTE" + Full Chemical Name + Hazard WarningEPA regulations require clear identification of contents and hazards to ensure safe handling and proper disposal.[10][11]
Storage Location Designated Satellite Accumulation Area (SAA)Waste must be accumulated at or near the point of generation under the control of laboratory personnel to minimize transit risks.[5][6]
Primary Disposal Route Licensed Hazardous Waste ContractorFinal disposal must be conducted by an approved and licensed facility to ensure environmental compliance.[1][7]

Step-by-Step Disposal Workflow

The following workflow provides a procedural guide from the point of generation to final handoff for disposal. Adherence to this process ensures safety and regulatory compliance.

Step 1: Container Selection and Preparation

Select a container that is chemically compatible with this compound. High-Density Polyethylene (HDPE) or glass containers are typically appropriate. The container must be free of damage and have a secure, screw-top lid to prevent leaks.[5]

Step 2: Waste Accumulation

Collect the waste in your prepared container within a designated Satellite Accumulation Area (SAA).[11] An SAA is a location at or near the point of waste generation and under the control of the lab personnel.[5]

  • Keep the waste container closed at all times except when adding waste.[6]

  • Do not overfill the container; leave sufficient headspace (at least 10%) to allow for expansion.

Step 3: Labeling

Proper labeling is not just a best practice; it is a legal requirement.[10] Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[10][11]

  • The full chemical name: "this compound" . Avoid abbreviations or formulas.[12]

  • A clear indication of the hazards (e.g., Irritant, Corrosive).[11]

  • The accumulation start date (the date the container was first used).

Step 4: Disposal of Contaminated Materials & Empty Containers
  • Solid Waste: Any contaminated solids (e.g., gloves, weigh paper, absorbent pads) should be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: A container that held the pure chemical is not truly empty. It must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[12] After rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[13]

Step 5: Arranging for Final Disposal

Once the waste container is full or has been in accumulation for the maximum allowable time (per your institution's policy, often 12 months for academic labs), arrange for pickup.[14]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]

  • Provide them with an accurate description of the waste contents.

The diagram below illustrates the decision-making process for the proper disposal of this compound and its associated materials.

Caption: Disposal decision workflow for this compound.

By adhering to these systematic procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment. Always remember that compliant chemical handling is an integral part of rigorous scientific practice.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • CP Lab Safety. (2026, January 13). Waste Handling Best Practices for New Chemists.
  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • BenchChem. (2025). Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet: coumarin-3-carboxylic acid.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: Tetrahydropyran-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Southern Illinois University. (n.d.). Chemical Waste Management Guide.
  • Santa Cruz Biotechnology. (2020, August 19). Safety Data Sheet: rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 6-Fluoro-4-oxo-3,4-dihydro-2h-1-benzopyran-2-carboxylic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2H-Pyran-2-one.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Aminotetrahydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for handling 3-Aminotetrahydro-2H-pyran-3-carboxylic acid in a laboratory setting. As a novel or specialty chemical, a comprehensive, peer-reviewed safety profile may not be readily available. Therefore, this document synthesizes data from structurally similar compounds and established laboratory safety principles to provide a robust framework for risk mitigation. The procedural guidance herein is designed for researchers, scientists, and drug development professionals to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally analogous compounds such as 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.[1][2] The primary anticipated hazards associated with this class of compounds include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3][4]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound. This assessment is crucial for ensuring that the selected personal protective equipment (PPE) and handling procedures provide adequate protection.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe laboratory practice.[5] The following table outlines the recommended PPE for handling this compound based on the potential hazards.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for incidental contact.[6][7] Regularly inspect gloves for any signs of degradation or punctures before and during use.[8] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide.[9][10]
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes of liquids or airborne particles.[6][7]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or when handling larger quantities of the material.[1][5]
Body Laboratory coatA standard laboratory coat is required to protect against skin contact with the chemical.[5][6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosol or dust generation.[4][6] The type of respirator should be chosen based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls and Preparation
  • Ventilation: All manipulations of solid this compound that could generate dust should be performed in a certified chemical fume hood.[3][6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • PPE Inspection: Before commencing any work, verify that all necessary PPE is available, in good condition, and fits correctly.[6]

Handling the Compound
  • Don PPE: Wear all the required PPE as detailed in the table above before entering the designated handling area.

  • Avoid Dust Formation: When handling the solid material, use techniques and tools (e.g., spatulas) that minimize the generation of dust.[1][6]

  • Portioning: If transferring the compound, do so carefully within the fume hood to avoid creating airborne particles.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.

Spill Response
  • Evacuate: In the event of a spill, immediately evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills: If the spill is small and you are trained and equipped to handle it, don the appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[1][6]

  • Large Spills: For large spills, evacuate the entire laboratory, restrict access, and contact the institution's emergency response team.[6]

Waste Disposal
  • Waste Collection: All materials contaminated with this compound, including used PPE, weighing papers, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[6]

  • Container Sealing: Ensure the waste container is kept closed and sealed when not in use.

  • Regulatory Compliance: Do not dispose of this compound or its waste in the regular trash or down the drain.[1][6] All waste must be disposed of following local, state, and federal regulations for hazardous waste.[6] Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

Diagrams

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Action start Start: New Experiment with 3-Aminotetrahydro- 2H-pyran-3-carboxylic acid risk_assessment Assess Potential for: - Dust/Aerosol Generation - Splashing - Quantity Handled start->risk_assessment ppe_level Determine Required PPE Level risk_assessment->ppe_level low_risk Low Risk: - Small quantities - No dust/aerosol - No splashing ppe_level->low_risk Low medium_risk Medium Risk: - Potential for dust - Minor splashing ppe_level->medium_risk Medium high_risk High Risk: - Significant dust/aerosol - High splash potential ppe_level->high_risk High ppe_low Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves low_risk->ppe_low ppe_medium Enhanced PPE: - Goggles - Lab Coat - Nitrile Gloves - Fume Hood Use medium_risk->ppe_medium ppe_high Full Protection: - Goggles & Face Shield - Lab Coat - Nitrile Gloves - Fume Hood - Respirator high_risk->ppe_high proceed Proceed with Experiment ppe_low->proceed ppe_medium->proceed ppe_high->proceed

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.